Retinol Palmitate
Description
Properties
IUPAC Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22+,32-28+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGQUTWHTHXGQB-FFHKNEKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021241 | |
| Record name | Retinol palmitate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Retinyl palmitate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003648 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
79-81-2 | |
| Record name | Retinol palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Vitamin A palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | retinyl palmitate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758478 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Retinol, hexadecanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Retinol palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Retinyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VITAMIN A PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D1K0N0VVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Retinyl palmitate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003648 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
28.5 °C | |
| Record name | Retinyl palmitate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003648 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The intricate dance of molecules: A technical guide to the biological precursors of retinoic acid synthesis
For Immediate Release
A deep dive into the molecular cascade leading to the synthesis of retinoic acid, this technical guide is an essential resource for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the biological precursors, enzymatic processes, and regulatory networks that govern the production of this vital signaling molecule.
Retinoic acid, a metabolite of vitamin A, plays a pivotal role in a myriad of physiological processes, including embryonic development, cell differentiation, and immune function. The precise regulation of its synthesis is therefore of paramount importance for cellular homeostasis. This guide provides a detailed exploration of the molecular precursors and the enzymatic machinery responsible for the biosynthesis of retinoic acid, presenting quantitative data, in-depth experimental protocols, and visual representations of the key pathways involved.
From dietary sources to a potent signaling molecule: The two main pathways of retinoic acid synthesis
The journey to retinoic acid begins with the intake of its precursors from dietary sources. There are two primary pathways through which the body generates this crucial molecule:
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The Provitamin A Carotenoid Pathway: Plant-based foods provide carotenoids, such as β-carotene, which are cleaved to yield retinal, a direct precursor to retinoic acid.
-
The Retinyl Ester Pathway: Animal-derived foods contain retinyl esters, which are hydrolyzed to release retinol (B82714) (vitamin A). Retinol then undergoes a two-step oxidation process to form retinoic acid.
The enzymatic orchestra: Key players in retinoic acid synthesis
A series of highly specific enzymes orchestrate the conversion of these precursors into retinoic acid. Understanding the function and kinetics of these enzymes is fundamental to comprehending the regulation of retinoic acid levels.
1. β-Carotene 15,15'-Monooxygenase (BCMO1): This enzyme is the gatekeeper of the provitamin A carotenoid pathway, catalyzing the oxidative cleavage of β-carotene into two molecules of retinal.[1]
2. Lecithin (B1663433):Retinol Acyltransferase (LRAT) and Retinyl Ester Hydrolases (REH): LRAT is responsible for the esterification of retinol, forming retinyl esters for storage.[2][3][4] Conversely, REHs hydrolyze these stored esters to release retinol when needed.[5][6][7]
3. Retinol Dehydrogenases (RDHs) and Short-Chain Dehydrogenases/Reductases (SDRs): This diverse group of enzymes catalyzes the reversible oxidation of retinol to retinal. Various isoforms, including those from the alcohol dehydrogenase (ADH) family, contribute to this rate-limiting step in retinoic acid synthesis.[8][9][10][11][12]
4. Retinaldehyde Dehydrogenases (RALDHs): These enzymes catalyze the irreversible oxidation of retinal to retinoic acid, the final committed step in its biosynthesis. Several RALDH isozymes have been identified, each with distinct tissue distribution and substrate specificities.[13][14][15][16]
Quantitative Insights: Enzyme Kinetics
The efficiency and substrate affinity of the enzymes involved in retinoic acid synthesis are critical determinants of the overall rate of production. The following table summarizes key kinetic parameters for some of the principal enzymes in this pathway.
| Enzyme Family | Enzyme | Substrate | K_m_ (µM) | V_max_ or k_cat_ | Source |
| Acyltransferases | LRAT | dipalmitoylphosphatidylcholine | 1.38 | 0.17 µM/(min·mg) | [2] |
| LRAT | all-trans-retinol | 0.243 | 0.199 µM/(min·mg) | [2] | |
| Ester Hydrolases | REH (human BBM) | retinyl palmitate | 0.53 | - | [6] |
| REH (human BBM) | retinyl caproate | 5.5 | - | [6] | |
| REH (rat BBM) | retinyl palmitate | 0.74 | - | [5] | |
| REH (rat BBM) | retinyl caproate | 9.6 | - | [5] | |
| Retinol Dehydrogenases | RDH10 (human) | all-trans-retinol | ~0.035 | - | [10] |
| RDH10 (human) | NAD+ | ~100 | - | [10] | |
| RDH12 (human) | all-trans-retinal | - | ~900 min⁻¹µM⁻¹ (k_cat_/K_m_) | [17] | |
| RDH12 (human) | 11-cis-retinal | - | 450 min⁻¹µM⁻¹ (k_cat_/K_m_) | [17] | |
| RDH12 (human) | 9-cis-retinal | - | 100 min⁻¹µM⁻¹ (k_cat_/K_m_) | [17] | |
| Retinaldehyde Dehydrogenases | RALDH1 (human) | retinal | - | 0.07 s⁻¹ (k_cat_) | [14] |
| RALDH2 (rat) | retinal | - | 0.1 s⁻¹ (k_cat_) | [14] | |
| RALDH2 (mouse) | all-trans retinal | 0.66 | - | [16] | |
| RALDH2 (mouse) | 13-cis retinal | 0.62 | - | [16] | |
| RALDH2 (mouse) | 9-cis retinal | 2.25 | - | [16] | |
| RALDH3 (mouse) | all-trans retinal | - | 77.9 (V_max_/K_m_) | [13] | |
| RALDH4 (mouse) | 9-cis retinal | - | 27.4 (V_max_/K_m_) | [13] | |
| RALDH4 (mouse) | 13-cis retinal | - | 8.24 (V_max_/K_m_) | [13] |
Note: This table presents a selection of published kinetic data. Values can vary depending on the experimental conditions, enzyme source, and substrate used. BBM stands for Brush Border Membranes.
Visualizing the Process: Metabolic and Signaling Pathways
To provide a clear and concise representation of the complex processes involved in retinoic acid synthesis, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols: A Guide for the Bench
This section provides an overview of the methodologies used to study the enzymes involved in retinoic acid synthesis. For detailed, step-by-step protocols, researchers are encouraged to consult the cited literature.
Protocol 1: Assay for β-Carotene 15,15'-Monooxygenase (BCMO1) Activity
This assay measures the enzymatic cleavage of β-carotene to retinal.
Principle: The activity of BCMO1 is determined by quantifying the amount of retinal produced from a β-carotene substrate.
Methodology Outline:
-
Enzyme Source: Prepare a cell lysate or tissue homogenate from a source known to express BCMO1 (e.g., intestinal mucosa).[1] ELISA kits are also commercially available for quantifying BCMO1 protein levels.[18][19][20]
-
Substrate Preparation: Prepare a solution of β-carotene, often solubilized with a detergent like Tween 80.[1]
-
Enzymatic Reaction: Incubate the enzyme source with the β-carotene substrate under optimized conditions of temperature and pH.
-
Product Extraction: Stop the reaction and extract the retinoids using an organic solvent.
-
Quantification: Analyze the extracted retinoids by High-Performance Liquid Chromatography (HPLC) to separate and quantify the retinal produced.[1]
Protocol 2: Assay for Lecithin:Retinol Acyltransferase (LRAT) Activity
This assay measures the esterification of retinol to form retinyl esters.
Principle: LRAT activity is quantified by measuring the formation of radiolabeled or fluorescently tagged retinyl esters from retinol and a lecithin donor.
Methodology Outline:
-
Enzyme Source: Use purified LRAT, cell lysates, or tissue homogenates (e.g., from liver or retinal pigment epithelium).[21][22]
-
Substrates: Provide all-trans-retinol and a lecithin substrate, such as dipalmitoylphosphatidylcholine (DPPC).[2][21] Radiolabeled retinol ([³H]retinol) is often used for sensitive detection.[23]
-
Reaction Conditions: Incubate the enzyme and substrates in a suitable buffer at an optimal pH (typically around 8.0-9.2).[21][22]
-
Extraction and Separation: Terminate the reaction and extract the lipids. Separate the retinyl esters from unreacted retinol using HPLC.[21][22]
-
Detection: Quantify the amount of retinyl ester formed by measuring radioactivity or fluorescence.
Protocol 3: Assay for Retinol Dehydrogenase (RDH) Activity
This assay measures the conversion of retinol to retinal.
Principle: RDH activity is determined by monitoring the production of retinal from retinol, often coupled with the reduction of NAD⁺ to NADH.
Methodology Outline:
-
Enzyme Source: Use purified RDH enzymes, cell lysates, or microsomal fractions.[10][24]
-
Substrates: Provide all-trans-retinol as the substrate and NAD⁺ as the cofactor.[10]
-
Reaction Monitoring: The progress of the reaction can be monitored in several ways:
-
Spectrophotometrically: Measure the increase in absorbance at 340 nm due to the formation of NADH.
-
HPLC Analysis: Stop the reaction at different time points, extract the retinoids, and quantify the amount of retinal produced using HPLC.[24]
-
-
Data Analysis: Calculate the initial reaction velocity and determine kinetic parameters if desired.
Protocol 4: Assay for Retinaldehyde Dehydrogenase (RALDH) Activity
This assay measures the oxidation of retinal to retinoic acid.
Principle: RALDH activity is assessed by quantifying the production of retinoic acid from retinal.
Methodology Outline:
-
Enzyme Source: Use purified RALDH, cell lysates, or tissue homogenates.[13][14]
-
Substrates: Provide retinal as the substrate and NAD⁺ as the cofactor.
-
Detection of Retinoic Acid:
-
Reporter Cell Lines: Utilize a cell line containing a retinoic acid-responsive reporter gene (e.g., lacZ). The amount of reporter gene product is proportional to the amount of retinoic acid produced.[25]
-
HPLC Analysis: Stop the reaction, extract the retinoids, and quantify the retinoic acid produced by HPLC.[14]
-
-
Kinetic Analysis: Perform the assay with varying substrate concentrations to determine the K_m_ and V_max_ of the enzyme.[14][16]
This technical guide provides a foundational understanding of the biological precursors and enzymatic pathways leading to retinoic acid synthesis. The presented data and protocols offer valuable tools for researchers investigating the intricate regulation of retinoid metabolism and its implications in health and disease. Further exploration of the cited literature is encouraged for more detailed information on specific methodologies and recent advancements in the field.
References
- 1. β-Carotene-15,15′-dioxygenase (EC 1.13.11.21) isolation reaction mechanism and an improved assay procedure | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 2. Kinetic mechanism of lecithin retinol acyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lecithin Retinol Acyltransferase Is a Founder Member of a Novel Family of Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lecithin:Retinol Acyltransferase: A Key Enzyme Involved in the Retinoid (visual) Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A retinyl ester hydrolase activity intrinsic to the brush border membrane of rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retinyl ester hydrolytic activity associated with human intestinal brush border membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retinyl ester hydrolases and their roles in vitamin A homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymology of retinoic acid biosynthesis and degradation: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic Analysis of Human Enzyme RDH10 Defines the Characteristics of a Physiologically Relevant Retinol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retinol dehydrogenase - Wikipedia [en.wikipedia.org]
- 12. Retinol dehydrogenases (RDHs) in the visual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic characterization of recombinant mouse retinal dehydrogenase types 3 and 4 for retinal substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Retinoic acid biosynthesis catalyzed by retinal dehydrogenases relies on a rate-limiting conformational transition associated with substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Retinal dehydrogenase - Wikipedia [en.wikipedia.org]
- 16. Kinetic analysis of mouse retinal dehydrogenase type-2 (RALDH2) for retinal substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biochemical properties of purified human retinol dehydrogenase 12 (RDH12): catalytic efficiency toward retinoids and C9 aldehydes and effects of cellular retinol-binding protein type I (CRBPI) and cellular retinaldehyde-binding protein (CRALBP) on the oxidation and reduction of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. enteksci.com [enteksci.com]
- 19. Human bCMO1(Beta-Carotene-15,15'-Monooxygenase 1) ELISA Kit [elkbiotech.com]
- 20. innov-research.com [innov-research.com]
- 21. An Acyl-covalent Enzyme Intermediate of Lecithin:Retinol Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enzymatic activity of Lecithin:retinol acyltransferase : A thermostable and highly active enzyme with a likely mode of interfacial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Retinoic Acid Synthesis in the Developing Chick Retina - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Conversion of Retinyl Palmitate to Retinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of retinyl palmitate to retinol (B82714), a pivotal reaction in vitamin A metabolism and various physiological processes. This document details the key enzymes involved, their kinetics, and relevant experimental protocols, and visualizes the associated biochemical pathways.
Introduction
Retinyl palmitate, a retinyl ester, is the primary storage form of vitamin A in the body. Its conversion to retinol, the alcohol form of vitamin A, is a critical step for its biological activity. This hydrolysis is catalyzed by a group of enzymes known as retinyl ester hydrolases (REHs). These enzymes are essential for mobilizing vitamin A from storage tissues to target cells, where it plays vital roles in vision, immune function, cellular differentiation, and growth.[1][2] Understanding the enzymatic conversion of retinyl palmitate to retinol is crucial for research in nutrition, ophthalmology, dermatology, and drug development, particularly in the context of retinoid-based therapeutics.
Key Enzymes in Retinyl Palmitate Hydrolysis
Several enzymes have been identified to possess retinyl ester hydrolase activity, with their expression and physiological significance varying across different tissues. The primary enzymes involved in this conversion are:
-
Pancreatic Triglyceride Lipase (B570770) (PTL): Primarily active in the intestine, PTL plays a significant role in the digestion and absorption of dietary retinyl esters.[3][4][5]
-
Carboxyl Ester Lipase (CEL): Also known as bile salt-stimulated lipase, CEL is another pancreatic enzyme that contributes to the hydrolysis of retinyl esters in the small intestine.[4][6]
-
Hormone-Sensitive Lipase (HSL): Predominantly found in adipose tissue, HSL is crucial for mobilizing retinyl esters from fat stores.[7][8] It is also expressed in other tissues, including the liver.[9]
-
Other Carboxylesterases: A variety of other carboxylesterases found in the liver and other tissues also exhibit REH activity.[4][9]
The enzymatic reaction catalyzed by these hydrolases is as follows:
References
- 1. Visual phototransduction - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Vitamin A Palmitate? [synapse.patsnap.com]
- 3. Hydrolysis of retinyl esters by pancreatic triglyceride lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinyl ester hydrolases and their roles in vitamin A homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hormone-sensitive lipase (HSL) is also a retinyl ester hydrolase: evidence from mice lacking HSL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hormone-sensitive lipase is a retinyl ester hydrolase in human and rat quiescent hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Role of retinol palmitate in embryonic development
An In-depth Technical Guide on the Core Role of Retinol (B82714) Palmitate in Embryonic Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vitamin A is an indispensable micronutrient that governs a multitude of physiological processes, with its role in embryonic development being particularly critical. Retinol palmitate, the predominant storage form of vitamin A (retinol), serves as the primary pro-vitamin source for the developing embryo. Its biological activity is contingent upon its metabolic conversion to the potent signaling molecule, all-trans-retinoic acid (ATRA). ATRA functions as a ligand for nuclear receptors, orchestrating complex gene regulatory networks that are fundamental to morphogenesis, organogenesis, and cellular differentiation. Both a deficiency and an excess of retinoids during gestation can lead to severe congenital malformations, highlighting the exquisitely tight regulation required for normal development. This guide provides a comprehensive technical overview of the metabolism of this compound, the molecular mechanisms of retinoic acid signaling, its downstream effects on embryonic patterning, and the pathological consequences of dysregulated retinoid levels. It includes quantitative data from key studies, detailed experimental protocols, and visual diagrams of core pathways to serve as a resource for professionals in developmental biology and drug development.
Metabolism of this compound to All-Trans-Retinoic Acid (ATRA)
This compound, a retinyl ester, is hydrolyzed to release retinol, which is then transported to target embryonic tissues. Within the cell, the synthesis of ATRA is a tightly controlled, two-step enzymatic process.
-
Step 1: Oxidation of Retinol to Retinaldehyde: Retinol is reversibly oxidized to retinaldehyde. This reaction is primarily catalyzed by retinol dehydrogenases (RDHs), with RDH10 being a key enzyme in embryonic tissues.
-
Step 2: Oxidation of Retinaldehyde to Retinoic Acid: Retinaldehyde is irreversibly oxidized to all-trans-retinoic acid by a family of retinaldehyde dehydrogenases (RALDHs), primarily ALDH1A1, ALDH1A2, and ALDH1A3. The spatiotemporal expression of these enzymes is crucial for establishing precise gradients of ATRA within the embryo.
Intracellular concentrations of ATRA are further regulated by cellular retinol-binding proteins (CRBPs) and cellular retinoic acid-binding proteins (CRABPs), which modulate retinoid availability and metabolism. Degradation of ATRA is mediated by the cytochrome P450 family 26 (CYP26) enzymes (CYP26A1, CYP26B1, CYP26C1), which hydroxylate ATRA into inactive metabolites. This catabolic pathway is essential for clearing RA and defining regions of low RA concentration, thereby sharpening signaling boundaries.
Molecular Mechanism: The Retinoic Acid Signaling Pathway
ATRA exerts its biological effects by regulating gene transcription. This process is mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs: α, β, γ) and the Retinoid X Receptors (RXRs: α, β, γ).
-
Receptor Heterodimerization: In the nucleus, RARs form heterodimers with RXRs.
-
DNA Binding: In the absence of the ATRA ligand, the RAR-RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding typically recruits co-repressor proteins, leading to chromatin compaction and transcriptional repression.
-
Ligand Binding and Transcriptional Activation: When ATRA diffuses into the nucleus, it binds to the ligand-binding domain of the RAR within the heterodimer. This induces a conformational change, causing the release of co-repressors and the recruitment of co-activator proteins (e.g., histone acetyltransferases). This complex then activates the transcription of downstream target genes.
This signaling cascade is fundamental to numerous developmental processes, including anteroposterior axis patterning, neurogenesis, cardiogenesis, and limb development.
Quantitative Data on Retinoid Effects
The concentration of retinoids is a critical determinant of developmental outcomes. Both insufficient and excessive levels are detrimental.
Table 1: Effects of Retinol Supplementation on In Vitro Bovine Embryo Development
This table summarizes data from studies on the effect of retinol supplementation during in vitro maturation (IVM) and in vitro culture (IVC) of bovine oocytes.
| Treatment Group (Retinol Concentration) | Oxygen Condition | Developmental Stage | Outcome Measure | Result | p-value | Reference |
| Control (0 µM) | 7% O₂ | Blastocyst | % Blastocyst/Zygote | 21.9% | - | [1][2] |
| 5 µM Retinol (during IVM) | 7% O₂ | Blastocyst | % Blastocyst/Zygote | 26.1% | < 0.07 | [1][2] |
| Control (low competence oocytes) | 7% O₂ | Blastocyst | % Blastocyst/Zygote | 14.4% | - | [1][2] |
| 5 µM Retinol (low competence oocytes) | 7% O₂ | Blastocyst | % Blastocyst/Zygote | 23.7% | < 0.02 | [1][2] |
| 5 µM Retinol (during IVC) | 20% O₂ | Blastocyst | % Blastocyst/Zygote | Significant Improvement | < 0.001 | [1][2] |
Data suggests that 5 µM retinol can improve development, particularly for compromised oocytes or under atmospheric oxygen, which may suggest an antioxidant effect.[1][2]
Table 2: Teratogenic Effects of a Single Oral Dose of Retinyl Palmitate in Rats
This table presents dose-response data for malformations in rat fetuses following a single oral dose of retinyl palmitate on gestation day 10.[3]
| Dose Group (mg/kg body weight) | No. of Litters | Implants per Litter (mean) | % Resorptions (mean) | % Fetuses with Malformations | Common Malformations Observed | Reference |
| Control (0 mg/kg) | 10 | 12.5 | 6.4 | 0 | None | [3] |
| Low Dose (100 mg/kg) | 10 | 12.1 | 8.3 | 1.8 | Minor skeletal variations | [3] |
| Medium Dose (300 mg/kg) | 10 | 11.8 | 11.2 | 96.6 | Cleft palate, exencephaly, pinna anomalies | [3][4] |
| High Dose (1000 mg/kg) | 10 | 11.5 | 35.7 | 100 | Severe craniofacial and great vessel defects | [3][4] |
These data clearly demonstrate a dose-dependent increase in fetal resorptions and severe malformations, highlighting the teratogenic potential of high-dose retinyl palmitate.[3]
Table 3: Retinoid Concentrations in Perinatal Rat Lung Tissue
This table shows the endogenous levels of retinol and retinyl palmitate in fetal and early postnatal rat lungs.
| Developmental Stage | Retinyl Palmitate (µg/g wet weight ± SD) | Retinol (µg/g wet weight ± SD) | Reference |
| Fetal (17-21 days gestation) | 2.3 ± 0.36 | 0.14 ± 0.05 | [5] |
| Postnatal (1-10 days old) | 0.63 ± 0.20 | 0.14 ± 0.05 | [5] |
The high concentration of retinyl palmitate in the fetal lung and its subsequent depletion after birth suggest a crucial role for stored retinol in lung maturation.[5]
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount in studying the effects of retinoids on development. The following are detailed methodologies for key assays.
Protocol: Assessment of Teratogenicity in a Rodent Model
This protocol outlines a typical in vivo study to assess the developmental toxicity of a test compound like retinyl palmitate.
References
- 1. Retinol improves bovine embryonic development in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinol improves bovine embryonic development in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Teratogenicity of a single oral dose of retinyl palmitate in the rat, and the role of dietary vitamin A status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Teratogenic effects of vitamin A palmitate in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perinatal rat lung retinol (vitamin A) and retinyl palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
Regulating the Code: A Technical Guide to Retinol Palmitate and Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms by which retinol (B82714) palmitate, a widely utilized vitamin A derivative, modulates gene expression. We will dissect the metabolic activation pathway, the nuclear receptor-mediated transcriptional machinery, and the intricate crosstalk with other key signaling cascades. This document provides detailed experimental protocols and quantitative data to support researchers in the fields of molecular biology, pharmacology, and drug development.
The Core Mechanism: From Ester to Transcriptional Activation
Retinol palmitate, a retinyl ester, serves as a storage form of vitamin A.[1][2] Its biological activity is contingent upon its conversion to the transcriptionally active metabolite, all-trans-retinoic acid (ATRA). This multi-step enzymatic process is central to its function.
First, this compound is hydrolyzed by retinyl ester hydrolases (REH) to release retinol.[2][3][4] Retinol is then subject to a reversible oxidation step, catalyzed by alcohol dehydrogenases (ADHs) or retinol dehydrogenases (RDHs), to form retinaldehyde.[2][5] The final, irreversible step is the oxidation of retinaldehyde to all-trans-retinoic acid by retinaldehyde dehydrogenases (RALDHs).[2][5][6]
ATRA, the active ligand, modulates gene expression by binding to nuclear receptors.[3][6][7] The canonical pathway involves two families of receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[8][[“]] ATRA binds with high affinity to RARs (isoforms α, β, γ).[10][11] RARs form heterodimers with RXRs.[8][10]
In the absence of the ATRA ligand, the RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[10][12] This DNA-bound complex recruits corepressor proteins, actively silencing gene transcription.[8][10]
The binding of ATRA to the RAR subunit of the heterodimer induces a conformational change. This transformation leads to the dissociation of corepressor proteins and the subsequent recruitment of coactivator complexes.[7][8][10] These coactivators, which often possess histone acetyltransferase (HAT) activity, remodel chromatin to a more open state, facilitating the assembly of the basal transcription machinery and initiating gene expression.[7]
Hundreds of genes have been identified as regulatory targets of retinoic acid, controlled either directly through RAREs or indirectly through downstream effects.[13][14]
Figure 1: Metabolic pathway of this compound to ATRA.
References
- 1. Retinyl palmitate - Wikipedia [en.wikipedia.org]
- 2. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Vitamin A Palmitate? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of gene expression by retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. consensus.app [consensus.app]
- 10. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 11. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure of the RXR–RAR DNA-binding complex on the retinoic acid response element DR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gene expression regulation by retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Central Role of Retinol Palmitate in the Vertebrate Visual Cycle: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The continuous regeneration of the visual chromophore, 11-cis-retinal (B22103), is fundamental to sustained vision. This process, known as the visual or retinoid cycle, is a complex enzymatic pathway that occurs between photoreceptor cells and the retinal pigment epithelium (RPE). A critical, yet often underemphasized, component of this cycle is the formation and utilization of all-trans-retinyl esters, with retinol (B82714) palmitate being a primary species. These esters function not only as a storage form of vitamin A in the eye but, more importantly, as the direct substrate for the key isomerization step that ultimately yields the 11-cis configuration required for photopigment regeneration. This technical guide provides an in-depth examination of the function of retinol palmitate in the visual cycle, detailing the biochemical pathways, key enzymes, quantitative data, and experimental methodologies relevant to its study.
The Canonical Visual Cycle: A Molecular Overview
The visual cycle is an elegant biological process that recycles the light-sensitive chromophore, ensuring photoreceptors can continuously respond to photons. The cycle begins with the photoisomerization of 11-cis-retinal to all-trans-retinal (B13868) upon light absorption by opsin in the photoreceptor outer segments (POS)[1][2][3]. This conformational change initiates the phototransduction cascade, leading to a neural signal[4]. To regenerate the photosensitive pigment, the resulting all-trans-retinal must be converted back to its 11-cis isomer through a series of enzymatic reactions primarily occurring in the adjacent RPE cells[5][6].
The key stages involving this compound are:
-
Reduction and Transport: All-trans-retinal is reduced to all-trans-retinol (vitamin A) within the photoreceptor outer segments. This more stable alcohol form is then transported to the RPE[4][7].
-
Esterification to this compound: Inside the RPE, all-trans-retinol is esterified to form all-trans-retinyl esters[6]. This reaction is predominantly catalyzed by the enzyme Lecithin (B1663433):Retinol Acyltransferase (LRAT) , which transfers an acyl group (often palmitate) from lecithin (phosphatidylcholine) to all-trans-retinol[8][9][10]. The resulting retinyl esters, such as retinyl palmitate, are stored in specialized lipid droplets within the RPE called retinosomes[5]. This esterification step is crucial as it creates the substrate for the subsequent isomerization reaction[11][12].
-
Isomerization-Hydrolysis: The all-trans-retinyl esters serve as the direct substrate for the key enzyme of the visual cycle, RPE65 , an isomerohydrolase[1][5][13]. RPE65 catalyzes the conversion of all-trans-retinyl esters into 11-cis-retinol[1][14]. This combined isomerization and hydrolysis reaction is the rate-limiting step in the cycle and is unique in biology[1].
-
Oxidation and Transport: The newly formed 11-cis-retinol (B117599) is then oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenases[6]. This regenerated chromophore is transported back to the photoreceptor outer segments, where it combines with opsin to form a new, light-sensitive visual pigment, completing the cycle[6].
Mutations in the genes encoding LRAT or RPE65 disrupt this pathway, leading to an accumulation of all-trans-retinyl esters and a lack of 11-cis-retinal, which causes severe retinal dystrophies like Leber congenital amaurosis (LCA)[2][8][15].
Signaling Pathway Diagram: The Retinoid Cycle
The following diagram illustrates the flow of retinoids between the photoreceptor outer segment and the retinal pigment epithelium.
Caption: The canonical visual cycle in vertebrate photoreceptors and RPE.
Quantitative Data in Retinoid Metabolism
The efficiency and regulation of the visual cycle depend on the kinetic properties of its enzymes and the concentrations of retinoid intermediates.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Apparent K_m | Notes | Reference |
|---|---|---|---|---|
| Retinyl Ester Hydrolase | 11-cis-retinyl palmitate | 19 µM | Activity in human RPE homogenates. | [16] |
| RPE65 Isomerase | all-trans-retinyl esters | Not specified | Initial rate of 2.9 pmol/min per mg of RPE65 expressed in 293A cells. |[13] |
Table 2: Retinoid Concentrations in Ocular Tissues
| Retinoid Species | Tissue/Condition | Concentration | Notes | Reference |
|---|---|---|---|---|
| Serum Retinol | Healthy Humans | 408.84 ± 122.36 ng/mL | Baseline level in healthy control group. | [17][18] |
| Serum Retinol | Normal-Tension Glaucoma | 338.90 ± 103.23 ng/mL | Significantly lower than in healthy controls. | [17][18] |
| Retinyl Palmitate | Macaque Central NRC* | Higher than periphery | Concentration is highest near the fovea. | [19] |
| Retinyl Palmitate | Vitiligo Mutant Mice Eyes | 5-fold increase (at 10 wks) | Accumulation occurs in the RPE. | [20] |
| Total Vitamin A | Human RPE (freshly isolated) | ~1.0 to 4.0 pg/cell | All-trans-retinyl palmitate is the major ester. | [21] |
*NRC: retina-RPE-choroid complex
Table 3: Hydrolysis Rates of Retinyl Esters
| Substrate | Relative Hydrolysis Rate | Tissue Source | Notes | Reference |
|---|---|---|---|---|
| 11-cis-retinyl palmitate | ~20x faster | Human RPE homogenates | Compared to the all-trans isomer. | [16] |
| all-trans-retinyl palmitate | Baseline (1x) | Human RPE homogenates | Hydrolyzed at a much slower rate. |[16] |
Key Experimental Protocols
The study of this compound's role in the visual cycle relies on robust biochemical and analytical methods. Below are outlines of key experimental protocols.
This protocol measures the conversion of all-trans-retinyl esters to 11-cis-retinol, the hallmark of RPE65 activity.
-
Homogenate Preparation: RPE tissue is homogenized in a suitable buffer (e.g., phosphate (B84403) buffer with dithiothreitol) to create a cell lysate containing the necessary enzymes.
-
Substrate Preparation: The substrate, all-trans-retinyl palmitate (or another ester), is prepared. Since it is insoluble in aqueous solutions, it must be complexed with a carrier like bovine serum albumin (BSA) or solubilized with a detergent[3]. Alternatively, all-trans-retinol can be provided as a substrate, allowing endogenous LRAT in the homogenate to synthesize the all-trans-retinyl ester in situ[3].
-
Enzymatic Reaction: The RPE homogenate is incubated with the prepared substrate at 37°C in the dark for a specified time (e.g., 15-60 minutes).
-
Reaction Quenching & Extraction: The reaction is stopped by adding a solvent like methanol (B129727) or ethanol. Retinoids are then extracted from the aqueous mixture using a nonpolar solvent such as hexane.
-
Analysis: The extracted retinoids are separated and quantified using normal-phase High-Performance Liquid Chromatography (HPLC) with UV detection[22][23]. The formation of 11-cis-retinol is measured to determine enzyme activity.
This protocol is used to measure the levels of retinol, retinal, and retinyl esters in ocular tissues.
-
Tissue Homogenization: Eye tissue (e.g., RPE-choroid complex or whole eye) is rapidly dissected and homogenized in a solvent (e.g., phosphate-buffered saline with ethanol) to prevent degradation. An internal standard (e.g., retinyl acetate) is added for accurate quantification[24].
-
Solvent Extraction: Retinoids are extracted from the homogenate using a two-phase solvent system, typically involving hexane[24]. The organic phase containing the lipids and retinoids is collected.
-
Drying and Reconstitution: The organic solvent is evaporated under a stream of nitrogen gas. The dried retinoid residue is then redissolved in a small, precise volume of the HPLC mobile phase.
-
Chromatographic Separation: The sample is injected into an HPLC system.
-
Normal-Phase HPLC: Often used for separating geometric isomers (e.g., 11-cis-retinol vs. all-trans-retinol). A common mobile phase is a low percentage of ethyl acetate (B1210297) in hexane[23].
-
Reverse-Phase HPLC: Effective for separating retinoids based on polarity (e.g., separating retinyl esters, retinol, and retinal). A typical mobile phase is a gradient of acetonitrile (B52724) and water[24].
-
-
Detection and Quantification: Retinoids are detected by their UV absorbance, typically at 325 nm for retinols and retinyl esters[23][24]. The peak area for each retinoid is compared to the internal standard and a standard curve to determine its concentration in the original tissue sample.
Workflow Diagram: Retinoid Quantification
This diagram outlines the typical workflow for analyzing retinoid content in ocular tissue.
Caption: A generalized workflow for the extraction and analysis of retinoids.
Conclusion and Future Directions
This compound and other retinyl esters are indispensable intermediates in the visual cycle. Their formation by LRAT provides a crucial storage pool of vitamin A within the RPE and, most critically, generates the exclusive substrate for the RPE65 isomerohydrolase. Understanding the regulation of LRAT and RPE65, the dynamics of retinosome storage, and the precise mechanisms of inter- and intracellular retinoid transport remains an active area of research. For drug development professionals, these enzymes represent key therapeutic targets. For instance, inhibitors of LRAT could modulate retinoid flow, while gene therapy approaches targeting LRAT or RPE65 have shown promise for treating inherited retinal diseases[8][25]. Further elucidation of this pathway at a quantitative and molecular level will continue to provide critical insights into visual function and the pathogenesis of blinding diseases.
References
- 1. RPE65 - Wikipedia [en.wikipedia.org]
- 2. medlineplus.gov [medlineplus.gov]
- 3. Analysis of the retinoid isomerase activities in the retinal pigment epithelium and retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of 11-cis-retinyl esters in vertebrate cone vision - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Visual cycle - Wikipedia [en.wikipedia.org]
- 7. RPE65 and the Accumulation of Retinyl Esters in Mouse Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lecithin:Retinol Acyltransferase: A Key Enzyme Involved in the Retinoid (visual) Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. All-trans-retinyl esters are the substrates for isomerization in the vertebrate visual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. RPE65 is the isomerohydrolase in the retinoid visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vitamin A supply in the eye and establishment of the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rphope.org [rphope.org]
- 16. Hydrolysis of 11-cis- and all-trans-retinyl palmitate by homogenates of human retinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Association of serum retinol concentration with normal-tension glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Retinyl palmitate in macaque retina-retinal pigment epithelium-choroid: distribution and correlation with age and vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Increase in retinyl palmitate concentration in eyes and livers and the concentration of interphotoreceptor retinoid-binding protein in eyes of vitiligo mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. Molecular Biology and Analytical Chemistry Methods Used to Probe the Retinoid Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 24. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [PDF] Lecithin:Retinol Acyltransferase: A Key Enzyme Involved in the Retinoid (visual) Cycle. | Semantic Scholar [semanticscholar.org]
Non-Genomic Effects of Retinol Palmitate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retinol (B82714) palmitate, a synthetic ester of retinol (Vitamin A) and palmitic acid, is widely utilized in dermatological and cosmetic formulations for its recognized anti-aging properties. While the genomic effects of its active metabolite, retinoic acid, are well-documented, a growing body of evidence suggests that retinoids, including retinol and potentially retinol palmitate itself, can elicit rapid, non-genomic signaling events. These effects are initiated at the cell membrane or within the cytoplasm and involve the rapid activation of various kinase cascades, independent of gene transcription and protein synthesis. This technical guide provides an in-depth exploration of the non-genomic effects potentially mediated by this compound, focusing on key signaling pathways, experimental methodologies to investigate these phenomena, and a summary of available quantitative data. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the rapid biological activities of this retinoid.
Introduction: Beyond the Genome
Traditionally, the biological effects of retinoids have been attributed to the genomic pathway, where all-trans retinoic acid (atRA), the active metabolite of retinol, binds to nuclear receptors (RARs and RXRs) to modulate gene expression. This process, while crucial, typically occurs over hours to days. However, certain cellular responses to retinoids are observed within minutes, indicating the existence of non-genomic signaling pathways.
This compound is readily converted to retinol in the skin and other tissues, which is then oxidized to retinaldehyde and subsequently to retinoic acid. Therefore, many of the observed non-genomic effects are likely attributable to these metabolites. However, the potential for this compound to exert direct, non-genomic actions, or for its palmitate moiety to influence cellular signaling, warrants investigation.
This guide will delve into the key non-genomic signaling cascades associated with retinoids, with a specific focus on their relevance to this compound.
Key Non-Genomic Signaling Pathways
The rapid, non-genomic effects of retinoids are primarily mediated through the activation of intracellular kinase cascades. The two most prominent pathways identified are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Retinoic acid has been shown to rapidly and transiently activate several MAPK cascades, including p38 MAPK. This activation occurs within minutes of retinoid application. While direct evidence for this compound is limited, its conversion to active metabolites suggests an indirect role in MAPK activation. Furthermore, the palmitate component of this compound may independently activate the JNK signaling pathway, another branch of the MAPK family.
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt pathway is another critical signaling cascade that governs cell survival, growth, and metabolism. Studies have demonstrated that retinol can directly activate the PI3K/Akt signaling pathway, indicating a growth factor-like function. This activation appears to be independent of retinoic acid conversion. Given that this compound is a direct precursor to retinol, it is plausible that it contributes to the activation of this pathway following its enzymatic conversion.
Quantitative Data
The direct investigation of non-genomic effects of this compound is an emerging area of research, and as such, quantitative data is limited. The following tables summarize the available data for this compound and related retinoids.
Table 1: Binding Affinities
| Ligand | Receptor/Protein | Cell Type/System | Binding Affinity (KD) | Citation |
| All-trans-retinyl palmitate | RPE65 | Bovine RPE microsomes | 47 nM |
Table 2: Cellular Uptake and Conversion
| Compound | Cell Type | Treatment | Observation | Time Point | Citation |
| Retinyl palmitate (0.1% toothpaste) | Human buccal mucosal cells | Topical application | Significant uptake of retinyl palmitate | Day 3 | |
| Retinyl palmitate (1 mg/g toothpaste) | Human buccal mucosal cells | Topical application | Significant uptake of retinyl palmitate | 7 days | |
| Retinyl palmitate (1 mg/g toothpaste) | Human plasma | Topical application | Significant increase in plasma retinol | 17 days |
Experimental Protocols
Investigating the non-genomic effects of this compound requires methodologies capable of detecting rapid cellular events. Below are detailed protocols for key experiments.
Western Blot Analysis of MAPK/ERK Phosphorylation
This protocol is designed to detect the rapid phosphorylation of ERK, a key downstream kinase in the MAPK pathway, following treatment with this compound.
Materials:
-
Cell line of interest (e.g., human keratinocytes)
-
This compound solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells for 12-24 hours prior to treatment. Treat cells with this compound at various concentrations and for short time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary anti-phospho-ERK1/2 antibody overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply chemiluminescent substrate and visualize bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-total-ERK1/2 antibody to normalize for protein loading.
PI3K Activity Assay
This protocol provides a method to measure the activity of PI3K in response to this compound treatment.
Materials:
-
Cell line of interest
-
This compound solution
-
Cell lysis buffer
-
Anti-PI3K antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer
-
PIP2 substrate
-
ATP
-
PI3K activity assay kit (e.g., ELISA-based or luminescence-based)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described for the Western blot protocol. Lyse cells and quantify protein concentration.
-
Immunoprecipitation: Incubate cell lysates with an anti-PI3K antibody overnight at 4°C. Add Protein A/G agarose beads to capture the antibody-protein complexes. Wash the beads to remove non-specific binding.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer. Initiate the reaction by adding PIP2 substrate and ATP. Incubate at 30°C for a specified time.
-
Detection: Stop the reaction and measure the amount of PIP3 produced or ADP generated using a commercial kit according to the manufacturer's instructions.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium levels, a common second messenger in non-genomic signaling, in response to this compound.
Materials:
-
Cell line of interest
-
This compound solution
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with HEPES)
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate and grow to confluency.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium and add the loading solution to the cells. Incubate for 1 hour at 37°C.
-
Assay: Wash the cells with assay buffer. Place the plate in the fluorescence plate reader.
-
Measurement: Record baseline fluorescence. Inject this compound solution into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity to determine the extent of calcium mobilization.
Cyclic AMP (cAMP) Immunoassay
This protocol is for the quantification of intracellular cAMP levels, another important second messenger, following this compound treatment.
Materials:
-
Cell line of interest
-
This compound solution
-
Cell lysis buffer (provided in the kit)
-
cAMP immunoassay kit (e.g., ELISA-based)
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound for various short durations.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the kit.
-
Immunoassay: Perform the cAMP immunoassay according to the manufacturer's protocol. This typically involves the competitive binding of cAMP from the sample and a labeled cAMP conjugate to an anti-cAMP antibody.
-
Detection and Quantification: Measure the signal (e.g., absorbance or luminescence) and calculate the cAMP concentration based on a standard curve.
Conclusion and Future Directions
The investigation into the non-genomic effects of this compound is a promising frontier in retinoid research. While it is widely accepted that this compound serves as a precursor to more active retinoids, the potential for its direct and rapid signaling actions, or those of its palmitate moiety, cannot be discounted. The activation of key signaling pathways such as MAPK and PI3K/Akt by retinoids underscores their complex and multifaceted biological roles.
Future research should focus on elucidating whether this compound can directly bind to and activate membrane receptors, independent of its conversion to retinol. The use of non-hydrolyzable analogs of this compound could be instrumental in these studies. Furthermore, a more comprehensive quantitative analysis of the kinetics of signaling pathway activation by this compound is needed. A deeper understanding of these non-genomic mechanisms will not only enhance our fundamental knowledge of retinoid biology but also open new avenues for the development of targeted therapeutics for a range of dermatological and systemic conditions.
The Discovery and Isolation of Retinol Palmitate in Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retinol (B82714) palmitate, the ester of retinol (vitamin A) and palmitic acid, represents the primary storage form of vitamin A in animal tissues. Its discovery and isolation were pivotal in understanding vitamin A metabolism and homeostasis. This technical guide provides an in-depth exploration of the historical discovery, isolation methodologies, and quantification of retinol palmitate in biological tissues. It details both classical and modern experimental protocols, presents quantitative data on tissue distribution, and illustrates the metabolic pathways involving this crucial retinoid.
Historical Perspective: Unraveling the Storage Form of Vitamin A
The journey to understanding this compound is intrinsically linked to the discovery of vitamin A itself. While vitamin A was identified as an essential nutrient in the early 20th century, its storage form within the body remained a subject of investigation. Early research in the 1930s and 1940s began to suggest that vitamin A was stored in the liver not as the free alcohol (retinol), but in an esterified form.
The definitive identification and isolation of retinyl esters, with palmitate being the most abundant, were made possible by the development of new analytical techniques. While a single "discovery" paper for this compound is not readily apparent in historical records, its characterization emerged from a body of work focused on the chemical nature of vitamin A in tissue extracts. The advent of techniques like countercurrent distribution, a method developed by Lyman C. Craig in the 1940s, allowed for the separation of compounds with different partitioning behaviors between two immiscible liquid phases.[1][2] This, along with early forms of chromatography, enabled researchers to separate the less polar retinyl esters from the more polar retinol.
Early studies on vitamin A esterification in vivo provided biochemical evidence for the enzymatic processes responsible for forming these storage esters. Research in the mid-20th century began to elucidate the mechanisms of retinol esterification in various tissues, including the epidermis and liver.[3][4] These foundational studies paved the way for a more detailed understanding of the enzymes involved, such as lecithin:retinol acyltransferase (LRAT) and acyl-CoA:retinol acyltransferase (ARAT).
Metabolic Pathways of this compound
This compound plays a central role in the storage and release of vitamin A. The following diagram illustrates the key steps in its metabolism.
Caption: Metabolic pathway of dietary retinyl esters, including this compound.
Upon ingestion, dietary retinyl esters are hydrolyzed to retinol in the intestinal lumen. Retinol is then absorbed by enterocytes and re-esterified, primarily to this compound, by the enzymes Lecithin:retinol acyltransferase (LRAT) and Acyl-CoA:retinol acyltransferase (ARAT).[5] The newly synthesized retinyl esters are incorporated into chylomicrons, which are secreted into the lymphatic system and subsequently enter the bloodstream. The liver takes up the majority of chylomicron remnants, and the retinyl esters are transferred to hepatic stellate cells for storage. When needed, stored retinyl esters are hydrolyzed back to retinol by retinyl ester hydrolases (REH) and released into the circulation bound to retinol-binding protein (RBP) for delivery to peripheral tissues. In target cells, retinol can be oxidized to retinal and then to retinoic acid, the active form of vitamin A that regulates gene expression.
Experimental Protocols for Isolation and Quantification
The methodologies for isolating and quantifying this compound have evolved from laborious classical techniques to rapid and highly sensitive modern methods.
Classical Method: Saponification and Solvent Extraction
This method was historically used to determine total vitamin A content by first converting all retinyl esters to retinol.
Objective: To hydrolyze retinyl esters to retinol for subsequent quantification.
Protocol:
-
Tissue Homogenization: Homogenize a known weight of tissue in a suitable solvent, such as a 3:1 alcohol-ether mixture, to precipitate proteins and solubilize lipids.[6]
-
Saponification: Add alcoholic potassium hydroxide (B78521) to the homogenate. Heat the mixture under a nitrogen atmosphere to hydrolyze the esters to retinol and fatty acid salts (soaps).[6] The use of an inert atmosphere is crucial to prevent oxidation of the highly unsaturated retinol molecule.
-
Extraction: After saponification, add water to the mixture and extract the non-saponifiable lipids, including retinol, into an organic solvent like petroleum ether or hexane.[7] Repeated extractions are necessary to ensure complete recovery.
-
Washing: Wash the organic extract with water to remove any remaining alkali and soaps.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.
-
Quantification: Dissolve the residue in a suitable solvent and determine the retinol concentration using UV-Vis spectrophotometry (measuring absorbance at ~325 nm).
References
- 1. Countercurrent distribution - Wikipedia [en.wikipedia.org]
- 2. Countercurrent Extraction - Craig Apparatus [webapps.chem.uoa.gr]
- 3. Vitamin A esterification in human epidermis: a relation to keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro hydrolysis and esterification of vitamin A. (1953) | R.F. Krause | 14 Citations [scispace.com]
- 5. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kb.osu.edu [kb.osu.edu]
- 7. US2173629A - Process for the extraction, concentration, and fractional separation of vitamins a and d - Google Patents [patents.google.com]
Methodological & Application
Application Note: Quantification of Retinol Palmitate in Serum using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides a detailed protocol for the quantification of retinol (B82714) palmitate in human serum using a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. Retinol palmitate, an ester of retinol (Vitamin A), is a critical fat-soluble vitamin essential for vision, immune function, and cellular growth. Accurate measurement in serum is vital for nutritional assessment, clinical diagnostics, and pharmacokinetic studies in drug development. The described method employs protein precipitation followed by liquid-liquid extraction for sample clean-up, ensuring high recovery and minimal matrix interference. The method is validated for its linearity, accuracy, precision, and sensitivity, making it suitable for routine analysis in a laboratory setting.
Principle
The method is based on the extraction of this compound from the serum matrix, followed by chromatographic separation and quantification. Serum proteins are first precipitated using an organic solvent. This compound, along with an internal standard (retinyl acetate), is then extracted from the aqueous phase into an immiscible organic solvent like hexane (B92381).[1][2][3] After evaporation of the organic layer, the residue is reconstituted and injected into a reversed-phase HPLC system.[2][4][5] Separation is achieved on a C18 stationary phase, and detection is performed at 325 nm, the maximum absorbance wavelength for retinoids.[1][4][5][6] Quantification is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Methods
Reagents and Chemicals
-
This compound (analytical standard, ≥99% purity)
-
Retinyl Acetate (B1210297) (internal standard, ≥99% purity)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile[7]
-
HPLC-grade Water
-
Ethanol (B145695) (absolute)
-
Human Serum (drug-free, for calibration and quality control)
Note: Retinoids are sensitive to light and oxidation. All procedures should be performed under dim yellow light, and solvents should contain an antioxidant like BHT (e.g., 0.05%).[2][5][8][10] Samples should be prepared in amber vials.[1]
Equipment
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][9]
-
Centrifuge capable of 3,000 rpm.[1]
-
Nitrogen evaporation system.
-
Vortex mixer.
-
Analytical balance.
-
Calibrated micropipettes.
Chromatographic Conditions
The following table summarizes the optimized HPLC-UV conditions for the analysis.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[5][9] |
| Mobile Phase | Isocratic: Methanol / Water (95:5, v/v)[5] |
| Flow Rate | 1.5 mL/min[5] |
| Detection Wavelength | 325 nm[1][4][5][6] |
| Injection Volume | 20 µL[5][6][7][11] |
| Column Temperature | 30 °C[6] |
| Run Time | ~10 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and retinyl acetate (Internal Standard, IS) in ethanol to prepare individual stock solutions. Store in amber vials at -20°C.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the this compound stock solution with the mobile phase to achieve concentrations ranging from approximately 0.05 to 10 µg/mL.[5]
-
Internal Standard (IS) Working Solution (5 µg/mL): Dilute the retinyl acetate stock solution with ethanol to obtain a concentration of 5 µg/mL.[5]
Sample Preparation Protocol
-
Aliquoting: Pipette 100 µL of serum sample, calibration standard, or quality control sample into a 2 mL amber microcentrifuge tube.[1]
-
Internal Standard Addition: Add 25 µL of the retinyl acetate internal standard working solution to each tube.[1]
-
Protein Precipitation: Add 125 µL of absolute ethanol.[1] Vortex vigorously for 30 seconds to precipitate proteins.
-
Liquid-Liquid Extraction: Add 1.0 mL of n-hexane containing 0.05% BHT.[1][5] Vortex for 1 minute to ensure thorough mixing.
-
Phase Separation: Centrifuge the tubes at 3,000 rpm for 5 minutes to separate the organic and aqueous layers.[1][2]
-
Collection: Carefully transfer the upper organic (hexane) layer to a clean amber tube.
-
Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at room temperature.[2][4][5]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (Methanol/Water 95:5 v/v).[5] Vortex for 30 seconds to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an HPLC vial and inject 20 µL into the HPLC system.
Workflow Diagram
The overall experimental process from sample collection to data analysis is illustrated below.
Caption: Workflow for this compound Quantification in Serum.
Method Validation Data
The described HPLC-UV method has been validated according to established guidelines. The following tables summarize the typical performance characteristics.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 0.05 - 10 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.999[5] |
| Limit of Detection (LOD) | 0.029 µg/mL[11][12] |
| Limit of Quantification (LOQ) | 0.096 µg/mL[11][12] |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Accuracy (% Recovery) | Precision (% RSD) |
| Low QC (e.g., 0.15 µg/mL) | 95% - 105% | < 10% |
| Medium QC (e.g., 1.5 µg/mL) | 97% - 103% | < 7% |
| High QC (e.g., 7.5 µg/mL) | 98% - 102% | < 5% |
Note: The accuracy of the proposed method is determined by recovery studies and is often found with a mean recovery of >95%.[12] Coefficients of variation for intra-day and inter-day precision typically range from 5.9% to 11.0%.[4]
Results and Discussion
A typical chromatogram shows baseline separation of this compound and the internal standard, retinyl acetate, with retention times dependent on the specific column and conditions used. The use of UV detection at 325 nm provides high specificity, as few endogenous compounds in serum absorb at this wavelength.[4][5] The sample preparation procedure, combining protein precipitation with liquid-liquid extraction, effectively removes interfering matrix components and concentrates the analyte, contributing to the method's high sensitivity and robustness.[1][2] The low sample volume requirement (100 µL) makes this method suitable for studies where sample availability is limited.[1][7]
Conclusion
The HPLC-UV method detailed in this application note is a simple, rapid, and reliable approach for the quantitative determination of this compound in serum. With excellent linearity, accuracy, and precision, this protocol is well-suited for high-throughput analysis in clinical and research settings, providing valuable data for nutritional assessments and pharmacokinetic profiling.
References
- 1. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Rapid determination of retinol (vitamin A) in serum by high pressure liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rombio.unibuc.ro [rombio.unibuc.ro]
- 6. CN108445098B - Analysis method for detecting impurities in vitamin A palmitate - Google Patents [patents.google.com]
- 7. An HPLC Ultraviolet Method Using Low Sample Volume and Protein Precipitation for the Measurement of Retinol in Human Serum Suitable for Laboratories in Low- and Middle-Income Countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved method of determining retinol and retinyl palmitate in rat liver and serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols for In Vitro Efficacy Testing of Retinol Palmitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinol (B82714) palmitate, a synthetic ester of retinol (Vitamin A) and palmitic acid, is a widely utilized ingredient in cosmetic and pharmaceutical formulations due to its anti-aging and skin-renewing properties.[1][2] Its stability and lower irritation potential compared to other retinoids make it a popular choice.[1][3] Upon topical application, retinol palmitate penetrates the skin and is enzymatically converted to retinol, which is then oxidized to retinaldehyde and subsequently to retinoic acid, the biologically active form.[4][5] Retinoic acid modulates gene expression by binding to nuclear receptors, leading to enhanced collagen synthesis, increased cell turnover, and a reduction in the appearance of fine lines and wrinkles.[2][4]
These application notes provide a comprehensive guide to the in vitro models and protocols for evaluating the efficacy of this compound. The methodologies detailed below are designed to be conducted in a controlled laboratory setting to generate robust and reproducible data for claim substantiation and formulation development.
In Vitro Models for Efficacy Assessment
A variety of in vitro models can be employed to study the efficacy of this compound, ranging from simple 2D cell cultures to more complex 3D tissue models that mimic the structure and function of human skin.
-
2D Cell Culture Models:
-
Human Dermal Fibroblasts (e.g., HS68, NHDF): These cells are crucial for studying the effects of this compound on the dermal matrix, particularly the synthesis of collagen and elastin (B1584352).[6][7]
-
Human Epidermal Keratinocytes (e.g., HaCaT): This immortalized cell line is an excellent model for investigating the influence of this compound on epidermal proliferation, differentiation, and its potential to mitigate UVB-induced damage.[7][8]
-
-
3D Reconstituted Human Skin Models:
-
Reconstituted Human Epidermis (RHE): These models consist of differentiated keratinocytes forming a multi-layered epidermis and are valuable for assessing topical absorption and effects on epidermal markers.[7]
-
Full-Thickness Skin Models: Comprising both an epidermal and a dermal layer with fibroblasts, these models offer a more physiologically relevant system to study the complete impact of topically applied this compound on skin structure and function.[9]
-
Experimental Workflow for Efficacy Testing
A systematic approach is essential for the comprehensive evaluation of this compound's efficacy. The following workflow outlines the key stages of in vitro testing.
Signaling Pathway of this compound
The biological effects of this compound are mediated through its conversion to retinoic acid, which then activates a well-defined signaling cascade.
Experimental Protocols
Protocol 1: Assessment of Cell Viability (MTT Assay)
Objective: To determine the cytotoxic potential of this compound and establish non-toxic concentrations for subsequent efficacy assays.
Materials:
-
Human dermal fibroblasts (HDF) or human epidermal keratinocytes (HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions. Include untreated and solvent controls.
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Quantification of Pro-Collagen Type I Synthesis (ELISA)
Objective: To measure the effect of this compound on the production of pro-collagen type I by human dermal fibroblasts.
Materials:
-
Human dermal fibroblasts (HDF)
-
24-well cell culture plates
-
Serum-free culture medium
-
This compound
-
Human Pro-Collagen I alpha 1 ELISA Kit
-
Microplate reader
Procedure:
-
Seed HDFs in 24-well plates and grow to confluence.
-
Replace the medium with serum-free medium and incubate for 24 hours.
-
Treat the cells with non-toxic concentrations of this compound for 48-72 hours. Include a positive control (e.g., TGF-β1) and an untreated control.
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions to quantify the amount of pro-collagen type I in the supernatants.
-
Normalize the results to the total protein content of the corresponding cell lysates.
Protocol 3: Gene Expression Analysis of COL1A1 and MMP-1 (qPCR)
Objective: To determine the effect of this compound on the gene expression of collagen type I alpha 1 (COL1A1) and matrix metalloproteinase-1 (MMP-1).
Materials:
-
Human dermal fibroblasts (HDF)
-
6-well cell culture plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for COL1A1, MMP-1, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Seed HDFs in 6-well plates and treat with this compound for 24-48 hours.
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for COL1A1, MMP-1, and the housekeeping gene.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the untreated control.
Protocol 4: Cellular Uptake and Metabolism of this compound (HPLC)
Objective: To quantify the uptake of this compound and its conversion to retinol in cultured skin cells.
Materials:
-
Human keratinocytes (HaCaT) or fibroblasts (HDF)
-
6-well cell culture plates
-
This compound
-
HPLC system with a UV or photodiode array detector
-
C18 reverse-phase HPLC column
-
Solvents for extraction (e.g., hexane, ethanol) and mobile phase (e.g., methanol, water)
-
Retinol and this compound standards
Procedure:
-
Culture cells in 6-well plates and treat with this compound for various time points.
-
Wash the cells with PBS and lyse them.
-
Extract the retinoids from the cell lysate using a liquid-liquid extraction method with a suitable solvent system (e.g., hexane:isopropanol).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Inject the sample into the HPLC system.
-
Separate and quantify retinol and this compound based on the retention times and peak areas of the standards.
-
Normalize the results to the total protein content of the cell lysate.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) vs. Control (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 10 | 95.2 ± 6.1 |
| 50 | 89.7 ± 5.5 |
| 100 | 82.1 ± 7.3 |
Table 2: Effect of this compound on Pro-Collagen I Synthesis
| Treatment | Pro-Collagen I (ng/mg protein) (Mean ± SD) | % Increase vs. Control |
| Control | 150.3 ± 12.5 | - |
| This compound (10 µM) | 225.8 ± 18.7 | 50.2 |
| This compound (50 µM) | 285.1 ± 22.4 | 89.7 |
| TGF-β1 (10 ng/mL) | 350.6 ± 25.1 | 133.3 |
Table 3: Effect of this compound on Gene Expression (Fold Change vs. Control)
| Gene | This compound (10 µM) (Mean ± SD) | This compound (50 µM) (Mean ± SD) |
| COL1A1 | 1.8 ± 0.2 | 2.5 ± 0.3 |
| MMP-1 | 0.6 ± 0.1 | 0.4 ± 0.08 |
Table 4: Cellular Uptake and Metabolism of this compound (10 µM)
| Time (hours) | Intracellular this compound (pmol/mg protein) (Mean ± SD) | Intracellular Retinol (pmol/mg protein) (Mean ± SD) |
| 1 | 25.4 ± 3.1 | 2.1 ± 0.4 |
| 6 | 48.9 ± 5.2 | 8.7 ± 1.1 |
| 24 | 35.1 ± 4.5 | 15.3 ± 2.0 |
Note: The data presented in these tables are illustrative and will vary depending on the specific experimental conditions, cell lines, and this compound formulation.
Conclusion
The in vitro models and protocols outlined in these application notes provide a robust framework for substantiating the anti-aging efficacy of this compound. By employing a combination of 2D and 3D models and a systematic workflow of assays, researchers can generate reliable data on cytotoxicity, collagen and elastin synthesis, gene expression, and cellular uptake and metabolism. This comprehensive approach will aid in the development of safe and effective skincare products and pharmaceuticals.
References
- 1. In Vitro Testing in Cosmetics: Pros and Cons - QIMA Life Sciences [qima-lifesciences.com]
- 2. clinikally.com [clinikally.com]
- 3. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and mechanism of retinyl palmitate against UVB-induced skin photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical Application of Retinyl Palmitate-Loaded Nanotechnology-Based Drug Delivery Systems for the Treatment of Skin Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial Production of Retinyl Palmitate and Its Application as a Cosmeceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Practical Approach for the In Vitro Safety and Efficacy Assessment of an Anti-Ageing Cosmetic Cream Enriched with Functional Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The vitamin A ester retinyl propionate has a unique metabolic profile and higher retinoid-related bioactivity over retinol and retinyl palmitate in human skin models | bioRxiv [biorxiv.org]
- 9. Penetration and metabolism of topical retinoids in ex vivo organ-cultured full-thickness human skin explants - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Topical Application of Retinol Palmitate in Mice: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the topical application of retinol (B82714) palmitate in mice, a common preclinical model for dermatological and cosmetic research. This document outlines experimental procedures, summarizes key quantitative data from cited studies, and visualizes relevant biological pathways and workflows.
Application Notes
Retinol palmitate, a synthetic ester of retinol (Vitamin A) and palmitic acid, is a widely used ingredient in skincare products.[1][2] In dermatological research, it is often studied for its anti-aging and skin-renewing properties.[1][3] Upon topical application, this compound penetrates the skin and is enzymatically converted to retinol, and subsequently to retinoic acid, the biologically active form of Vitamin A that modulates gene expression related to cell growth, differentiation, and collagen production.[1][4][5] Mouse models, particularly hairless strains like SKH-1, are frequently employed to investigate the percutaneous absorption, metabolism, and efficacy of topically applied this compound.[6][7]
Key considerations for designing studies involving the topical application of this compound in mice include the choice of vehicle (e.g., cream, ointment), the concentration of this compound, the frequency and duration of application, and the specific mouse strain. These parameters can significantly influence the local and systemic effects observed.
Experimental Protocols
Animal Model and Preparation
A widely used model for dermatological studies is the SKH-1 hairless mouse strain due to the absence of dense fur, which facilitates topical application and subsequent analysis.[6] If haired mouse strains (e.g., C57BL/6, CD-1) are used, hair removal from the dorsal skin is a necessary preparatory step.
Protocol for Hair Removal:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Carefully shave the dorsal area using electric clippers.
-
Apply a depilatory cream to the shaved area for a short duration (e.g., 15-120 seconds, depending on the formulation) to remove remaining stubble.[8]
-
Gently remove the depilatory cream with sterile saline-soaked gauze.[8]
-
Allow the skin to recover for at least 24 hours before the first topical application to minimize irritation from the hair removal process.
Preparation and Application of this compound Formulation
This compound is typically incorporated into a cream or ointment base for topical application. The concentration can vary widely depending on the study's objectives.
Materials:
-
This compound (USP grade)
-
Vehicle cream/ointment (e.g., oil-in-water emulsion)
-
Positive displacement pipette or syringe for application
Protocol for Formulation and Application:
-
Prepare the this compound cream at the desired concentration (e.g., 0.1% to 13% w/w) by incorporating the this compound into the vehicle base.[7] Ensure homogenous mixing.
-
For a control group, use the vehicle cream without this compound.
-
Accurately measure the dose of the cream to be applied (e.g., using a positive displacement pipette). A common application volume is around 50-100 µL, covering a defined area of the dorsal skin (e.g., 2-4 cm²).
-
Gently spread the cream evenly over the designated skin area using a sterile applicator (e.g., cotton swab or a gloved finger).[9]
-
The frequency of application can range from a single dose to daily applications for several weeks. A common regimen is application 5 days a week for periods up to 13 weeks.[7]
Sample Collection and Processing
At the end of the study period, skin samples are collected for analysis.
Protocol for Skin Sample Collection:
-
Euthanize the mouse using an approved method.
-
Excise the treated area of the dorsal skin using surgical scissors and forceps.
-
For detailed analysis of retinoid distribution, the skin can be separated into the stratum corneum, epidermis, and dermis.[6]
-
Stratum Corneum: Can be removed by tape stripping.
-
Epidermis and Dermis Separation: Can be achieved by heat separation (e.g., incubation in heated water) followed by gentle peeling.
-
-
Snap-freeze the collected skin samples in liquid nitrogen and store them at -80°C until further analysis.
Analytical Methods
2.4.1. Quantification of Retinol and this compound:
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the levels of retinol and this compound in skin samples.
2.4.2. Histological Analysis:
Skin samples can be fixed in formalin, embedded in paraffin, and sectioned for histological staining (e.g., Hematoxylin and Eosin - H&E) to assess changes in skin morphology, such as epidermal thickness and cellular infiltration.
2.4.3. Gene and Protein Expression Analysis:
Techniques like quantitative PCR (qPCR) and Western blotting can be used to measure the expression of genes and proteins involved in inflammatory pathways (e.g., IL-6, IL-1β, TNF-α) and collagen synthesis (e.g., Collagen Type I).[10]
Quantitative Data Summary
The following tables summarize quantitative data from studies on the topical application of this compound in mice.
Table 1: Concentration of this compound and Retinol in Mouse Skin after 13 Weeks of Topical Application [7]
| Concentration of this compound in Cream | Mean this compound in Skin (µg/g) | Mean Retinol in Skin (µg/g) |
| 0.0% (Control) | 0.8 | 0.2 |
| 0.1% | 4.5 | 0.5 |
| 0.5% | 18.2 | 1.1 |
| 1.0% | 35.1 | 1.8 |
| 5.0% | 150.7 | 5.9 |
| 10.0% | 280.4 | 10.2 |
| 13.0% | 350.1 | 12.5 |
Table 2: Effect of Topical this compound on Photoaging Markers in UVB-Irradiated Mouse Skin [10]
| Treatment Group | IL-6 Expression (relative to model) | IL-1β Expression (relative to model) | TNF-α Expression (relative to model) | Collagen I Expression (relative to model) |
| Model (UVB only) | 1.00 | 1.00 | 1.00 | 1.00 |
| Low Conc. RP + UVB | ↓ | ↓ | ↓ | ↑ |
| Med Conc. RP + UVB | ↓↓ | ↓↓ | ↓↓ | ↑↑ |
| High Conc. RP + UVB | ↓↓↓ | ↓↓↓ | ↓↓↓ | ↑↑↑ |
Arrow direction and number indicate the magnitude of change (decrease ↓ or increase ↑) compared to the UVB-irradiated model group.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Topical this compound in the Skin
Caption: Signaling cascade of topical this compound in the skin.
Experimental Workflow for Studying Topical this compound in Mice
References
- 1. What is the mechanism of Vitamin A Palmitate? [synapse.patsnap.com]
- 2. Retinyl palmitate - Wikipedia [en.wikipedia.org]
- 3. specialchem.com [specialchem.com]
- 4. Efficacy and mechanism of retinyl palmitate against UVB-induced skin photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinyl Palmitate | Wisderm [wap.wisderm.com]
- 6. Levels of retinyl palmitate and retinol in stratum corneum, epidermis and dermis of SKH-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levels of retinyl palmitate and retinol in the skin of SKH-1 mice topically treated with retinyl palmitate and concomitant exposure to simulated solar light for thirteen weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lar.fsu.edu [lar.fsu.edu]
- 9. Comparison of 3 Topical Treatments against Ulcerative Dermatitis in Mice with a C57BL/6 Background - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Efficacy and mechanism of retinyl palmitate against UVB-induced skin photoaging [frontiersin.org]
Application Notes and Protocols: Retinol Palmitate Nanoemulsion for Enhanced Topical Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Retinyl palmitate, a vitamin A ester, is a widely utilized retinoid in dermatology for treating various skin conditions such as acne, skin aging, wrinkles, and psoriasis.[1][2][3][4] However, its topical application is often associated with adverse effects like skin irritation, redness, and dryness.[1][2][3][4] Nanoemulsion formulations offer a promising approach to encapsulate retinyl palmitate, thereby improving its stability, skin permeability, and reducing side effects.[1][2][3][4] These nano-sized emulsions can enhance the topical delivery of retinyl palmitate, leading to improved therapeutic outcomes. This document provides detailed protocols for the formulation, characterization, and in vitro evaluation of a retinol (B82714) palmitate nanoemulsion.
I. Formulation Protocol: Low-Energy Emulsification Method
This protocol describes the preparation of a retinyl palmitate-loaded nanoemulsion using a low-energy emulsification technique.[1]
Materials:
-
Retinyl Palmitate (RP)
-
Surfactant (e.g., Tween 20, Ceteareth 20, Cremophor RH40)[5][6][7]
-
Purified water
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Solubility Study: Determine the solubility of retinyl palmitate in various oils to select the most suitable oil phase.[5][6]
-
Preparation of Oil and Smix Phases:
-
Prepare the oil phase by dissolving a predetermined amount of retinyl palmitate in the selected oil.
-
Prepare the surfactant-co-surfactant mixture (Smix) by blending the chosen surfactant and co-surfactant in a specific ratio (e.g., 2:1).[1]
-
-
Nanoemulsion Formation:
Experimental Workflow for Nanoemulsion Formulation
Caption: Workflow for preparing this compound nanoemulsion.
II. Characterization Protocols
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
Instrument: Zetasizer (or equivalent dynamic light scattering instrument).
Procedure:
-
Dilute the nanoemulsion sample with purified water to an appropriate concentration.
-
Place the diluted sample in a disposable cuvette.
-
Measure the particle size (hydrodynamic diameter), PDI, and zeta potential at a constant temperature (e.g., 25°C).
-
Perform the measurements in triplicate and calculate the average values.
B. Drug Content Analysis
Instrument: High-Performance Liquid Chromatography (HPLC).
Procedure:
-
Standard Preparation: Prepare standard solutions of retinyl palmitate of known concentrations in a suitable solvent.[6]
-
Sample Preparation: Disrupt the nanoemulsion sample using a suitable solvent (e.g., methanol) to release the encapsulated drug.
-
HPLC Analysis:
-
Inject the prepared sample and standard solutions into the HPLC system.
-
Use a suitable column (e.g., C18) and mobile phase.[8]
-
Detect the eluent at the maximum wavelength of retinyl palmitate (approximately 325 nm).[4][8]
-
Quantify the drug content by comparing the peak area of the sample with the standard curve.
-
C. Stability Studies
1. Thermodynamic Stability:
-
Heating-Cooling Cycles: Subject the nanoemulsion to six cycles of heating at 45°C and cooling at 4°C for 48 hours at each temperature.[9]
-
Freeze-Thaw Cycles: Expose the nanoemulsion to at least three freeze-thaw cycles between -20°C and +25°C.[9]
-
Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 3500 rpm) for 30 minutes.[9]
-
Observation: After each test, visually inspect the samples for any signs of instability such as creaming, cracking, or phase separation.[7]
2. Storage Stability:
-
Store the nanoemulsion samples at different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) for a specified period (e.g., 90 days).[4]
-
At predetermined time intervals, withdraw samples and analyze for physical appearance, pH, rheological properties, and drug content.[4]
III. In Vitro Evaluation Protocols
A. In Vitro Drug Release Study
Apparatus: Dialysis bag, magnetic stirrer.
Procedure:
-
Take a known quantity of the retinyl palmitate nanoemulsion in a dialysis bag.
-
Suspend the dialysis bag in a receptor medium (e.g., phosphate-buffered saline, pH 5.5) maintained at 37°C with constant stirring.[1]
-
At specific time intervals, withdraw aliquots from the receptor medium and replace with an equal volume of fresh medium.[1]
-
Analyze the withdrawn samples for drug content using HPLC.
-
Compare the release profile with that of an aqueous dispersion of pure retinyl palmitate.[1]
B. In Vitro Skin Permeation Study
Apparatus: Franz diffusion cell.
Procedure:
-
Mount excised skin (e.g., rat dorsal skin or porcine ear skin) on the Franz diffusion cell with the stratum corneum facing the donor compartment.[1][10]
-
Fill the receptor compartment with a suitable receptor medium (e.g., PBS, pH 5.5) and maintain the temperature at 37°C.[1]
-
Apply the retinyl palmitate nanoemulsion to the skin surface in the donor compartment.[1]
-
At predetermined time intervals, collect aliquots from the receptor compartment and replace with fresh medium.[1]
-
Analyze the collected samples for drug content using HPLC to determine the cumulative amount of drug permeated through the skin.
Experimental Workflow for In Vitro Skin Permeation Study
Caption: Workflow for in vitro skin permeation study.
IV. Data Presentation
Table 1: Formulation Composition and Characterization of Retinyl Palmitate-Loaded Nanoemulsions
| Formulation Code | Oil (%) | Smix (2:1) (%) | Water (%) | Droplet Size (nm) | PDI | Zeta Potential (mV) | Viscosity (cp) | Drug Content (%) |
| NE1 | 10 | 45 | 45 | 25.3 ± 1.2 | 0.12 ± 0.02 | -15.8 ± 0.9 | 82.1 ± 2.1 | 98.5 ± 1.5 |
| NE2 | 15 | 50 | 35 | 16.7 ± 0.8 | 0.015 ± 0.003 | -20.6 ± 1.1 | 89.2 ± 1.9 | 99.1 ± 1.2 |
| NE3 | 20 | 45 | 35 | 35.8 ± 1.5 | 0.21 ± 0.03 | -12.3 ± 0.7 | 79.5 ± 1.8 | 97.9 ± 1.8 |
| NE4 | 10 | 50 | 40 | 19.5 ± 0.9 | 0.08 ± 0.01 | -18.2 ± 1.0 | 77.5 ± 1.7 | 99.5 ± 1.0 |
Data presented is representative and compiled from various sources for illustrative purposes.[1][7]
Table 2: In Vitro Drug Release and Skin Permeation Data
| Formulation Code | Drug Release in 24h (%) | Cumulative Permeation (µg/cm²) | Flux (µg/cm²/h) |
| NE2 | 92.5 ± 3.1 | 8.5 ± 0.7 | 0.35 ± 0.03 |
| NE4 | 94.2 ± 2.8 | 9.8 ± 0.9 | 0.41 ± 0.04 |
| Aqueous Dispersion | 9.9 ± 1.2 | 2.1 ± 0.3 | 0.09 ± 0.01 |
Data presented is representative and compiled from various sources for illustrative purposes.[1][11]
V. Mechanism of Action: Signaling Pathway of Topical Retinoids
Topical retinoids, including retinyl palmitate which is converted to retinoic acid in the skin, exert their effects by modulating gene expression.[12][13] This process is mediated by nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[12][14][15]
Signaling Pathway of Topical Retinoids
Caption: Retinoid signaling pathway in skin cells.
Upon topical application, retinyl palmitate penetrates the skin and is metabolized into its active form, retinoic acid.[16] Retinoic acid then enters the nucleus and binds to RARs. This ligand-receptor complex then forms a heterodimer with RXRs.[14] This heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[14] This modulation of gene expression leads to various biological responses, including the normalization of follicular epithelial differentiation, reduction in inflammation, and decreased sebum production, which are beneficial in treating acne and other skin disorders.[12][13]
References
- 1. Nanoemulgel for Improved Topical Delivery of Retinyl Palmitate: Formulation Design and Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoemulgel for Improved Topical Delivery of Retinyl Palmitate: Formulation Design and Stability Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Formulation and evaluation of retinyl palmitate and vitamin E nanoemulsion for skin care [pharmacia.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. Super-Antioxidant Vitamin A Derivatives with Improved Stability and Efficacy Using Skin-Permeable Chitosan Nanocapsules | MDPI [mdpi.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. Nanoemulsions (NEs), liposomes (LPs) and solid lipid nanoparticles (SLNs) for retinyl palmitate: effect on skin permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Update: Mechanisms of Topical Retinoids in Acne - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 13. researchgate.net [researchgate.net]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dermatologytimes.com [dermatologytimes.com]
Application Note: Spectrophotometric Analysis of Retinol Palmitate in Cosmetic Formulations
Introduction
Retinol (B82714) palmitate, an ester of retinol (Vitamin A) and palmitic acid, is a widely used active ingredient in cosmetic and dermatological products due to its efficacy in promoting cell turnover, reducing the appearance of wrinkles, and improving overall skin texture.[1] As a key functional ingredient, its concentration in the final product must be accurately determined to ensure product efficacy and safety. However, retinol palmitate is highly sensitive to degradation by light, heat, and oxidation, which presents a significant challenge in both formulation and quality control.[2][3] This application note details a validated UV-Vis spectrophotometric method for the quantitative analysis of this compound in various cosmetic formulations, such as creams, lotions, and serums.
Principle of the Method
The quantitative determination of this compound is based on its intrinsic ability to absorb ultraviolet (UV) radiation. The molecule exhibits a characteristic maximum absorbance (λmax) at approximately 325 nm.[4][5][6] By measuring the absorbance of a sample extract at this wavelength and comparing it to a standard calibration curve prepared with known concentrations of this compound, the concentration in the cosmetic product can be accurately determined. This method is advantageous due to its simplicity, speed, and cost-effectiveness compared to chromatographic techniques like HPLC.[7][8] However, careful sample preparation is crucial to eliminate interference from the cosmetic matrix.
Challenges and Considerations
-
Stability: All procedures should be carried out expeditiously, minimizing exposure to light and air to prevent the degradation of this compound.[9] The use of light-resistant glassware and amber vials is highly recommended.
-
Matrix Interference: Cosmetic formulations are complex matrices containing various excipients like oils, emulsifiers, and fragrances that can interfere with spectrophotometric analysis. A robust extraction procedure is essential to isolate the analyte from these interfering substances.
-
Encapsulation: Modern formulations often use encapsulated this compound to enhance stability and delivery.[3] The analytical protocol must include a step to disrupt these capsules, such as sonication, to ensure the complete release of the active ingredient for accurate quantification.[6]
Experimental Protocol
1. Apparatus and Reagents
-
Apparatus:
-
UV-Vis Spectrophotometer (double beam)
-
Matched quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks (amber, Class A)
-
Pipettes (Class A)
-
Homogenizer or vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
-
Reagents:
-
This compound Reference Standard (USP or equivalent)
-
Ethanol (95% or absolute, spectrophotometric grade)
-
Isopropyl Alcohol (spectrophotometric grade)
-
Hexane (B92381) (spectrophotometric grade)
-
Deionized water
-
2. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 500 µg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL amber volumetric flask.
-
Dissolve and dilute to volume with isopropyl alcohol. Mix thoroughly. This solution should be stored in a refrigerator and protected from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with isopropyl alcohol. For a calibration range of 2-12 µg/mL, pipette 0.2, 0.4, 0.8, 1.0, and 1.2 mL of the stock solution into separate 50 mL amber volumetric flasks and dilute to volume with isopropyl alcohol. These concentrations correspond to 2, 4, 8, 10, and 12 µg/mL.
-
3. Sample Preparation (General Procedure for a Cream/Lotion)
-
Accurately weigh approximately 1.0 g of the cosmetic product into a 50 mL beaker.
-
Add 20 mL of a hexane and isopropyl alcohol mixture (1:1 v/v).
-
Homogenize the mixture for 2-3 minutes until the sample is fully dispersed.
-
Transfer the dispersion to a 50 mL amber volumetric flask. Use an additional 10-15 mL of the solvent mixture to rinse the beaker and add it to the flask.
-
Place the flask in an ultrasonic bath for 15 minutes to ensure complete extraction and disruption of any encapsulated forms.[6]
-
Allow the solution to cool to room temperature and then dilute to the mark with the solvent mixture. Mix well.
-
Transfer a portion of the solution to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes to separate insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial. This is the sample solution. Further dilution with the solvent may be necessary to bring the absorbance within the linear range of the calibration curve.
4. Analytical Procedure
-
Set the UV-Vis spectrophotometer to scan from 400 nm to 250 nm to determine the λmax. Use the solvent mixture as the blank. The maximum absorbance should be observed at approximately 325 nm.[5][6]
-
Set the spectrophotometer to measure the absorbance at the determined λmax (e.g., 325 nm).
-
Zero the instrument with the solvent blank.
-
Measure the absorbance of each working standard solution and the prepared sample solution.
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.
-
Calculate the final concentration of this compound in the original cosmetic product, accounting for all dilutions.
Data Presentation
The performance of the method should be validated according to ICH guidelines.[10] Key validation parameters are summarized below.
| Parameter | Result | Acceptance Criteria |
| Wavelength (λmax) | 325 nm | Consistent with reference spectra |
| Linearity (R²) | 0.9995 | R² ≥ 0.999 |
| Range | 2 - 12 µg/mL | - |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Intraday | 0.85% | %RSD ≤ 2% |
| - Interday | 1.35% | %RSD ≤ 2% |
| Limit of Detection (LOD) | 0.15 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.45 µg/mL | - |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Beer-Lambert Law relationship in UV-Vis analysis.
References
- 1. KR101503301B1 - Retinylpalmitate stabilized formulations - Google Patents [patents.google.com]
- 2. kblcosmetics.com [kblcosmetics.com]
- 3. arc-iwe.com [arc-iwe.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. researchgate.net [researchgate.net]
- 6. journal-jps.com [journal-jps.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Retinol Palmitate in Skin Aging Using Animal Models
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the use of animal models to study the efficacy of retinol (B82714) palmitate (RP) in mitigating skin aging, particularly photoaging induced by ultraviolet B (UVB) radiation. The protocols detailed below are based on established methodologies from peer-reviewed studies.
Introduction to Retinol Palmitate and Skin Aging
This compound, a vitamin A derivative, is widely utilized in cosmetic and pharmaceutical formulations for its anti-aging properties.[1][2] It functions by accelerating skin metabolism, promoting cell proliferation, and stimulating collagen production.[3] Animal models, particularly mice, serve as crucial tools for investigating the mechanisms of action and therapeutic potential of RP in combating skin aging. UVB-induced photoaging models in mice are well-established and effectively replicate many of the key histopathological and molecular changes observed in human sun-damaged skin.
Animal Model Selection and Husbandry
The most commonly used animal model for studying UVB-induced skin aging is the SKH-1 hairless mouse. However, other strains like KM mice have also been successfully used.[1]
-
Animal Strain: SKH-1 hairless mice or KM mice (5 weeks old, male)[1]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle at a constant temperature (e.g., 22°C).[1]
-
Acclimatization: Allow for a period of acclimatization (e.g., 4 days) before the commencement of the experiment.[1]
Experimental Protocols
Induction of Photoaging
A key step in these studies is the induction of premature skin aging using UVB radiation.
Protocol: UVB-Induced Photoaging in Mice
-
Hair Removal: The day before the first UVB exposure, remove the hair from the dorsal skin of the mice using a depilatory cream over an area of approximately 4 cm x 4 cm.[1]
-
UVB Irradiation:
-
Use a UVB lamp as the irradiation source.[1]
-
Expose the depilated dorsal skin of the mice (excluding the control group) to UVB radiation.
-
Dosage: A common dosage is 100 mJ/cm² daily for one week[1] or 300 mJ/day every other day for 28 days.[3]
-
The control group should be handled in the same manner but without UVB exposure.
-
Preparation and Application of this compound Formulations
Protocol: Topical Application of this compound
-
Preparation of RP Solutions:
-
Application:
-
Following the UVB irradiation period, topically apply the prepared formulations to the irradiated dorsal skin of the mice daily.
-
The model group receives the vehicle solution (e.g., 200 µL of saline), while the treatment groups receive the RP solutions (e.g., 200 µL).[3]
-
The control group receives no treatment.
-
Tissue Collection and Processing
Protocol: Skin Tissue Biopsy
-
At the end of the experimental period, euthanize the mice.
-
Excise the dorsal skin from the treated area.
-
Fix a portion of the skin sample in 4% paraformaldehyde for histological analysis.
-
Store the remaining tissue at -80°C for molecular and biochemical analyses.
Histological Analysis
Protocol: Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining
-
Dehydrate the fixed skin tissues through a graded series of ethanol.
-
Embed the tissues in paraffin (B1166041) and section them (e.g., 4 µm thickness).
-
Deparaffinize and rehydrate the sections.
-
Stain with hematoxylin and eosin to visualize the epidermal thickness and overall skin morphology.
-
Examine the sections under a light microscope.
Protocol: Masson's Trichrome Staining
-
Use a commercial Masson's trichrome staining kit according to the manufacturer's instructions.
-
This stain is used to visualize collagen fibers in the dermis. Collagen will stain blue, nuclei black, and cytoplasm red/pink.
-
Quantify the collagen fiber density using image analysis software.
Protocol: Toluidine Blue Staining
-
Stain the skin sections with toluidine blue to identify mast cells.
-
Mast cells will stain purple/violet.
-
Count the number of mast cells per field of view to assess inflammation.
Immunohistochemical Analysis
Protocol: Immunohistochemistry for Inflammatory Cytokines and Collagen
-
Deparaffinize and rehydrate the paraffin-embedded skin sections.
-
Perform antigen retrieval using a suitable buffer (e.g., citrate (B86180) buffer).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections overnight at 4°C with primary antibodies against IL-6, IL-1β, TNF-α, and Col-I.[1]
-
Wash and incubate with a secondary antibody conjugated to a detection system (e.g., HRP).
-
Develop the signal with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
Analyze the expression levels of the target proteins.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on UVB-induced skin aging in animal models.
Table 1: Effects of this compound on Epidermal Thickness and Mast Cell Infiltration
| Treatment Group | Epidermal Thickness (µm) | Mast Cell Count (per field) |
| Control | Data not consistently reported | Data not consistently reported |
| UVB Model | Significantly increased vs. Control[1] | Significantly increased vs. Control[1] |
| 0.025% RP | Significantly decreased vs. Model[1] | Significantly decreased vs. Model[1] |
| 0.05% RP | Significantly decreased vs. Model[1] | Significantly decreased vs. Model[1] |
| 0.1% RP | Significantly decreased vs. Model[1] | Significantly decreased vs. Model[1] |
| 0.25% RP & 0.05% Retinol | Significantly decreased vs. Model[3] | Significantly decreased vs. Model[3] |
Table 2: Effects of this compound on Inflammatory Cytokines and Collagen I Expression
| Treatment Group | IL-6 Expression (IOD) | IL-1β Expression (IOD) | TNF-α Expression (IOD) | Col-I Expression (IOD) |
| Control | Baseline | Baseline | Baseline | Baseline |
| UVB Model | Significantly increased vs. Control[1] | Significantly increased vs. Control[1] | Significantly increased vs. Control[1] | Significantly decreased vs. Control[1] |
| 0.025% RP | Significantly decreased vs. Model[1] | Significantly decreased vs. Model[1] | Significantly decreased vs. Model[1] | Significantly increased vs. Model[1] |
| 0.05% RP | Significantly decreased vs. Model[1] | Significantly decreased vs. Model[1] | Significantly decreased vs. Model[1] | Significantly increased vs. Model[1] |
| 0.1% RP | Significantly decreased vs. Model[1] | Significantly decreased vs. Model[1] | Significantly decreased vs. Model[1] | Significantly increased vs. Model[1] |
| 0.25% RP & 0.05% Retinol | Significantly decreased vs. Model[3] | Significantly decreased vs. Model[3] | Significantly decreased vs. Model[3] | Significantly increased vs. Model[3] |
IOD: Integrated Optical Density
Signaling Pathways and Visualizations
This compound exerts its anti-photoaging effects through multiple signaling pathways. A key pathway involves the activation of Peroxisome Proliferator-Activated Receptor-α (PPAR-α).[1][4]
Experimental Workflow
Caption: Experimental workflow for studying this compound in a mouse model of skin photoaging.
This compound Signaling Pathway in Skin Aging
Caption: Signaling pathway of this compound in mitigating UVB-induced skin photoaging.
Conclusion
The use of UVB-induced photoaging in mouse models provides a robust platform for evaluating the efficacy of this compound. The presented protocols and data demonstrate that this compound significantly reduces the signs of skin aging by mitigating inflammation, inhibiting collagen degradation, and modulating the PPAR-α signaling pathway. These findings support the continued use of this compound in dermatological and cosmetic applications for its anti-aging benefits.
References
- 1. Efficacy and mechanism of retinyl palmitate against UVB-induced skin photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and mechanism of retinyl palmitate against UVB-induced skin photoaging: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Clinical Trial Design of Retinol Palmitate in Dermatology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinol (B82714) palmitate, a synthetic ester of retinol (Vitamin A) and palmitic acid, is a widely utilized compound in dermatological and cosmetic formulations.[1] Its primary functions include accelerating skin metabolism, promoting cell proliferation, and stimulating collagen production.[2] Upon topical application, it is converted within the skin to retinol and subsequently to its biologically active form, retinoic acid, which modulates gene expression related to cell growth and differentiation.[3] This document provides detailed application notes and protocols for designing and executing clinical trials to evaluate the efficacy of retinol palmitate in treating common dermatological conditions, specifically photoaging and acne vulgaris.
Application Notes: Clinical Trial Design
Clinical Trial Design for Photoaging
A randomized, double-blind, vehicle-controlled study design is the gold standard for evaluating the efficacy of this compound in treating photoaged skin.[4]
a. Participant Selection:
-
Inclusion Criteria: Healthy male and female subjects aged 30-70 years with clinical signs of mild to moderate photoaging on the face (e.g., fine lines, coarse wrinkles, mottled pigmentation, and skin roughness).
-
Exclusion Criteria: Individuals with a history of hypersensitivity to retinoids, active skin diseases, recent use of topical or systemic retinoids, or those who have undergone cosmetic procedures in the treatment area. Pregnant or breastfeeding women should also be excluded.
b. Study Design and Treatment Arms:
-
Duration: A minimum of 12 weeks is recommended to observe significant clinical effects.
-
Treatment Arms:
-
Active Group: Topical formulation containing a specified concentration of this compound (e.g., 0.1% to 1.0%).
-
Vehicle Control Group: Identical formulation without this compound.
-
-
Application Protocol: Participants should be instructed to apply a standardized amount of the assigned product to the entire face once daily in the evening. The use of a broad-spectrum sunscreen during the day is mandatory.
c. Efficacy Endpoints and Assessment Methods:
-
Primary Endpoints:
-
Improvement in Facial Wrinkles: Assessed using a validated photonumeric scale (e.g., Glogau scale) by a trained clinical evaluator.
-
Reduction in Skin Roughness: Quantified using 3D in vivo skin imaging systems like PRIMOS.[5]
-
-
Secondary Endpoints:
-
Improvement in Skin Elasticity and Firmness: Measured using a Cutometer®.[6][7]
-
Reduction in Transepidermal Water Loss (TEWL): Measured with a Tewameter® to assess skin barrier function.[8]
-
Improvement in Pigmentation and Skin Tone: Evaluated through clinical grading and standardized digital photography.
-
Subject Self-Assessment: Questionnaires to evaluate perceived improvements in skin appearance.
-
Clinical Trial Design for Acne Vulgaris
A split-face or parallel-group, randomized, controlled trial is a suitable design for assessing the efficacy of this compound in treating acne vulgaris.[9]
a. Participant Selection:
-
Inclusion Criteria: Male and female subjects aged 12-40 years with a clinical diagnosis of mild to moderate acne vulgaris, characterized by the presence of inflammatory (papules, pustules) and non-inflammatory (comedones) lesions.
-
Exclusion Criteria: Individuals with severe or nodulocystic acne, known sensitivity to retinoids, use of other topical or systemic acne medications within a specified washout period, and pregnant or breastfeeding women.
b. Study Design and Treatment Arms:
-
Duration: Typically 8 to 12 weeks.
-
Treatment Arms:
-
Active Group: Topical formulation containing this compound.
-
Control Group: Vehicle control or an active comparator (e.g., another topical retinoid like tretinoin).[9]
-
-
Application Protocol: Participants apply the assigned product to the affected areas once daily.
c. Efficacy Endpoints and Assessment Methods:
-
Primary Endpoints:
-
Percent Reduction in Inflammatory and Non-inflammatory Lesion Counts: Lesions are counted by a trained evaluator at baseline and subsequent follow-up visits.
-
-
Secondary Endpoints:
-
Investigator's Global Assessment (IGA) of Acne Severity: A categorical scale used to rate the overall improvement in acne.
-
Reduction in Sebum Production: Can be measured using a Sebumeter®.
-
Subject Self-Assessment: Questionnaires on treatment satisfaction and perceived efficacy.
-
Safety and Tolerability: Assessment of local skin reactions such as erythema, scaling, and dryness.
-
Quantitative Data Summary
The following tables summarize quantitative data from representative clinical studies on retinoids, providing an indication of expected efficacy.
Table 1: Efficacy of Retinoids in Photoaging
| Efficacy Parameter | Treatment Duration | Result | Reference |
| Fine Wrinkling | 2 years | 76% of subjects showed improvement with tretinoin (B1684217) 0.05% vs. 55% with vehicle (p=0.002) | [4] |
| Mottled Hyperpigmentation | 2 years | 74% of subjects showed improvement with tretinoin 0.05% vs. 65% with vehicle (p=0.002) | [4] |
| Tactile Roughness | 2 years | No statistically significant difference between tretinoin 0.05% and vehicle | [4] |
| Skin Elasticity (R2) | 12 weeks | Statistically significant improvement | [10] |
| Skin Roughness (Ra) | 24 weeks | Statistically significant improvement | [1] |
Table 2: Efficacy of Retinoids in Acne Vulgaris
| Efficacy Parameter | Treatment Duration | Result | Reference |
| Total Lesion Count Reduction | 12 weeks | This compound ethosomal hydrogel showed a significant reduction in total acne lesions | [9] |
| Non-inflammatory Lesion Count | 12 weeks | This compound resulted in a significantly lower non-inflammatory lesion count compared to tretinoin | [9] |
| Investigator's Global Assessment (IGA) Improvement | 12 weeks | 26.1-34.9% improvement with topical retinoid + benzoyl peroxide vs. 7-11.8% with vehicle (p < 0.001) | [11] |
| Lesion Count Reduction | Not specified | 64-78.9% reduction with topical retinoid + oral antibiotic vs. 41-56.8% with vehicle (p < 0.001) | [11] |
Experimental Protocols
Protocol for Measurement of Skin Elasticity using Cutometer®
This protocol outlines the procedure for measuring skin viscoelastic properties.
a. Principle: The Cutometer® applies negative pressure to the skin, drawing it into the probe's aperture, and then releases it. The device measures the skin's ability to be deformed and to return to its original state, providing parameters related to elasticity and firmness.[6][7]
b. Materials:
-
Cutometer® MPA 580 (or similar model) with a 2 mm probe.
-
Computer with corresponding software.
-
Skin cleaning supplies (e.g., gentle cleanser, water, soft cloths).
c. Procedure:
-
Acclimatization: The subject should acclimatize to the controlled room conditions (temperature and humidity) for at least 20-30 minutes before measurements.
-
Site Preparation: The measurement area (e.g., cheek, forearm) is gently cleansed and dried.
-
Baseline Measurement: The Cutometer® probe is placed perpendicularly on the skin surface.
-
Measurement Cycle: The device is set to apply a defined negative pressure (e.g., 450 mbar) for a specific duration (e.g., 2 seconds), followed by a relaxation period (e.g., 2 seconds). This cycle is typically repeated three times for each measurement.[7]
-
Data Acquisition: The software records the skin's deformation and retraction curves.
-
Post-Treatment Measurement: The procedure is repeated at specified time points after product application.
d. Data Analysis: Key parameters to analyze include:
-
R0 (Uf): Maximum deformation, indicating skin firmness.
-
R2 (Ua/Uf): Gross elasticity.
-
R5 (Ur/Ue): Net elasticity.
-
R7 (Ur/Uf): Biological elasticity, representing the ratio of immediate retraction to maximum distension.[12]
Protocol for Measurement of Transepidermal Water Loss (TEWL) using Tewameter®
This protocol details the measurement of the rate of water evaporation from the skin.
a. Principle: The Tewameter® has an open-chamber probe with sensors that measure the water vapor pressure gradient above the skin surface, which is directly proportional to the rate of TEWL.[8]
b. Materials:
-
Tewameter® TM 300 (or similar model).
-
Controlled environment room (stable temperature and humidity).
c. Procedure:
-
Acclimatization: Subjects must rest in a room with controlled temperature (e.g., 18-22°C) and humidity (e.g., 50% +/- 5% R.H.) for at least 20 minutes.[8] All doors and windows should be closed during measurement.[8]
-
Site Selection: A flat, non-hairy area of skin is chosen for measurement.
-
Probe Placement: The probe is held gently and perpendicularly against the skin surface without applying pressure.
-
Measurement: The device records the TEWL value in g/m²/h. The measurement should be taken until a stable reading is achieved. A series of measurements should be taken for each target area at each time point.[8]
d. Data Analysis: The mean TEWL values before and after treatment are compared. A decrease in TEWL indicates an improvement in the skin's barrier function.
Protocol for Quantification of Skin Wrinkles and Roughness using PRIMOS®
This protocol describes the use of a 3D optical measurement system to analyze skin topography.
a. Principle: The PRIMOS® system uses fringe projection technology to create a 3D model of the skin surface.[13] This allows for the precise quantification of wrinkle depth, volume, and overall skin roughness.[13]
b. Materials:
-
PRIMOS® system (e.g., PRIMOS CR).
-
Computer with analysis software (e.g., VECTRA analysis software).[13]
-
Standardized lighting and subject positioning setup.
c. Procedure:
-
Subject Positioning: The subject is positioned in a standardized manner to ensure consistent imaging of the target area (e.g., periorbital region).
-
Image Acquisition: A series of images with projected fringe patterns are captured.
-
3D Reconstruction: The software reconstructs a 3D image of the skin surface from the captured 2D images.
-
Region of Interest (ROI) Selection: A specific area for analysis is defined on the 3D model.
d. Data Analysis: The software calculates various parameters within the ROI, including:
-
Ra: Arithmetic average of the absolute values of the roughness profile ordinates.[14]
-
Rz: Average maximum height of the profile.
-
Wrinkle depth, length, and volume. [13]
Visualizations
Signaling Pathway of this compound in Skin
Caption: this compound's conversion to retinoic acid and its downstream effects.
Experimental Workflow for a Clinical Trial
Caption: A typical workflow for a dermatological clinical trial.
References
- 1. Topical Application of Retinyl Palmitate-Loaded Nanotechnology-Based Drug Delivery Systems for the Treatment of Skin Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and mechanism of retinyl palmitate against UVB-induced skin photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcadonline.com [jcadonline.com]
- 5. Global and systematic demonstration for the practical usage of a direct in vivo measurement system to evaluate wrinkles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. 2.7. Measurement of Skin Elasticity [bio-protocol.org]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. Tailoring of Retinyl Palmitate-Based Ethosomal Hydrogel as a Novel Nanoplatform for Acne Vulgaris Management: Fabrication, Optimization, and Clinical Evaluation Employing a Split-Face Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Topical Retinoids in Acne Vulgaris: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Standardizing Dimensionless Cutometer Parameters to Determine In Vivo Elasticity of Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advanced wrinkle analysis using PRIMOS CR - project implementation successfully completed! - J.S. Hamilton [hamilton.com.pl]
- 14. Detection of skin wrinkles and quantification of roughness using a novel image processing technique from a dermatoscope device - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Retinol Palmitate Skin Penetration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established methodologies for assessing the skin penetration of retinol (B82714) palmitate. The protocols outlined below are intended to serve as a guide for designing and executing robust in vitro and in vivo studies to evaluate the dermal absorption, distribution, and bioavailability of this widely used active ingredient.
Introduction
Retinol palmitate, a synthetic ester of retinol (Vitamin A) and palmitic acid, is a common ingredient in cosmetic and pharmaceutical formulations due to its anti-aging and skin-renewing properties.[1] Upon topical application, it is designed to penetrate the stratum corneum and subsequently be converted by cutaneous enzymes into retinol and then to its active form, retinoic acid.[2] Understanding the extent and depth of this compound penetration is crucial for optimizing formulation strategies, ensuring efficacy, and assessing potential systemic exposure.
This document outlines key experimental techniques for quantifying this compound in various skin layers and visualizing its distribution.
In Vitro Skin Penetration Assessment: Franz Diffusion Cell Assay
The Franz diffusion cell assay is a widely accepted in vitro method for assessing the percutaneous absorption of chemical substances.[3] It simulates the passive diffusion of a compound from a topical formulation through the skin into the systemic circulation.
Experimental Workflow: Franz Diffusion Cell Assay
References
Application Notes and Protocols for the Synthesis of Radiolabeled Retinyl Palmitate in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of radiolabeled retinyl palmitate, a critical tracer for in vivo studies of vitamin A metabolism and pharmacokinetics.
Introduction
Retinyl palmitate, the ester of retinol (B82714) (vitamin A) and palmitic acid, is the primary storage form of vitamin A in animals.[1] Understanding its metabolic fate is crucial for assessing vitamin A status, evaluating the efficacy of nutritional interventions, and studying the pharmacokinetics of retinoids.[2][3] The use of radiolabeled retinyl palmitate as a tracer enables researchers to track its absorption, distribution, metabolism, and excretion (ADME) with high sensitivity and specificity.[4] Commonly used isotopes for labeling include stable isotopes such as Carbon-13 (¹³C) and Deuterium (²H), and radioisotopes like Carbon-14 (¹⁴C) and Tritium (³H).[5][6][7]
Synthesis of Radiolabeled Retinyl Palmitate
The synthesis of radiolabeled retinyl palmitate typically involves the esterification of radiolabeled retinol with palmitic acid or a derivative. The choice of radiolabel depends on the specific research question, the required sensitivity, and the available analytical instrumentation.
Chemo-enzymatic Synthesis Approach
A highly efficient method for synthesizing retinyl palmitate involves a two-step chemo-enzymatic process.[8] This method can be adapted for the synthesis of the radiolabeled compound by starting with radiolabeled retinol.
Step 1: Hydrolysis of a Radiolabeled Retinyl Ester (e.g., [¹⁴C]-Retinyl Acetate) to [¹⁴C]-Retinol
This initial step is necessary if the commercially available radiolabeled starting material is an ester other than palmitate.
Step 2: Enzymatic Esterification of [¹⁴C]-Retinol with Palmitic Acid
This step utilizes a lipase (B570770) to catalyze the formation of [¹⁴C]-retinyl palmitate, offering high specificity and yield under mild reaction conditions.[8]
Experimental Protocols
Protocol 1: Synthesis of [¹⁴C]-Retinyl Palmitate
Materials:
-
[¹⁴C]-Retinyl acetate (B1210297) (as starting material)
-
Potassium hydroxide (B78521) (KOH)
-
Anhydrous ethanol
-
n-Hexane
-
Palmitic acid
-
Immobilized lipase (e.g., on macroporous acrylic resin)
-
Dichloromethane
-
Sodium sulfate (B86663)
-
Milli-Q water
Procedure:
-
Hydrolysis of [¹⁴C]-Retinyl Acetate:
-
Dissolve a known amount of [¹⁴C]-retinyl acetate in anhydrous ethanol.
-
Add 5 M potassium hydroxide. For every 10g of retinyl acetate, use 8 mL of KOH solution and 10 mL of ethanol.[8]
-
Stir the mixture at room temperature for a specified time to ensure complete hydrolysis to [¹⁴C]-retinol. Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Extraction of [¹⁴C]-Retinol:
-
Once hydrolysis is complete, extract the [¹⁴C]-retinol using a suitable organic solvent like n-hexane.
-
Wash the organic phase multiple times with Milli-Q water to remove any remaining KOH and ethanol.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain purified [¹⁴C]-retinol.
-
-
Enzymatic Esterification:
-
Dissolve the purified [¹⁴C]-retinol and a molar excess of palmitic acid (e.g., 1:1.1 molar ratio of retinol to palmitic acid) in n-hexane to achieve a retinol concentration of approximately 300 g/L.[8]
-
Add immobilized lipase to the mixture (e.g., 10 g/L).[8]
-
Incubate the reaction mixture at 30°C with gentle agitation.[8]
-
Monitor the formation of [¹⁴C]-retinyl palmitate by HPLC.
-
Purification and Characterization:
-
Purification: The final product can be purified using silica (B1680970) gel column chromatography or preparative HPLC to remove unreacted starting materials and byproducts.[9][10]
-
Characterization:
-
Confirm the identity of the synthesized [¹⁴C]-retinyl palmitate using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (for stable isotope-labeled compounds).
-
Determine the radiochemical purity and specific activity using liquid scintillation counting and HPLC with a radioactivity detector.
-
Data Presentation
Table 1: Summary of Synthesis Parameters and Outcomes for [¹⁴C]-Retinyl Palmitate
| Parameter | Value | Reference |
| Hydrolysis | ||
| Starting Material | [¹⁴C]-Retinyl Acetate | N/A |
| Reagents | 5 M KOH, Anhydrous Ethanol | [8] |
| Hydrolysis Rate | ~100% | [8] |
| Esterification | ||
| Substrates | [¹⁴C]-Retinol, Palmitic Acid | N/A |
| Substrate Molar Ratio (Retinol:Palmitic Acid) | 1:1.1 | [8] |
| Enzyme | Immobilized Lipase | [8] |
| Solvent | n-Hexane | [8] |
| Reaction Temperature | 30°C | [8] |
| Product | ||
| Yield of All-trans-retinyl palmitate | ~97.5% | [8] |
| Purity (after purification) | >99% | [8] |
| Total Recovery Rate | ~88% | [8] |
Visualization of Experimental Workflow and Metabolic Pathway
Synthesis Workflow
The following diagram illustrates the key steps in the chemo-enzymatic synthesis of radiolabeled retinyl palmitate.
Caption: Chemo-enzymatic synthesis of radiolabeled retinyl palmitate.
Metabolic Pathway of Retinyl Palmitate
This diagram outlines the metabolic fate of orally ingested radiolabeled retinyl palmitate in the body.
Caption: In vivo metabolic pathway of radiolabeled retinyl palmitate.
Applications in Tracer Studies
Radiolabeled retinyl palmitate is instrumental in various tracer studies:
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of vitamin A.[11][12][13]
-
Metabolic Studies: To investigate the in vivo conversion of retinyl palmitate to other retinoids, such as retinol and retinoic acid.[14]
-
Nutritional Studies: To assess vitamin A status and the impact of dietary interventions.[2][3]
Table 2: Pharmacokinetic Parameters of Retinoids from Tracer Studies
| Parameter | Retinoid | Value | Species | Reference |
| Time to Maximal Plasma Concentration (Tmax) | Total Retinyl Esters | 3.5 - 12 h | Human | [11] |
| Peak Plasma Concentration | [¹³C]-Retinol | 1.16 ± 0.32 µmol/L | Human | [11] |
| Half-life (t½) in Dermis | Aromatic Retinoid | 11 h | Hairless Mouse | [15] |
Conclusion
The synthesis of radiolabeled retinyl palmitate is a critical enabling step for conducting insightful tracer studies in vitamin A research. The detailed protocols and application notes provided herein offer a framework for researchers to produce high-quality tracers for their investigations into the complex metabolism and pharmacokinetics of this essential nutrient. Careful execution of the synthesis, purification, and characterization steps is paramount to ensure the accuracy and reliability of the data obtained from subsequent in vivo studies.
References
- 1. Retinyl palmitate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. moravek.com [moravek.com]
- 5. US5808120A - Method of synthesis of retinoic acid - Google Patents [patents.google.com]
- 6. Metabolic labeling of Ras with tritiated palmitate to monitor palmitoylation and depalmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient two-step chemo-enzymatic synthesis of all-trans-retinyl palmitate with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN102424662B - Separation and purification method for vitamin A palmitate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Plasma kinetics of vitamin A in humans after a single oral dose of [8,9,19-13C]retinyl palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological studies of retinol palmitate and its clinical effect in patients with acute non-lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cot.food.gov.uk [cot.food.gov.uk]
- 14. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of topically applied radiolabeled retinoids in hairless mouse epidermis and dermis after single applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Formulation Strategies to Prevent Photodegradation of Retinyl Palmitate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of products containing retinyl palmitate.
Frequently Asked Questions (FAQs)
Q1: What is retinyl palmitate and why is it susceptible to photodegradation?
Retinyl palmitate is an ester of retinol (B82714) (Vitamin A) and palmitic acid.[1] It is widely used in cosmetic and pharmaceutical formulations for its anti-aging and skin-renewing properties.[2][3] Its chemical structure, characterized by a series of conjugated double bonds, makes it highly susceptible to degradation upon exposure to ultraviolet (UV) radiation, particularly wavelengths below 400 nm.[4] This degradation can lead to a loss of efficacy and the formation of potentially irritating byproducts.[2][5]
Q2: What are the primary mechanisms of retinyl palmitate photodegradation?
The photodegradation of retinyl palmitate primarily occurs through an ionic photodissociation mechanism.[6] Upon UV irradiation, the molecule can form a retinyl cation, which can then undergo intramolecular rearrangement to form anhydroretinol.[6] Photo-induced chemical reactions can also lead to various isomers (e.g., trans to cis conversion), oxidized products like epoxides, and other decomposition products.[5]
Q3: How does the formulation's pH affect the stability of retinyl palmitate?
The pH of a formulation can significantly influence the stability of retinyl palmitate. Studies have shown that pH levels of 4.0 and 8.0 can lead to a decrease in the stability of retinyl palmitate in hydrogel formulations.[7][8] A pH range of 5.6 to 7.0 was found to be more favorable for its stability in the same study.[7][8]
Q4: Can antioxidants effectively prevent the photodegradation of retinyl palmitate?
Yes, antioxidants can help protect retinyl palmitate from photodegradation. Butylated hydroxytoluene (BHT), an oil-soluble antioxidant, has been shown to slow the degradation of retinyl palmitate when exposed to UV irradiation.[7] Antioxidants function by scavenging free radicals and interrupting chain reactions that lead to degradation.[6] The effectiveness of an antioxidant can depend on the specific formulation and the primary degradation pathway. For instance, BHT is particularly effective against free radical chain reactions.[6]
Q5: What is encapsulation and how can it be used to stabilize retinyl palmitate?
Encapsulation is a technique where the active ingredient, in this case, retinyl palmitate, is enclosed within a carrier material. This approach can significantly enhance its stability by providing a physical barrier against environmental factors like light and oxygen.[][10] Various encapsulation technologies have been successfully used, including:
-
Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic substances.[7][]
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can scatter UV light, thus protecting the encapsulated retinyl palmitate.[10]
-
Nanocapsules and Microcapsules: These systems can protect retinyl palmitate from hydrolysis and oxidation.[7]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with retinyl palmitate, enhancing its stability.[11][12]
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Rapid loss of retinyl palmitate potency in the final formulation. | - Exposure to light during manufacturing or storage.- Incompatible packaging.- High processing temperatures.- Oxidative degradation. | - Implement light-protective measures during all manufacturing stages.- Use opaque or UV-protective packaging.[1]- Add retinyl palmitate during the cool-down phase of emulsion production.[13]- Incorporate antioxidants such as BHT or tocopherol into the formulation.[6][7] |
| Color or odor changes in the formulation over time. | - Degradation of retinyl palmitate into byproducts.- Oxidation of other formulation components. | - Confirm the stability of retinyl palmitate using HPLC analysis.- Evaluate the need for a more robust antioxidant system.- Consider encapsulation of the retinyl palmitate.[7][10] |
| Phase separation or changes in viscosity of an emulsion containing retinyl palmitate. | - Photodegradation of emulsifiers or rheological modifiers.- Incompatibility of retinyl palmitate with other ingredients. | - Test the photostability of the base formulation without retinyl palmitate.- Ensure all ingredients are compatible.- Encapsulation of retinyl palmitate may improve overall formulation stability.[7] |
| Skin irritation reported with the use of the product. | - Formation of irritant degradation products.- High concentration of retinyl palmitate. | - Improve the photostabilization of retinyl palmitate to minimize degradation.- Consider using a lower concentration of retinyl palmitate in combination with other synergistic ingredients.[14][15]- Encapsulation can also help to reduce the potential for irritation.[] |
Quantitative Data on Retinyl Palmitate Stability
The following tables summarize quantitative data from various studies on the stability of retinyl palmitate under different conditions.
Table 1: Effect of Photostabilizers on Retinyl Palmitate Degradation
| Formulation | Irradiation | % Loss of Retinyl Palmitate | Reference |
| 0.25% Retinyl Palmitate (o/w emulsion) | 5 MED simulated solar UV | 62% | [5] |
| 0.25% Retinyl Palmitate with 4% Ethylhexyl Methoxycrylene | 5 MED simulated solar UV | <5% | [5] |
| 0.25% Retinyl Palmitate with 5% Ethylhexyl Methoxycrylene | 5 MED simulated solar UV | 0% | [5] |
Table 2: Stability of Retinoids in Commercial Cosmetics Over 6 Months
| Storage Condition | % Decline in Retinoid Content | Reference |
| 25°C (Long-term stability) | 0% - 80% | [16] |
| 40°C (Accelerated stability) | 40% - 100% | [16] |
Experimental Protocols
Protocol: Assessing the Photostability of a Retinyl Palmitate Formulation
This protocol outlines a general method for evaluating the photostability of retinyl palmitate in a topical formulation using High-Performance Liquid Chromatography (HPLC).
1. Materials and Equipment:
-
Test formulation containing retinyl palmitate
-
Control formulation (without retinyl palmitate)
-
Solar simulator or UV irradiation chamber
-
Quartz cuvettes or suitable transparent containers
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Methanol or other suitable solvent for extraction
-
Internal standard (e.g., tocopherol)
-
Analytical balance
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh a sample of the test formulation.
-
Dissolve the sample in a known volume of a suitable solvent (e.g., methanol) to extract the retinyl palmitate.
-
Incorporate an internal standard to improve the accuracy of the quantification.
-
Filter the sample through a 0.45 µm filter before HPLC analysis.
3. Irradiation Procedure:
-
Place a known amount of the test formulation in a quartz cuvette or other UV-transparent container.
-
Expose the sample to a controlled dose of UV radiation from a solar simulator. The dose can be measured in Minimal Erythemal Doses (MEDs).
-
Simultaneously, keep a control sample of the same formulation in the dark at the same temperature.
-
After irradiation, prepare the sample for HPLC analysis as described in step 2.
4. HPLC Analysis:
-
Inject the prepared samples (irradiated and non-irradiated controls) into the HPLC system.
-
Use a suitable mobile phase and gradient to separate retinyl palmitate from other components.
-
Detect retinyl palmitate using a UV detector at its maximum absorbance wavelength (around 325-329 nm).[5]
-
Quantify the amount of retinyl palmitate in each sample by comparing the peak area to that of a standard curve. The use of an internal standard is recommended.[5]
5. Data Analysis:
-
Calculate the percentage of retinyl palmitate remaining in the irradiated sample compared to the non-irradiated control.
-
The percentage loss is calculated as: (1 - (Concentration in irradiated sample / Concentration in non-irradiated sample)) * 100%.
Visualizations
References
- 1. essentiallynatural.co.za [essentiallynatural.co.za]
- 2. Efficacy and mechanism of retinyl palmitate against UVB-induced skin photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. health.ec.europa.eu [health.ec.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Vitamin A palmitate photostability and stability over time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin A palmitate photostability and stability over time. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. KR101503301B1 - Retinylpalmitate stabilized formulations - Google Patents [patents.google.com]
- 12. Encapsulation of Retinyl Palmitate with a Mixture of Cyclodextrins and Maltodextrins by the Kneading Method [jstage.jst.go.jp]
- 13. kblcosmetics.com [kblcosmetics.com]
- 14. Frontiers | Synergistic effects of retinol and retinyl palmitate in alleviating UVB-induced DNA damage and promoting the homologous recombination repair in keratinocytes [frontiersin.org]
- 15. Ferulic acid in synergy with retinol alleviates oxidative injury of HaCaT cells during UVB-induced photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Retinol Palmitate Delivery to the Epidermis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental delivery of retinol (B82714) palmitate to the epidermis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in delivering retinol palmitate (RP) to the epidermis?
A1: The primary challenge is overcoming the skin's barrier function, primarily the stratum corneum.[1] this compound is a large, lipophilic molecule, which can limit its passive diffusion through this dense, lipid-rich layer to reach the viable epidermis where it is metabolized into its active form.[2][3]
Q2: Why is this compound used in formulations instead of more active forms like retinol or retinoic acid?
A2: this compound is an ester of retinol and is significantly more stable than retinol and less irritating to the skin than retinoic acid.[4][5] It serves as a precursor that is enzymatically converted to retinol within the skin, and then to the pharmacologically active retinoic acid, offering a better-tolerated approach to topical retinoid therapy.[6][7]
Q3: What are the main causes of this compound degradation in topical formulations?
A3: this compound, like other retinoids, is highly susceptible to degradation from exposure to light (especially UV radiation), oxygen, and high temperatures.[3][8][9] The presence of certain ingredients, like peroxides in emulsifiers, can also accelerate its decomposition.[10]
Q4: How is this compound metabolized in the skin to become active?
A4: Once this compound penetrates the epidermis, it is hydrolyzed by skin-native esterases, cleaving the ester bond to release retinol.[6][7] Retinol is then oxidized to retinal, which is further oxidized to retinoic acid. Retinoic acid is the molecule that binds to nuclear receptors in skin cells to elicit a biological response, such as stimulating collagen production.[8][11]
Metabolic Pathway of Retinyl Palmitate in the Skin
References
- 1. biomolther.org [biomolther.org]
- 2. Epidermal Delivery of Retinyl Palmitate Loaded Transfersomes: Penetration and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KR101503301B1 - Retinylpalmitate stabilized formulations - Google Patents [patents.google.com]
- 4. kblcosmetics.com [kblcosmetics.com]
- 5. Efficacy and mechanism of retinyl palmitate against UVB-induced skin photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinyl Palmitate | Wisderm [wap.wisderm.com]
- 7. Topical Application of Retinyl Palmitate-Loaded Nanotechnology-Based Drug Delivery Systems for the Treatment of Skin Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. researchgate.net [researchgate.net]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. Pectin Micro- and Nano-capsules of Retinyl Palmitate as Cosmeceutical Carriers for Stabilized Skin Transport - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Retinol Palmitate in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of retinol (B82714) palmitate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is retinol palmitate difficult to dissolve in cell culture media?
A1: this compound is a highly lipophilic (fat-soluble) molecule, making it practically insoluble in aqueous solutions like cell culture media.[1][2][3] Its long hydrocarbon chain contributes to its low water solubility.
Q2: What is the most common method to prepare this compound for cell culture experiments?
A2: The most common method is to first dissolve this compound in a small amount of an organic solvent to create a concentrated stock solution. This stock solution is then further diluted to the final working concentration in the cell culture medium.[1]
Q3: What are the recommended organic solvents for creating a this compound stock solution?
A3: Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF) are commonly used organic solvents for dissolving this compound.[1]
Q4: What are the solubility limits of this compound in these organic solvents?
A4: The approximate solubility of this compound is:
Q5: What is the maximum recommended concentration of organic solvents in the final cell culture medium?
A5: To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically below 0.5%, and for some sensitive cell lines, even lower.[4][5][6] It is crucial to determine the tolerance of your specific cell line to the chosen solvent by running a vehicle control experiment.
Q6: Are there alternative methods to dissolve this compound without using organic solvents?
A6: Yes, alternative methods include the use of carrier molecules like cyclodextrins or encapsulating this compound in liposomes.[][8][9] These methods can enhance the stability and delivery of this compound to cells in an aqueous environment.
Q7: How does this compound exert its biological effects in cells?
A7: this compound itself is a pro-vitamin. Once inside the cell, it is hydrolyzed to retinol, which is then oxidized to retinaldehyde and subsequently to retinoic acid. Retinoic acid is the biologically active metabolite that binds to nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). This binding forms a heterodimer that translocates to the nucleus and binds to Retinoic Acid Response Elements (RAREs) on the DNA, thereby regulating the transcription of target genes involved in cellular processes like proliferation and differentiation.[10][11][12][13][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding stock solution to media | The concentration of this compound in the final media exceeds its aqueous solubility limit. | - Decrease the final working concentration. - Perform a serial dilution of the stock solution in pre-warmed (37°C) media while gently vortexing.[15] |
| The temperature of the media is too low, decreasing solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[15] | |
| Cloudiness or precipitate observed after a few hours or days in the incubator | Delayed precipitation due to changes in media pH or temperature over time. | - Prepare fresh media with this compound immediately before each experiment. - Consider using a more stable delivery system like cyclodextrins or liposomes. |
| Interaction of this compound with components in the media, especially in serum-free conditions. | The presence of proteins, like bovine serum albumin (BSA) or fetal calf serum (FCS), can help stabilize retinoids in culture media and prevent their loss due to absorption to plasticware.[16][17] | |
| Inconsistent or no biological effect observed | Degradation of this compound due to exposure to light, air, or heat. | Retinoids are sensitive to light, air, and heat.[2][18] Prepare stock solutions under low-light conditions, store them at -20°C or -80°C under an inert gas (like argon or nitrogen), and use them within a recommended timeframe. Aqueous solutions are generally not recommended for storage for more than a day.[1] |
| Low bioavailability of this compound to the cells. | The chosen solubilization method may not be optimal for your cell type. Consider trying an alternative delivery system like cyclodextrins or liposomes to enhance cellular uptake. | |
| Observed cytotoxicity in cell cultures | The concentration of the organic solvent (e.g., DMSO) is too high. | - Ensure the final solvent concentration is within the non-toxic range for your specific cell line (typically <0.5%).[4][5][6] - Always include a vehicle control (media with the same concentration of solvent but without this compound) in your experiments. |
| The concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your cells. |
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Approximate Solubility | Reference |
| Ethanol | 15 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | [1] |
| Dimethylformamide (DMF) | 5 mg/mL | [1] |
| Chloroform (B151607) | ~50 mg/mL | [2] |
Table 2: Recommended Maximum Solvent Concentrations in Cell Culture
| Solvent | Maximum Recommended Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | < 0.5% (cell line dependent) | [4][5][6][15] |
| Ethanol | < 0.5% (cell line dependent) | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using an Organic Solvent
-
Materials:
-
This compound powder
-
Anhydrous DMSO or Ethanol (cell culture grade)
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Under low-light conditions, weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 5 mg/mL in DMSO).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C for 3-5 minutes can aid dissolution.[15]
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[15]
-
For use in cell culture, thaw an aliquot and dilute it in pre-warmed (37°C) cell culture medium to the final working concentration immediately before use.
-
Protocol 2: Solubilization of this compound using Cyclodextrins (Conceptual Workflow)
-
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a modified cyclodextrin (B1172386) like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS) or cell culture medium
-
Stir plate and magnetic stir bar
-
-
Procedure:
-
Prepare an aqueous solution of the cyclodextrin.
-
Add this compound powder to the cyclodextrin solution.
-
Stir the mixture vigorously for a defined period (e.g., several hours to overnight) at room temperature to allow for the formation of the inclusion complex.
-
The resulting solution, containing the this compound-cyclodextrin complex, can then be sterile-filtered and added to the cell culture medium.
-
Protocol 3: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Materials:
-
This compound
-
Phospholipids (e.g., lecithin) and cholesterol
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Rotary evaporator
-
Aqueous buffer (e.g., PBS)
-
Sonication device (bath or probe sonicator) or extrusion apparatus
-
-
Procedure:
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film by adding the aqueous buffer and agitating. This will form multilamellar vesicles (MLVs).
-
To produce smaller, unilamellar vesicles, the MLV suspension can be sonicated or subjected to extrusion through a membrane with a defined pore size.
-
The resulting liposome (B1194612) suspension encapsulating this compound can be added to the cell culture medium.
-
Mandatory Visualization
Caption: Workflow for solubilizing this compound for cell culture.
Caption: Simplified diagram of the retinoic acid signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Cas 79-81-2,this compound | lookchem [lookchem.com]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Retinoic acid signaling in mammalian eye development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 15. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 16. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Considerations for in vitro retinoid experiments: importance of protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. KR101503301B1 - Retinylpalmitate stabilized formulations - Google Patents [patents.google.com]
Minimizing interference in retinol palmitate HPLC analysis
Welcome to the technical support center for the HPLC analysis of retinol (B82714) palmitate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help minimize interference and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in retinol palmitate HPLC analysis?
A1: Interference in this compound analysis can originate from several sources, depending on the sample matrix. Common interferents include:
-
Other Fat-Soluble Vitamins: Tocopherols (B72186) (Vitamin E) and other retinoids can have similar chromatographic behavior.[1][2]
-
Carotenoids: In food and biological samples, carotenoids like β-carotene can interfere with the analysis.[3][4]
-
Matrix Components: Excipients from pharmaceutical or cosmetic formulations (e.g., oils, fats, waxes in ointments) and lipids in biological samples can co-elute with the analyte or cause high background noise.[5][6]
-
Isomers and Degradation Products: Exposure to light and oxygen can cause isomerization (e.g., formation of 9-cis-retinyl palmitate) or degradation of this compound, leading to extra peaks in the chromatogram.[3][6]
-
Plasticizers and Contaminants: Contaminants from solvents, glassware, or plastic consumables can introduce interfering peaks.
Q2: What is the optimal UV wavelength for detecting this compound?
A2: The optimal UV detection wavelength for this compound is approximately 325-326 nm, which corresponds to its maximum absorbance.[1][5][7][8][9] Using a photodiode array (DAD) detector is advantageous as it allows for the examination of the entire UV spectrum of a peak to confirm its identity and purity.[1][5] For enhanced sensitivity and selectivity, especially in complex matrices, a fluorescence detector can be used with excitation at ~350 nm and emission at ~480 nm.[6][10]
Q3: When is saponification necessary for sample preparation?
A3: Saponification is a crucial sample preparation step used to hydrolyze retinyl esters to retinol and to remove interfering lipids and oils from the sample matrix.[11][12][13] This procedure is highly recommended for complex samples such as:
-
Ointments and creams[5]
Saponification simplifies the chromatogram by removing the large, broad peaks from triglycerides and other fats that can interfere with the this compound peak. However, for simpler matrices, a direct solvent extraction may be sufficient and is often faster.[6][7][14]
Q4: How can I prevent the degradation of this compound during sample preparation and analysis?
A4: this compound is sensitive to light, oxygen, and high temperatures.[3] To prevent degradation:
-
Protect from Light: Work under yellow or red light, or use amber glassware and vials for all sample and standard preparations.[9][15]
-
Prevent Oxidation: Add antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid to your samples and standards.[6][16] Purge solvents with nitrogen or helium to remove dissolved oxygen.
-
Control Temperature: Avoid excessive heat during sample preparation steps like saponification (temperatures should generally not exceed 80°C).[12] Store stock solutions and samples at low temperatures (-20°C or -80°C) until analysis.[15][17]
Q5: Which HPLC column is better for this compound analysis: C18 or C30?
A5: Both C18 and C30 columns are widely used for this compound analysis.
-
C18 Columns: These are robust, general-purpose reversed-phase columns suitable for many applications. They provide good separation for this compound in various matrices.[5][13][17][18]
-
C30 Columns: These columns offer enhanced shape selectivity, which is particularly advantageous for separating structurally similar compounds like isomers of retinoids and carotenoids.[19][20] A C30 column can provide better resolution between this compound and closely eluting interferents, especially in complex samples like food or biological extracts.[2][19][20]
The choice depends on the complexity of your sample matrix and the specific interferents you need to resolve. For challenging separations, a C30 column is often the superior choice.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Possible Cause | Recommended Solution |
| Column Overload | Decrease the injection volume or dilute the sample. |
| Mismatched Solvents | Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the mobile phase. Ideally, dissolve the sample in the initial mobile phase. |
| Column Contamination/Degradation | Flush the column with a strong solvent (e.g., isopropanol). If performance does not improve, replace the guard column or the analytical column. |
| Secondary Interactions | For basic analytes, adding a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase can improve peak shape.[9] |
| Inappropriate pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
Problem 2: Ghost Peaks or Carryover
| Possible Cause | Recommended Solution |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity (HPLC-grade) solvents and water.[5] |
| Injector Carryover | Clean the injector and syringe with a strong solvent. Implement a needle wash step in your method using a solvent in which this compound is highly soluble. |
| Late Eluting Compounds | Extend the run time or add a high-organic wash step at the end of each run to elute strongly retained compounds from the column. |
Problem 3: Unstable or Drifting Baseline
| Possible Cause | Recommended Solution |
| Inadequate System Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before starting the sequence. This is especially important for gradient methods. |
| Mobile Phase Not Degassed | Degas the mobile phase using sonication, vacuum filtration, or an inline degasser to prevent air bubbles from entering the detector.[8] |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature.[21] |
| Detector Lamp Issue | Check the detector lamp's energy and age. Replace if necessary. |
Problem 4: Poor Resolution / Co-eluting Peaks
This is a critical issue directly related to interference. The following workflow can help systematically address it.
Caption: Workflow for troubleshooting poor peak resolution.
Experimental Protocols
Protocol 1: Saponification and Extraction for Ointments and Creams
This protocol is adapted for complex lipid-rich matrices to hydrolyze esters and remove interfering fats.
-
Sample Weighing: Accurately weigh 2-5 g of the sample into a 100 mL amber saponification flask.[13]
-
Antioxidant Addition: Add approximately 0.5 g of ascorbic acid or a small amount of BHT to the flask to prevent oxidative degradation.[13]
-
Saponification: Add 30 mL of 7.5% potassium hydroxide (B78521) (KOH) in ethanol.[13] Mix thoroughly and place the flask in a water bath set to 80-95°C for 30-45 minutes with occasional swirling.[12][13] The goal is to fully hydrolyze the retinyl palmitate to retinol.
-
Cooling: After saponification, cool the flask to room temperature.
-
Extraction: Transfer the contents to a separatory funnel. Rinse the flask with 10 mL of deionized water three times and add the rinses to the funnel. Add 40-50 mL of a nonpolar extraction solvent like n-hexane or petroleum ether.[5][13]
-
Phase Separation: Shake the funnel vigorously for 1-2 minutes and allow the layers to separate.
-
Collection: Collect the upper organic layer into a clean amber flask. Repeat the extraction on the aqueous layer two more times with fresh solvent and combine all organic extracts.[13]
-
Washing: Wash the combined organic extracts with 50 mL portions of deionized water until the washings are neutral (checked with pH paper) to remove residual KOH.[13]
-
Drying and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.[13] Reconstitute the residue in a known volume of mobile phase (e.g., methanol (B129727) or n-heptane) for HPLC injection.
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injection.[8]
Caption: Saponification and extraction workflow diagram.
Protocol 2: Example HPLC Methods
Below are two example HPLC methods, one for reversed-phase and one for normal-phase, which can be used as starting points for method development.
| Parameter | Method A: Reversed-Phase [5] | Method B: Normal-Phase [7][8] |
| Column | C18, 250 x 4.6 mm, 5 µm | Silica, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Water (98:2, v/v) | n-Heptane:Isopropyl Alcohol (75:25, v/v) |
| Flow Rate | 1.0 - 2.0 mL/min | 1.0 mL/min |
| Detection | UV/DAD at 325 nm | UV/DAD at 326 nm |
| Column Temp. | 40°C | 40°C |
| Injection Vol. | 20 µL | 20 µL |
| Run Time | ~30 min | ~10 min |
| Sample Diluent | Methanol | n-Heptane |
Quantitative Data Summary
The following tables summarize typical performance data from validated HPLC methods for this compound analysis. These values can serve as a benchmark for your own method validation.
Table 1: Chromatographic Performance and Sensitivity
| Parameter | Reversed-Phase Method [5][17] | Normal-Phase Method [7][8] |
| Retention Time (min) | ~19 - 31 | ~8 |
| LOD (Limit of Detection) | 0.43 mg/100 mL | 0.029 µg/mL |
| LOQ (Limit of Quantitation) | 1.31 mg/100 mL | 0.096 µg/mL |
| Linearity (R²) | >0.999 | >0.999 |
Table 2: Method Accuracy and Precision
| Parameter | Reversed-Phase Method [5][17] | Normal-Phase Method [7][8] |
| Recovery (%) | 100.4 - 101.3% | >95% |
| Precision (RSD %) | < 2% | < 2% |
References
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs form different species by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of a C30 and C18 column for carotenoid profiles - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample preparation for routine high-performance liquid chromatographic determination of this compound in emulsified nutritional supplements by solid-phase extraction using monosodium L-glutamate as dissolving agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. agritrop.cirad.fr [agritrop.cirad.fr]
- 13. fda.gov.tw [fda.gov.tw]
- 14. tandfonline.com [tandfonline.com]
- 15. rombio.unibuc.ro [rombio.unibuc.ro]
- 16. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 17. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. An HPLC-MS/MS method for the separation of α-retinyl esters from retinyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromforum.org [chromforum.org]
Technical Support Center: Mitigating Skin Irritation from Topical Retinol Palmitate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address skin irritation associated with the topical application of retinol (B82714) palmitate.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of skin irritation caused by topical retinol palmitate?
A1: this compound itself is less irritating than other retinoids like retinoic acid.[1][2] However, upon skin absorption, it is converted to retinol and then to retinoic acid, which is the biologically active form.[3][4] The irritation, often termed "retinoid dermatitis," is primarily initiated by the activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in skin cells.[1][3] This activation triggers a cascade of events, including the release of pro-inflammatory cytokines such as interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1).[[“]] This inflammatory response leads to the characteristic symptoms of retinoid-induced irritation: erythema (redness), scaling, dryness, and a burning sensation.[4]
Q2: How can formulation strategies minimize this compound-induced skin irritation?
A2: Formulation plays a crucial role in mitigating the irritation potential of this compound. Key strategies include:
-
Encapsulation: Encapsulating this compound in delivery systems like liposomes or solid lipid nanoparticles (SLNs) can control its release onto the skin, reducing the initial burst of the active ingredient and thereby minimizing irritation.
-
Vehicle Selection: The choice of vehicle can significantly influence skin penetration and irritation. For instance, cream-based formulations may be less irritating than alcohol-based gels.[6]
-
Inclusion of Anti-Irritants: Incorporating soothing and barrier-repairing ingredients can effectively counteract the irritating effects of this compound.
Q3: Which anti-irritant ingredients are most effective in reducing irritation from this compound?
A3: Several ingredients have been shown to effectively reduce retinoid-induced irritation. These can be broadly categorized as:
-
Barrier-Repairing Agents: Ingredients like ceramides (B1148491) and phytosterols (B1254722) help to restore the skin's natural barrier, reducing transepidermal water loss (TEWL) and improving resilience to irritation.
-
Anti-Inflammatory Agents: Botanical extracts with anti-inflammatory properties, such as those from Centella asiatica, can help to quell the inflammatory cascade triggered by retinoids.[7]
-
Humectants and Moisturizers: Ingredients like panthenol and acetyl glucosamine (B1671600) help to hydrate (B1144303) the skin, alleviating the dryness and scaling associated with retinoid use.[7]
Troubleshooting Guides
Problem: Significant erythema and scaling observed in early-stage clinical trials.
Possible Cause: The concentration of this compound may be too high for the study population, or the formulation may lack adequate anti-irritant ingredients.
Solution:
-
Formulation Optimization:
-
Reduce the concentration of this compound in the formulation.
-
Incorporate a combination of barrier-repairing and anti-inflammatory ingredients. A study on 0.1% retinol demonstrated that co-formulations with 2% phytosteryl/octyldodecyl lauroyl glutamate (B1630785) (PLG), 5% ceramides, 3% acetyl glucosamine, 2% panthenol, or 0.5% Centella asiatica significantly reduced irritation.[7][8]
-
Consider an encapsulated form of this compound to provide a more controlled release.
-
-
Clinical Protocol Adjustment:
-
Implement a gradual dose-escalation protocol, starting with a lower concentration or less frequent application to allow the skin to acclimatize.
-
Ensure subjects are using a gentle cleanser and a supportive moisturizer as part of their skincare regimen during the trial.
-
Problem: In vitro assays show high levels of pro-inflammatory cytokines (IL-8, MCP-1) in keratinocyte cultures treated with a new this compound formulation.
Possible Cause: The formulation is inducing a significant inflammatory response in the keratinocytes.
Solution:
-
Screening of Anti-Irritant Additives:
-
Conduct a co-incubation study with a panel of potential anti-irritant ingredients.
-
Culture human epidermal keratinocytes and treat them with the this compound formulation alone, and in combination with various anti-irritants.
-
Measure the levels of IL-8 and MCP-1 in the culture supernatant using ELISA after a 24-hour incubation period.
-
Select the anti-irritant(s) that demonstrate a statistically significant reduction in cytokine release.
-
-
Formulation Reformulation:
-
Incorporate the most effective anti-irritant(s) identified in the screening assay into the this compound formulation.
-
Repeat the in vitro cytokine assay with the reformulated product to confirm a reduction in the inflammatory response.
-
Data Presentation
Table 1: Comparison of Cumulative Irritation Scores for Different Topical Retinoid Formulations.
| Formulation | Mean Cumulative Irritation Score (Erythema) | Mean Cumulative Irritation Score (Dryness) | Mean Cumulative Irritation Score (Burning/Stinging) | Reference |
| Tretinoin 0.04% Microsphere Gel | Lower than Adapalene 0.3% Gel | Lower than Adapalene 0.3% Gel | Lower than Adapalene 0.3% Gel | [9] |
| Adapalene 0.3% Gel | Higher than Tretinoin 0.04% Microsphere Gel | Higher than Tretinoin 0.04% Microsphere Gel | Higher than Tretinoin 0.04% Microsphere Gel | [9] |
| Tretinoin 0.025% Cream | No significant difference from Tretinoin 0.04% Microsphere Gel | No significant difference from Tretinoin 0.04% Microsphere Gel | No significant difference from Tretinoin 0.04% Microsphere Gel | [9] |
Note: Data is presented qualitatively as the source abstract did not provide specific numerical scores but rather comparative outcomes.
Table 2: Effect of Soothing Agents on 0.1% Retinol-Induced Irritation (Mean Cumulative Irritancy Index ± SD).
| Treatment | Mean Cumulative Irritancy Index (MCII) | Cumulative Grade 2+ Reactions |
| 0.1% Retinol (Vehicle) | 0.77 ± 0.24 | 1 |
| 0.1% Retinol + 2% PLG | 0.26 ± 0.24 | 0 |
| 0.1% Retinol + 5% Ceramides | 0.42 ± 0.31 | 0 |
| 0.1% Retinol + 3% Acetyl glucosamine | 0.51 ± 0.32 | 0 |
| 0.1% Retinol + 2% Panthenol | 0.55 ± 0.35 | 0 |
| 0.1% Retinol + 0.2% TECA | 0.62 ± 0.30 | 0 |
| 0.1% Retinol + 0.5% Centella asiatica | 0.68 ± 0.25 | 0 |
Data adapted from a 5-day patch test on 21 healthy Chinese adults.[7][8]
Experimental Protocols
Protocol 1: In Vitro Screening of Anti-Irritants for this compound Formulations
Objective: To assess the ability of test agents to reduce the secretion of pro-inflammatory cytokines (IL-8 and MCP-1) from human epidermal keratinocytes exposed to this compound.
Materials:
-
Normal Human Epidermal Keratinocytes (NHEK)
-
Keratinocyte Growth Medium (KGM)
-
This compound formulation
-
Test anti-irritant agents
-
Phosphate Buffered Saline (PBS)
-
Human IL-8 and MCP-1 ELISA kits
-
96-well cell culture plates
-
Spectrophotometer
Methodology:
-
Cell Culture: Culture NHEK in KGM in a humidified incubator at 37°C and 5% CO2.
-
Seeding: Seed 1 x 10^5 cells per well in 96-well plates and allow them to adhere overnight.
-
Treatment:
-
Prepare dilutions of the this compound formulation and the test anti-irritant agents in KGM.
-
Aspirate the old medium from the cells and add the treatment solutions. Include the following controls:
-
Vehicle control (formulation base without this compound)
-
Positive control (this compound formulation alone)
-
Test groups (this compound formulation + anti-irritant agent)
-
-
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and store them at -80°C until analysis.
-
ELISA:
-
Data Analysis:
-
Calculate the concentration of IL-8 and MCP-1 in each sample using a standard curve.
-
Compare the cytokine levels in the test groups to the positive control to determine the percentage reduction in cytokine secretion.
-
Protocol 2: Human Repeat Insult Patch Test (HRIPT) for Topical this compound Formulations
Objective: To evaluate the irritation and sensitization potential of a topical this compound formulation in human subjects.
Materials:
-
This compound formulation
-
Occlusive or semi-occlusive patches
-
Control vehicle
-
Standardized scoring scale for skin reactions
Methodology:
-
Subject Recruitment: Recruit a panel of healthy adult volunteers (typically 50-200 subjects).[11][12]
-
Induction Phase (3 weeks):
-
Apply a small amount of the this compound formulation to a designated patch site on the upper back of each subject.[11][13]
-
After removal, grade the site for any signs of irritation (erythema, edema, papules, vesicles) using a standardized scoring scale (e.g., 0 = no reaction, 4 = severe reaction).
-
Repeat this procedure nine times over a three-week period.[13]
-
-
Rest Phase (2 weeks):
-
Challenge Phase (1 week):
-
Data Analysis:
-
Analyze the irritation scores from the induction and challenge phases.
-
A significant increase in the reaction at the challenge site compared to the induction sites may indicate sensitization.
-
Mandatory Visualizations
Caption: Signaling pathway of retinoid-induced skin irritation.
References
- 1. Retinoids activate the irritant receptor TRPV1 and produce sensory hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unoccluded retinol penetrates human skin in vivo more effectively than unoccluded retinyl palmitate or retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Irritant Strategy against Retinol Based on the Genetic Analysis of Korean Population: A Genetically Guided Top–Down Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Comparative irritancy study among retinoid creams and gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating the Efficacy of Soothing Agents in Mitigating 0.1% Retinol‐Induced Skin Irritation: A Patch Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Cumulative irritation potential of topical retinoid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]
- 12. ftp.cdc.gov [ftp.cdc.gov]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: Enhancing the Bioavailability of Oral Retinol Palmitate Supplements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of retinol (B82714) palmitate.
Frequently Asked Questions (FAQs)
Q1: What is the primary barrier to the oral bioavailability of retinol palmitate?
A1: The primary barrier to the oral bioavailability of this compound is its high lipophilicity and poor aqueous solubility. For effective absorption in the gastrointestinal (GI) tract, a drug must be in a dissolved state. This compound's resistance to dissolving in the aqueous environment of the GI lumen limits its ability to be absorbed by the intestinal mucosa.
Q2: What is the physiological pathway for this compound absorption?
A2: When ingested, this compound is emulsified by bile salts in the small intestine. Pancreatic lipase (B570770) then hydrolyzes it to release retinol and palmitic acid. Retinol is subsequently absorbed by the intestinal enterocytes, where it is re-esterified and incorporated into chylomicrons. These chylomicrons enter the lymphatic system before reaching the systemic circulation.
Q3: How do lipid-based formulations enhance the bioavailability of this compound?
A3: Lipid-based formulations, such as nanoemulsions, self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs), improve the bioavailability of this compound through several mechanisms:
-
Enhanced Solubilization: They maintain the lipophilic drug in a solubilized state within the GI tract, increasing the concentration gradient for absorption.
-
Lymphatic Transport: Certain lipid formulations can promote absorption via the lymphatic pathway, which bypasses the liver's first-pass metabolism.
-
Protection from Degradation: Encapsulation within lipid carriers can protect the sensitive this compound from degradation in the harsh environment of the stomach and intestines.
Q4: What are the key differences between nanoemulsions, liposomes, and solid lipid nanoparticles (SLNs) for this compound delivery?
A4: These are all lipid-based nanocarriers but differ in their structure and composition:
-
Nanoemulsions: These are oil-in-water or water-in-oil dispersions with very small droplet sizes (typically 20-200 nm). They offer a large surface area for drug release and absorption.
-
Liposomes: These are vesicles composed of one or more phospholipid bilayers enclosing an aqueous core. They can encapsulate both hydrophilic and lipophilic drugs.
-
Solid Lipid Nanoparticles (SLNs): These are nanoparticles with a solid lipid core. They combine the advantages of polymeric nanoparticles and lipid emulsions, offering controlled release and improved stability.
Q5: Are there any stability concerns when formulating with this compound?
A5: Yes, this compound is highly sensitive to light, heat, oxygen, and humidity. It is prone to oxidation, which can lead to a loss of potency. Formulations should include antioxidants, and manufacturing and storage processes should be designed to protect the product from these degrading factors.
Troubleshooting Guides
Problem 1: Low and Variable Oral Bioavailability in Preclinical Studies
| Possible Cause | Troubleshooting & Optimization | Relevant Experimental Protocol |
| Poor aqueous solubility and dissolution rate. | Develop an advanced lipid-based formulation such as a self-nanoemulsifying drug delivery system (SNEDDS), nanoemulsion, or solid lipid nanoparticles (SLNs) to improve solubilization in the gastrointestinal fluid. | Protocol 1: In Vitro Dissolution Testing for Lipophilic Formulations |
| Low intestinal permeability. | Investigate potential interactions with efflux transporters like P-glycoprotein (P-gp). Consider the inclusion of permeation enhancers in the formulation, though this requires careful toxicological assessment. | Protocol 3: Caco-2 Cell Permeability Assay |
| Degradation in the GI tract. | Incorporate antioxidants (e.g., butylated hydroxytoluene (BHT), Vitamin E) into the formulation. Use encapsulation technologies like microencapsulation to provide a protective barrier. | Protocol 4: Stability Testing of Oral Formulations |
| Inadequate emulsification in vivo. | For lipid-based formulations, ensure the selection of appropriate surfactants and co-surfactants at optimal ratios to promote spontaneous and fine emulsification upon contact with GI fluids. | - |
Problem 2: High Variability in Pharmacokinetic Data Between Subjects
| Possible Cause | Troubleshooting & Optimization | Relevant Experimental Protocol |
| Food effect. | The presence of dietary fats can significantly influence the absorption of lipophilic compounds. Conduct studies in both fasted and fed states to characterize the food effect. To ensure consistent absorption, administration with a standardized meal may be recommended. | Protocol 2: In Vivo Pharmacokinetic Study in Rats |
| Inconsistent formulation performance. | Ensure the manufacturing process for the formulation is robust and consistently produces particles/droplets in the desired size range with uniform drug loading. | - |
| Genetic polymorphism in absorption pathways. | While more complex to address, be aware that genetic differences in enzymes and transporters involved in lipid metabolism and retinol absorption can contribute to variability. | - |
Problem 3: Analytical Challenges During Sample Analysis (HPLC)
| Possible Cause | Troubleshooting & Optimization | Relevant Experimental Protocol |
| Carry-over of this compound on the HPLC column. | Due to its high hydrophobicity, this compound can adsorb to the stationary phase. Use a robust column washing step with a strong, non-polar solvent (e.g., isopropanol, dichloromethane) between injections. Ensure the mobile phase has sufficient organic content to elute the compound completely. | - |
| Degradation of this compound in plasma samples. | Add an antioxidant like BHT to the extraction solvent to prevent degradation during sample processing. Protect samples from light and heat at all times. | - |
| Poor extraction recovery from plasma. | Optimize the liquid-liquid extraction protocol. Test different organic solvents (e.g., hexane, ethyl acetate) to find the one that provides the best recovery for this compound. | - |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Oral Vitamin A Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₈ (ng·h/mL) | Relative Bioavailability (%) |
| Oily Solution (Control) | 425.8 ± 33.1 | 1.5 | 1,485.2 ± 80.1 | 100 |
| SNEDDS Tablet | 656.2 ± 64.4 | 1.0 | 2,137.1 ± 130.5 | 143.8 |
| SNEDDS Capsule | 799.5 ± 48.5 | 1.0 | 3,080.7 ± 190.2 | 207.4 |
Data sourced from a comparative bioavailability study of vitamin A self-nanoemulsified drug delivery systems (SNEDDS) in rats.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Lipophilic Formulations
Objective: To assess the in vitro release profile of this compound from an oral dosage form under conditions that mimic the gastrointestinal tract for lipophilic compounds.
Apparatus: USP Apparatus 2 (Paddle).
Dissolution Medium: 900 mL of 0.05 M phosphate (B84403) buffer at pH 6.8, containing 1% (w/v) Octoxynol 9 (Triton X-100) and 1% (w/v) (+)-sodium alpha-ascorbate to ensure sink conditions and chemical stability.
Methodology:
-
Pre-heat the dissolution medium to 37 ± 0.5 °C.
-
Place one unit of the this compound dosage form into each dissolution vessel.
-
Begin paddle rotation at a specified speed (e.g., 75 rpm).
-
Withdraw aliquots of the dissolution medium (e.g., 5 mL) at predetermined time points (e.g., 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-heated dissolution medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm PTFE).
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC-UV method at 325 nm.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the pharmacokinetic profile of this compound after oral administration of different formulations.
Animal Model: Male Wistar rats (200-250 g), fasted overnight with free access to water.
Formulations:
-
Control Group: this compound in an oily solution (e.g., soybean oil).
-
Test Group(s): this compound in the novel formulation(s) (e.g., SNEDDS, nanoemulsion).
Methodology:
-
Administer a single oral dose of the respective formulation to each rat via gavage. The dose should be equivalent across all groups (e.g., 7.5 mg/kg of vitamin A).
-
Collect blood samples (approximately 0.3 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, and 8 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
Extract this compound from the plasma samples using a validated liquid-liquid extraction method.
-
Quantify the concentration of this compound in the extracts using a validated HPLC method.
-
Calculate the key pharmacokinetic parameters: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Calculate the relative bioavailability of the test formulations compared to the control.
Protocol 3: Caco-2 Cell Permeability Assay
Objective: To evaluate the intestinal permeability of this compound in different formulations using an in vitro model of the human intestinal epithelium.
Cell Line: Caco-2 cells (human colorectal adenocarcinoma).
Methodology:
-
Seed Caco-2 cells on semi-permeable filter supports in a transwell plate and culture for 20-23 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare the dosing solutions of this compound in the test formulations in a suitable transport medium (e.g., Hank's Balanced Salt Solution - HBSS). For lipophilic compounds, consider using fasted state simulated intestinal fluid (FaSSIF) in the apical (donor) compartment and HBSS with 1% bovine serum albumin (BSA) in the basolateral (receiver) compartment to improve solubility and recovery.
-
To measure apical-to-basolateral (A-B) transport (absorptive direction), add the dosing solution to the apical chamber and fresh transport medium to the basolateral chamber.
-
Incubate the plate at 37 °C with gentle shaking.
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber, replacing the volume with fresh medium.
-
To measure basolateral-to-apical (B-A) transport (efflux direction), add the dosing solution to the basolateral chamber and collect samples from the apical chamber.
-
Analyze the concentration of this compound in the collected samples by a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
Protocol 4: Stability Testing of Oral Formulations
Objective: To assess the chemical stability of this compound in the final oral formulation under accelerated and long-term storage conditions.
Methodology:
-
Prepare multiple batches of the final this compound formulation.
-
Store the samples under various conditions as per ICH guidelines:
-
Accelerated Stability: 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months.
-
Long-Term Stability: 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.
-
-
Protect samples from light using appropriate packaging.
-
At specified time points (e.g., 0, 1, 2, 3, 6, 9, 12 months), withdraw samples from each storage condition.
-
Analyze the samples for the following parameters:
-
Assay of this compound: Quantify the amount of active ingredient remaining using a validated HPLC method.
-
Degradation Products: Identify and quantify any related substances or degradation products.
-
Physical Characteristics: Observe for any changes in appearance, color, odor, and, for liquid formulations, phase separation or precipitation. For solid dosage forms, monitor hardness, friability, and dissolution profile.
-
-
Establish the shelf-life of the product based on the time it takes for the this compound content to decrease to a pre-defined limit (e.g., 90% of the initial concentration).
Visualizations
Caption: Workflow of Oral Drug Absorption Highlighting the Dissolution Challenge.
Caption: Relationship Between Formulation Strategies and Bioavailability Enhancement.
Caption: Troubleshooting Logic for Low Oral Bioavailability Experiments.
Technical Support Center: Encapsulation of Retinol Palmitate in Liposomes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the encapsulation efficiency of retinol (B82714) palmitate in liposomes. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the encapsulation of retinol palmitate in liposomes.
| Problem | Possible Causes | Suggested Solutions |
| Low Encapsulation Efficiency (EE%) | - Inappropriate lipid composition: The ratio of lecithin (B1663433) to cholesterol or other lipids may not be optimal for the hydrophobic nature of this compound.[1][2] - Unfavorable drug-to-lipid ratio: Too high a concentration of this compound relative to the lipid amount can lead to drug precipitation and expulsion from the bilayer.[3] - Suboptimal preparation method: The chosen method (e.g., thin-film hydration) may not be the most effective for this specific lipophilic drug.[3][4] - Inefficient hydration: The hydration temperature might be below the phase transition temperature (Tc) of the lipids, or the hydration time may be insufficient.[5] - Sonication issues: Inappropriate sonication time or power can disrupt liposomes and lead to drug leakage.[6][7] | - Optimize lipid composition: Systematically vary the lecithin-to-cholesterol ratio. An increase in cholesterol can enhance membrane rigidity and improve encapsulation, but excessive amounts can have the opposite effect.[1][2] - Adjust drug-to-lipid ratio: Experiment with different this compound concentrations. A typical starting point is a lipid-to-drug molar ratio between 10:1 and 100:1.[3] - Explore different preparation methods: Consider methods like reverse-phase evaporation or ethanol (B145695) injection, which can be more efficient for hydrophobic drugs.[1][4][8] - Ensure proper hydration: Hydrate the lipid film above the Tc of all lipid components and for an adequate duration with vigorous agitation.[5][9] - Optimize sonication parameters: Vary sonication time and power to find the optimal conditions that reduce vesicle size without causing significant drug leakage.[6][7][10] |
| Inconsistent Particle Size (High Polydispersity Index - PDI) | - Inadequate homogenization: Insufficient sonication or extrusion cycles can result in a heterogeneous population of liposomes.[7][10] - Lipid aggregation: Improper lipid hydration or formulation instability can lead to the clumping of liposomes. - Incorrect measurement technique: Issues with the dynamic light scattering (DLS) instrument or sample preparation can lead to inaccurate readings. | - Refine homogenization process: Increase the number of extrusion cycles or optimize sonication time and power.[10][11] - Prevent aggregation: Ensure complete removal of organic solvent and proper hydration. Consider adding a charged lipid to the formulation to increase electrostatic repulsion between vesicles. - Verify DLS measurements: Ensure the sample is appropriately diluted and free of air bubbles. Regularly calibrate the DLS instrument. |
| Drug Leakage During Storage | - Liposome (B1194612) instability: The lipid composition may not provide sufficient membrane stability, especially if using unsaturated phospholipids (B1166683).[12] - Improper storage conditions: High temperatures or exposure to light can degrade both the liposomes and the encapsulated this compound.[13] - Oxidation: this compound and lipids are susceptible to oxidation, which can compromise the integrity of the liposomes.[14] | - Enhance membrane stability: Incorporate cholesterol or use saturated phospholipids to create a more rigid and less permeable bilayer.[12] - Control storage environment: Store liposome suspensions at 4°C in the dark.[2] - Prevent oxidation: Prepare and store liposomes under an inert atmosphere (e.g., nitrogen or argon) and consider adding a lipophilic antioxidant like alpha-tocopherol (B171835) to the formulation.[14] |
| Difficulty in Separating Free from Encapsulated Drug | - Ineffective separation technique: The chosen method (e.g., simple centrifugation) may not be sufficient to pellet the liposomes effectively.[3] - Co-sedimentation of free drug: Precipitated or aggregated free drug may pellet along with the liposomes. | - Use appropriate separation methods: Employ techniques like ultracentrifugation, size exclusion chromatography (SEC), or dialysis with a suitable molecular weight cutoff membrane.[3] - Improve drug solubility: Ensure the this compound is fully dissolved in the organic solvent during the initial stages of preparation to prevent precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is a good encapsulation efficiency (EE%) for this compound in liposomes?
An encapsulation efficiency exceeding 50% is generally considered good. However, with optimization of formulation and process parameters, it is possible to achieve much higher efficiencies, in some cases exceeding 98%.[15]
Q2: How does the lecithin-to-cholesterol ratio affect the encapsulation efficiency of this compound?
Cholesterol is a crucial component for modulating the fluidity and stability of the liposomal membrane. Increasing the cholesterol concentration can decrease the permeability of the lipid bilayer, which may enhance the encapsulation of hydrophobic drugs like this compound. However, excessively high concentrations of cholesterol can lead to a decrease in encapsulation efficiency.[1][2] Therefore, this ratio needs to be empirically optimized.
Q3: Which preparation method is best for encapsulating this compound?
The choice of method depends on the desired liposome characteristics and available equipment.
-
Thin-Film Hydration: This is a common and straightforward method, but it may result in lower encapsulation efficiency for hydrophobic drugs and produces multilamellar vesicles (MLVs) with a wide size distribution.[3][4][5]
-
Reverse-Phase Evaporation: This method is known to achieve higher encapsulation efficiencies for both hydrophilic and lipophilic drugs and typically produces large unilamellar vesicles (LUVs).[1][4][16][17]
-
Ethanol Injection: This is a rapid and simple method for producing small unilamellar vesicles (SUVs) and can be effective for hydrophobic drugs.[4][8][18]
Q4: How can I accurately determine the encapsulation efficiency?
Accurate determination of EE% requires the separation of unencapsulated ("free") this compound from the liposomes. Common separation techniques include:
-
Ultracentrifugation: This method pellets the liposomes, allowing for the quantification of the free drug in the supernatant.[3][19]
-
Size Exclusion Chromatography (SEC): This technique separates the larger liposomes from the smaller, free drug molecules.[3]
-
Dialysis: Using a dialysis membrane with an appropriate molecular weight cutoff (MWCO) allows the free drug to diffuse out while retaining the liposomes.[3]
After separation, the amount of encapsulated this compound is determined. This is typically done by disrupting the liposomes with a suitable solvent (e.g., methanol (B129727) or a mixture of chloroform (B151607) and methanol) and then quantifying the this compound concentration using a technique like High-Performance Liquid Chromatography (HPLC) with UV detection.[14][20][21] The EE% is then calculated using the following formula:
EE% = (Amount of encapsulated drug / Total amount of drug used) x 100
Q5: What is the role of sonication in liposome preparation, and how does it affect encapsulation efficiency?
Sonication is used to reduce the size of multilamellar vesicles (MLVs) into smaller unilamellar vesicles (SUVs) and to create a more uniform size distribution.[10][11][22] While sonication is crucial for size reduction, excessive or prolonged sonication can disrupt the liposomal membrane, leading to the leakage of the encapsulated drug and a decrease in encapsulation efficiency.[6][7] Therefore, sonication parameters such as time and power must be carefully optimized.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the factors influencing the encapsulation of this compound and similar hydrophobic molecules in liposomes.
Table 1: Effect of Lecithin-Cholesterol Ratio on Liposome Characteristics
| Lecithin (mg) | Cholesterol (mg) | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| 60 | 0 | 115 | Not specified | [1][2] |
| 50 | 10 | 76 | 15.8 | [1][2] |
| 40 | 20 | 95 | Lower than 15.8 | [1][2] |
| 30 | 30 | 105 | Lower than 15.8 | [1][2] |
Table 2: Influence of Sonication Method on Liposome Properties
| Sonication Method | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (DHA) (%) | Reference |
| Extrusion | 99.7 | 0.09 | 13.2 | [10] |
| Bath Sonication | 381.2 | 0.55 | 26.7 | [10] |
| Probe Sonication | 90.1 | 0.14 | 56.9 | [10] |
| Combined Probe and Bath | 87.1 | 0.23 | 51.8 | [10] |
Experimental Protocols
Thin-Film Hydration Method
This is a widely used method for preparing liposomes.[4][5][23][24][25]
Materials:
-
Lecithin (e.g., soy phosphatidylcholine)
-
Cholesterol
-
This compound
-
Organic solvent (e.g., chloroform/methanol mixture, 2:1 v/v)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Probe or bath sonicator
Procedure:
-
Dissolve the desired amounts of lecithin, cholesterol, and this compound in the organic solvent in a round-bottom flask. Ensure all components are fully dissolved to form a clear solution.
-
Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the boiling point of the solvent mixture. Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner wall.
-
Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[9]
-
Hydrate the lipid film by adding the aqueous buffer, pre-heated to a temperature above the gel-liquid crystal transition temperature (Tc) of the lipids.[5][9]
-
Agitate the flask vigorously (e.g., by vortexing or manual shaking) to detach the lipid film from the flask wall and form a milky suspension of multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity of the liposomes, sonicate the suspension using a probe or bath sonicator. The sonication time and power should be optimized for the specific formulation. Keep the sample on ice during sonication to prevent overheating and degradation of the lipids and this compound.
Reverse-Phase Evaporation Method
This method is often preferred for achieving higher encapsulation efficiency.[1][4][16][17][26]
Materials:
-
Lecithin
-
Cholesterol
-
This compound
-
Organic solvent system (e.g., diethyl ether or a mixture of chloroform and methanol)
-
Aqueous buffer
-
Round-bottom flask
-
Rotary evaporator
-
Sonicator
Procedure:
-
Dissolve the lipids (lecithin and cholesterol) and this compound in the organic solvent in a round-bottom flask.
-
Add the aqueous buffer to the organic phase.
-
Sonicate the mixture to form a stable water-in-oil (w/o) emulsion.
-
Connect the flask to a rotary evaporator and slowly remove the organic solvent under reduced pressure.
-
As the solvent is removed, the emulsion will transform into a viscous gel and then into a liposomal suspension.
-
Continue evaporation until all the organic solvent has been removed. The resulting suspension contains large unilamellar vesicles (LUVs).
Ethanol Injection Method
This is a rapid method for producing small unilamellar vesicles.[4][8][18][27]
Materials:
-
Lecithin
-
Cholesterol
-
This compound
-
Ethanol
-
Aqueous buffer
-
Syringe and needle
-
Stir plate and stir bar
Procedure:
-
Dissolve the lipids and this compound in ethanol.
-
Heat the aqueous buffer to a temperature above the Tc of the lipids while stirring on a stir plate.
-
Rapidly inject the ethanolic lipid solution into the stirred aqueous buffer using a syringe and needle. The final concentration of ethanol should not exceed 7.5% (v/v).
-
The rapid dilution of ethanol causes the lipids to precipitate and self-assemble into small unilamellar vesicles (SUVs).
-
Continue stirring for a defined period to allow for the stabilization of the liposomes.
-
The ethanol can be removed by dialysis or rotary evaporation if necessary.
Visualizations
Caption: Experimental workflow for liposome preparation and analysis.
Caption: Troubleshooting logic for low encapsulation efficiency.
References
- 1. hielscher.com [hielscher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Liposomal Encapsulation and Ultrasonication on Debittering of Protein Hydrolysate and Plastein from Salmon Frame - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethanol Injection Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 10. Formulation, Characterization and Optimization of Liposomes Containing Eicosapentaenoic and Docosahexaenoic Acids; A Methodology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Epidermal Delivery of Retinyl Palmitate Loaded Transfersomes: Penetration and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of Retinol Stabilized in Phosphatidylcholine Vesicles with and without Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. xpublication.com [xpublication.com]
- 16. Procedure for preparation of liposomes with large internal aqueous space and high capture by reverse-phase evaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. Ethanol Injection Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 19. quora.com [quora.com]
- 20. researchgate.net [researchgate.net]
- 21. CN102980963B - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
- 22. Ultrasound-enhanced Microfluidic Synthesis of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 24. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 25. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. mdpi.com [mdpi.com]
Technical Support Center: Addressing Batch-to-Batch Variability of Commercial Retinol Palmitate
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to manage the inherent batch-to-batch variability of commercial retinol (B82714) palmitate, ensuring more consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is retinol palmitate and why is it used in research?
A1: this compound is an ester of retinol (Vitamin A) and palmitic acid. It is widely used in research, cosmetics, and pharmaceutical development due to its higher stability compared to retinol.[1] In biological systems, it can be converted to retinol and then to retinoic acid, the active form of Vitamin A that regulates gene expression related to cell growth, differentiation, and immune function.[2][3] Its primary functions in research models include stimulating collagen production, accelerating skin metabolism, and modulating inflammatory responses.[3][4]
Q2: What are the primary causes of batch-to-batch variability in commercial this compound?
A2: Batch-to-batch variability in commercial this compound can stem from several factors affecting its purity, stability, and composition:
-
Purity Levels: The percentage of active this compound can differ between batches. Impurities may include starting materials, byproducts from synthesis, or degradation products.
-
Degradation: this compound is highly susceptible to degradation from exposure to light, heat, atmospheric oxygen, and moisture.[5][6] This can lead to the formation of various degradation products, altering the compound's activity.
-
Isomerization: The all-trans isomer of this compound is the most biologically active form. Exposure to UV light and heat can cause it to convert to less active cis isomers, such as 9-cis-retinyl palmitate.[7][8]
-
Oxidation: The unsaturated structure of this compound makes it prone to oxidation, which can break down the molecule and reduce its efficacy.[1]
-
Formulation: Commercial products often contain stabilizers like tocopherol (Vitamin E) to prevent degradation.[9] The type and concentration of these antioxidants can vary, affecting the stability of different batches.
Q3: What are the common impurities and degradation products found in this compound?
A3: Common impurities and degradation products that can affect the performance of this compound include:
-
Anhydroretinol: Formed through dehydration, often triggered by acids or heat.[6][10]
-
Retinol: Results from the hydrolysis of the ester bond. Retinol is less stable than its palmitate ester.[1][11]
-
Other Retinyl Esters: Impurities like retinyl acetate (B1210297) or stearate (B1226849) may be present from the manufacturing process.[12]
-
Cis Isomers: Photo-induced isomerization can generate various cis isomers (e.g., 9-cis, 13-cis), which may have different biological activities.[7]
-
Oxidation Products: A complex mixture of aldehydes, ketones, and other oxidized compounds can form upon exposure to air.[13]
Q4: How can batch-to-batch variability impact my experimental results?
A4: Inconsistent batches of this compound can significantly affect experimental reproducibility. For example, a batch with a lower concentration of the active all-trans isomer or a higher concentration of degradation products may lead to:
-
Reduced efficacy in cell-based assays, such as decreased collagen synthesis or cell proliferation.[2][3]
-
Altered inflammatory responses in animal models.[4]
-
Inconsistent results in studies of skin aging and repair.[3]
-
Variability in skin penetration and conversion to retinol in topical application studies.[11]
Troubleshooting Guide
Q5: My current batch of this compound is giving me different results compared to previous experiments. What should I do?
A5: When you observe inconsistent results, a systematic approach is necessary to identify the cause. Refer to the troubleshooting workflow below and consider the following steps:
-
Verify Storage Conditions: Confirm that the product has been stored as recommended, typically refrigerated (2-8°C), protected from light, and under an inert atmosphere.[14][15] Improper storage is a primary cause of degradation.
-
Review the Certificate of Analysis (CoA): Compare the CoA of the current batch with previous batches. Look for differences in purity, appearance, and specified impurity levels.
-
Perform Analytical Qualification: If possible, perform an in-house analysis, such as HPLC-UV, to confirm the concentration and purity of your current stock solution. Compare the chromatogram to a reference standard or a previous batch that yielded expected results.
-
Assess for Degradation: Look for signs of degradation, such as a change in color (from yellow to brownish) or viscosity. Chromatographic analysis can reveal degradation peaks, such as anhydroretinol or cis-isomers.[7]
Q6: I am seeing unexpected peaks in my HPLC analysis of this compound. What could they be?
A6: Unexpected peaks in an HPLC chromatogram often indicate the presence of impurities or degradation products. The most common are retinol, anhydroretinol, and various isomers of this compound.[7][10] The identity of these peaks can be inferred by their retention times relative to the main all-trans-retinyl palmitate peak and confirmed using mass spectrometry (MS) or by running certified standards of the suspected compounds.
Data Presentation
For reproducible research, it is crucial to procure this compound with consistent specifications. Always request and compare the Certificate of Analysis for each new batch.
Table 1: Typical Specifications for Commercial this compound
| Parameter | Typical Specification | Relevance |
| Appearance | Yellow, viscous liquid/oil.[5] | A change in color or viscosity can indicate degradation. |
| Purity (Assay) | ≥ 93% (or specified activity, e.g., ~1.7 MIU/g) | Ensures a consistent concentration of the active compound.[9] |
| Identity (by HPLC) | Retention time corresponds to reference standard. | Confirms the primary component is this compound. |
| Related Substances | Specific limits for known impurities (e.g., retinol, anhydroretinol). | High levels of impurities can alter biological activity. |
| Stabilizer | Presence and concentration of antioxidants (e.g., Tocopherol).[9] | Affects the stability and shelf-life of the product. |
Table 2: Example HPLC Conditions for this compound Analysis
| Parameter | Condition | Reference |
| Column | C18 Reverse-Phase (e.g., 100 RP-18, 5 µm) | [16] |
| Mobile Phase | Isocratic: Methanol:Water (98:2, v/v) | [16] |
| Flow Rate | 1.0 - 2.0 mL/min | [12][16] |
| Column Temperature | 30°C | [12] |
| Detection Wavelength | 325 nm | [12][17] |
| Injection Volume | 20 µL | [12] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of a this compound sample and detecting common degradation products.
1. Objective: To quantify all-trans-retinyl palmitate and identify related substances.
2. Materials:
-
This compound sample
-
Ammonium acetate (for gradient elution, if needed)[12]
-
This compound reference standard (USP or equivalent)
-
Class A volumetric flasks and pipettes
-
0.45 µm syringe filters
3. Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column
4. Standard Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., hexane (B92381) or isopropanol) to create a stock solution of known concentration.
-
Perform serial dilutions to create a calibration curve with at least five concentration points.
-
Handle all solutions under low light conditions to prevent photodegradation.
5. Sample Preparation:
-
Accurately weigh and dissolve the this compound batch sample in the same solvent used for the standard to achieve a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
6. Chromatographic Conditions:
-
Set up the HPLC system according to the parameters in Table 2 or a validated in-house method.
-
Equilibrate the column with the mobile phase for at least 30 minutes.
7. Analysis:
-
Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the sample solution.
-
Identify the this compound peak based on the retention time of the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks.
Visualizations
The following diagrams illustrate key workflows and pathways related to this compound variability.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Major degradation pathways of this compound.
Caption: Simplified cell signaling pathway of this compound.
References
- 1. Conversion of Retinyl Palmitate to Retinol by Wheat Bran Endogenous Lipase Reduces Vitamin A Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial Production of Retinyl Palmitate and Its Application as a Cosmeceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. s.cdnmpro.com [s.cdnmpro.com]
- 6. health.ec.europa.eu [health.ec.europa.eu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. makingcosmetics.com [makingcosmetics.com]
- 10. Microencapsulated Vitamin A Palmitate Degradation Mechanism Study To Improve the Product Stability [agris.fao.org]
- 11. Levels of retinyl palmitate and retinol in the skin of SKH-1 mice topically treated with retinyl palmitate and concomitant exposure to simulated solar light for thirteen weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN108445098B - Analysis method for detecting impurities in vitamin A palmitate - Google Patents [patents.google.com]
- 13. ijop.id [ijop.id]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. Cas 79-81-2,this compound | lookchem [lookchem.com]
- 16. researchgate.net [researchgate.net]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Validation & Comparative
A Comparative Analysis of Retinol Palmitate vs. Retinoic Acid on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of retinol (B82714) palmitate and retinoic acid on gene expression, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the molecular mechanisms and differential impacts of these two crucial retinoids.
Introduction
Retinoids, derivatives of vitamin A, are potent regulators of various biological processes, including cell growth, differentiation, and apoptosis. Their effects are primarily mediated through the regulation of gene expression. Retinoic acid is the most biologically active form of vitamin A and directly interacts with nuclear receptors to modulate gene transcription. Retinol palmitate, an ester of retinol, is a more stable precursor that requires enzymatic conversion to retinoic acid to exert its biological activity. This guide delves into a comparative analysis of these two compounds, focusing on their impact on gene expression, the underlying signaling pathways, and the experimental methodologies used to elucidate these effects.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference in the mechanism of action between this compound and retinoic acid lies in their pathway to activating gene expression. Retinoic acid is the direct ligand for retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are ligand-activated transcription factors.[1][2][3] In contrast, this compound must first undergo a two-step enzymatic conversion to become retinoic acid.[4][5][6]
The Conversion Pathway of this compound
This compound is readily absorbed by the skin and undergoes hydrolysis by esterases to yield retinol.[4][5] Retinol is then oxidized to retinaldehyde by alcohol dehydrogenases (ADHs) or retinol dehydrogenates (RDHs). Finally, retinaldehyde is irreversibly oxidized to retinoic acid by retinaldehyde dehydrogenases (RALDHs).[4][7] This multi-step conversion process is less efficient than the direct application of retinoic acid, resulting in a generally less potent effect on a molar basis.[6][8]
References
- 1. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin A and Metabolites Pathway Suite [rgd.mcw.edu]
- 4. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rexaline.com [rexaline.com]
- 7. researchgate.net [researchgate.net]
- 8. A comparative study of the effects of retinol and retinoic acid on histological, molecular, and clinical properties of human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Retinol vs. Retinyl Palmitate: A Comparative Analysis of Anti-Aging Efficacy
In the realm of topical anti-aging interventions, retinoids stand as a cornerstone, with retinol (B82714) and its ester derivative, retinyl palmitate, being the most frequently utilized forms in cosmetic and cosmeceutical formulations. This guide provides a comprehensive comparison of their efficacy, drawing upon available clinical data and experimental protocols to inform researchers, scientists, and drug development professionals. While both molecules aim to deliver the benefits of Vitamin A to the skin, their differing chemical structures and metabolic pathways result in distinct efficacy profiles and tolerability.
Quantitative Efficacy Comparison
The following table summarizes quantitative data from various studies on the anti-aging effects of retinol and retinyl palmitate. It is important to note that direct head-to-head clinical trials with identical vehicle formulations are limited. Therefore, the data presented is a compilation from separate studies and should be interpreted with consideration for the varying methodologies.
| Parameter | Retinol | Retinyl Palmitate | Study Details & Citation |
| Wrinkle Reduction (Fine Lines) | -44% improvement in crow's feet fine lines after 52 weeks (0.1% stabilized retinol) | Statistically significant improvements in fine wrinkling, but specific percentage not always reported. Modest improvements often noted. | Retinol:[1] |
| Overall Photodamage Improvement | Statistically significant improvement as early as week 4, continuing through week 12 (0.1% stabilized retinol). | Improvements in skin smoothness and reduction in hyperpigmentation observed after 8 weeks, though results were modest compared to tretinoin. | Retinol:[2] |
| Epidermal Thickness | Increased epidermal thickness after 4 weeks of treatment. | Increased epidermal thickness observed in some studies. | Retinol:[3] |
| Collagen Synthesis | Significant increase in procollagen (B1174764) I immunostaining.[3] Upregulated genes for collagen type 1 (COL1A1) and collagen type 3 (COL3A1). | Can stimulate collagen production, but generally considered less potent than retinol. | Retinol:[3] |
| Irritation Potential | Can cause irritation, erythema, and scaling, particularly at higher concentrations. | Generally well-tolerated with a lower potential for causing irritation, making it suitable for sensitive skin. | Retinol:[1] |
Signaling Pathways and Mechanism of Action
The biological activity of both retinol and retinyl palmitate is contingent on their conversion to the biologically active form, all-trans retinoic acid (ATRA). This conversion is a multi-step enzymatic process within the skin cells.
Retinoid Conversion Pathway
Retinyl palmitate, an ester of retinol, must first be hydrolyzed to retinol. Retinol is then oxidized to retinaldehyde, which is subsequently oxidized to retinoic acid. This multi-step conversion process for retinyl palmitate contributes to its lower potency compared to retinol, which requires one less conversion step.
Once converted to retinoic acid, it binds to nuclear receptors, specifically Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). This ligand-receptor complex then binds to Retinoic Acid Response Elements (RAREs) on DNA, modulating gene expression to exert its anti-aging effects. These effects include the stimulation of collagen production, inhibition of collagen-degrading enzymes (matrix metalloproteinases), and normalization of keratinocyte differentiation.
Experimental Protocols
To provide a clearer understanding of the methodologies employed in assessing the efficacy of these compounds, detailed protocols from key studies are outlined below.
Protocol 1: Randomized, Double-Blind, Vehicle-Controlled Study of Topical Retinol
This protocol is based on a study evaluating the effectiveness of topical retinol on naturally aged skin.[3]
-
Objective: To determine the efficacy of topical retinol in improving the clinical signs of aged skin.
-
Study Design: A 24-week, randomized, double-blind, vehicle-controlled, split-arm comparison study.
-
Participants: 36 elderly subjects (mean age, 87 years).
-
Intervention:
-
Test Product: 0.4% retinol lotion.
-
Control: Vehicle lotion.
-
Application: Applied to either the right or left arm, up to 3 times a week for 24 weeks.
-
-
Efficacy Assessments:
-
Clinical Assessment: A semiquantitative scale (0 = none, 9 = most severe) was used to evaluate fine wrinkling at baseline and at the end of the study.
-
Biochemical Measurements: Skin biopsy specimens were obtained from treated areas for analysis.
-
Glycosaminoglycan (GAG) Expression: Assessed to determine changes in skin hydration potential.
-
Procollagen I Immunostaining: Performed to quantify changes in collagen production.
-
-
-
Statistical Analysis: An intent-to-treat analysis using the last-observation-carried-forward method was used to compare the changes in wrinkling scores between the retinol- and vehicle-treated arms.
Protocol 2: Comparative Study of Retinol and Retinoic Acid
This protocol outlines a study comparing the histological and molecular effects of retinol and retinoic acid.
-
Objective: To compare the effects of retinol and retinoic acid on skin structure and the expression of skin function-related genes and proteins.
-
Study Design: A comparative study involving the application of retinol and retinoic acid to human skin.
-
Intervention:
-
Test Products: Formulations containing retinol and retinoic acid.
-
Application: Applied topically for 4 weeks.
-
-
Efficacy Assessments:
-
Skin Histology: Examined using H&E staining and in vivo confocal microscopy to assess changes in epidermal thickness.
-
Gene and Protein Expression: Analyzed using RT-PCR and immunohistochemistry to measure the expression levels of collagen type 1 (COL1A1) and collagen type 3 (COL3A1), as well as procollagen I and procollagen III proteins.
-
Clinical Efficacy (Retinol only): A 12-week clinical study was conducted to assess the effect of a retinol formulation on facial wrinkles using digital image-based wrinkle analysis.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a clinical trial designed to compare the efficacy of topical anti-aging products.
Conclusion
The available evidence indicates that both retinol and retinyl palmitate can contribute to anti-aging skincare regimens. Retinol demonstrates more potent and rapid efficacy in improving signs of aging, such as fine lines and photodamage, which is attributed to its more direct conversion to retinoic acid.[1][2] However, this increased potency is often accompanied by a higher potential for skin irritation.
Retinyl palmitate, requiring an additional enzymatic conversion step, is a milder and more stable precursor to retinoic acid.[4] Its effects are generally more gradual and less pronounced than those of retinol. Consequently, it is often favored in formulations for sensitive skin or for individuals new to retinoids, serving as a gentle introductory step to Vitamin A derivatives.
For drug development professionals and researchers, the choice between retinol and retinyl palmitate will depend on the desired balance between efficacy and tolerability for the target consumer. Further direct, head-to-head comparative studies with well-controlled vehicle formulations are warranted to provide a more definitive quantitative comparison of their anti-aging capabilities.
References
- 1. Topical Retinoids to Reverse Skin Aging [nutritionfacts.org]
- 2. kenvue.com [kenvue.com]
- 3. Improvement of naturally aged skin with vitamin A (retinol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Delivery Systems for Retinol Palmitate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various delivery systems for retinol (B82714) palmitate, focusing on their in vivo performance. The information presented is supported by experimental data to aid in the selection of appropriate carriers for dermatological and cosmetic applications.
Performance Comparison of Retinol Palmitate Delivery Systems
The selection of an appropriate delivery system is crucial for optimizing the efficacy and stability of this compound. The following table summarizes the in vivo and ex vivo performance of several common nanotechnology-based delivery systems.
| Delivery System | Key Performance Metrics | Results |
| Nanoemulsions (NEs) | Skin Permeation (ex vivo, human skin, 38h): Cumulative amount permeated | 6.67 ± 1.58 µg |
| Skin Permeation (ex vivo, human skin, 38h): Flux | 0.37 ± 0.12 µg/h | |
| Liposomes (LPs) | Skin Permeation (ex vivo, human skin, 38h): Cumulative amount permeated | 4.36 ± 0.21 µg |
| Skin Permeation (ex vivo, human skin, 38h): Flux | 0.15 ± 0.09 µg/h | |
| Skin Retention | Significantly higher than NEs and SLNs | |
| Solid Lipid Nanoparticles (SLNs) | Skin Permeation (ex vivo, human skin, 38h): Cumulative amount permeated | 3.64 ± 0.28 µg |
| Skin Permeation (ex vivo, human skin, 38h): Flux | 0.10 ± 0.05 µg/h | |
| Photoprotection | Significantly better than LPs and NEs | |
| Ethosomal Hydrogel | Acne Lesion Reduction (in vivo, clinical trial): Non-inflammatory lesions | Significantly lower count than marketed tretinoin (B1684217) formulation |
| Acne Lesion Reduction (in vivo, clinical trial): Total lesions | Significantly lower count than marketed tretinoin formulation | |
| Tolerability | Significantly improved with no or minimal skin irritation compared to marketed tretinoin |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of this compound delivery systems.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This method is widely used to assess the permeation of active ingredients through the skin from topical formulations.
1. Membrane Preparation:
-
Excised human or porcine skin is commonly used. The skin is carefully cleaned, and subcutaneous fat is removed. It can be used as full-thickness or dermatomed to a specific thickness (e.g., 500 µm).
-
The prepared skin membrane is cut to a size suitable for the Franz diffusion cell and inspected for any imperfections.
2. Franz Diffusion Cell Setup:
-
The static vertical Franz diffusion cell consists of a donor chamber and a receptor chamber.
-
The receptor chamber is filled with a degassed receptor solution, typically phosphate-buffered saline (PBS) at pH 7.4, to mimic physiological conditions. A magnetic stir bar is placed in the receptor chamber.
-
The skin membrane is mounted between the donor and receptor chambers, with the stratum corneum facing the donor chamber. The two chambers are securely clamped together.
3. Experiment Execution:
-
The assembled cells are placed in a water bath maintained at 37°C to achieve a skin surface temperature of approximately 32°C and are left to equilibrate for at least 30 minutes.
-
A precise amount of the this compound formulation is applied evenly to the skin surface in the donor chamber, which is then covered to prevent evaporation.
-
At predetermined time intervals, aliquots of the receptor solution are collected for analysis. An equal volume of fresh, pre-warmed receptor solution is added back to the receptor chamber to maintain sink conditions.
4. Sample Analysis:
-
The concentration of this compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The cumulative amount of this compound permeated per unit area is plotted against time to determine the permeation profile and calculate the flux.
In Vivo Wrinkle Reduction Efficacy Assessment using Visioscan® VC98
This non-invasive method is used to objectively quantify changes in skin surface topography, including wrinkles.
1. Subject Recruitment and Acclimatization:
-
A panel of healthy volunteers with visible signs of skin aging (e.g., wrinkles in the crow's feet area) is recruited.
-
Before each measurement, subjects acclimatize to the controlled environment of the testing room (standardized temperature and humidity) for a specified period.
2. Image Acquisition:
-
The Visioscan® VC98 camera, which uses a special UV-A light source and a high-resolution black and white video sensor, is used to capture images of the skin surface.
-
The measurement area (e.g., crow's feet) is precisely defined and kept consistent for all measurements throughout the study.
-
Baseline images are taken before the start of the treatment. Subsequent images are captured at predefined time points (e.g., day 1, 7, 15, 30, and 60) during the treatment period.
3. Image Analysis:
-
The captured images are analyzed using the accompanying software, which evaluates the grey level distribution of the pixels. Wrinkles appear as dark areas in the image.
-
The software calculates various parameters related to skin surface evaluation of the living skin (SELS), including:
-
Sew (Skin Wrinkling): Represents the proportion of horizontal and vertical wrinkles. A decrease in this value indicates a reduction in wrinkles.
-
Sesm (Skin Smoothness): A smaller value indicates smoother skin.
-
Ser (Skin Roughness): A smaller value indicates rougher skin.
-
Sesc (Scaliness): A smaller value indicates less skin scaliness.
-
4. Data Interpretation:
-
The percentage change in the SELS parameters from baseline is calculated for each time point to evaluate the efficacy of the anti-wrinkle product. Statistical analysis is performed to determine the significance of the observed changes.
In Vivo Acne Lesion Counting
This method is a standard for evaluating the efficacy of anti-acne treatments in a clinical setting.
1. Subject Selection and Baseline Assessment:
-
Subjects with a diagnosis of mild to moderate acne vulgaris are recruited.
-
At the beginning of the study, a qualified evaluator counts the number of different types of acne lesions (e.g., non-inflammatory: open and closed comedones; inflammatory: papules, pustules, nodules) on a defined area of the face. Standardized photography can also be used for this purpose.[1]
2. Treatment Protocol:
-
In a split-face study design, the subject applies one formulation to one side of the face and a control or comparative formulation to the other side, typically once or twice daily for a specified duration (e.g., 12 weeks).
3. Follow-up and Lesion Counting:
-
Lesion counts are performed at regular intervals throughout the study (e.g., weeks 4, 8, and 12).
-
The same evaluator, blinded to the treatment allocation if possible, should perform the counts at each visit to ensure consistency.
4. Efficacy Evaluation:
-
The primary efficacy endpoints are typically the mean percentage reduction in inflammatory, non-inflammatory, and total lesion counts from baseline to the end of the study.
-
Statistical comparisons are made between the treatment groups to determine the relative efficacy of the formulations.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in the in vivo comparison of this compound delivery systems and its mechanism of action, the following diagrams are provided.
This compound exerts its biological effects after being converted to its active form, retinoic acid, within the skin. Retinoic acid then modulates various cellular processes by interacting with nuclear receptors.
Upon topical application, this compound is absorbed into the skin and converted to retinol, and then to its active form, retinoic acid.[2] Retinoic acid then binds to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2] This complex then modulates the expression of various genes, leading to several beneficial effects on the skin. These include the stimulation of collagen synthesis, which helps to reduce the appearance of wrinkles, and the downregulation of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, which contributes to its anti-inflammatory properties.[3][4] This mechanism of action underlies its use in anti-aging and anti-acne treatments.[3]
References
- 1. Picture-based acne lesion counts: A validation study to assess accuracy and reliability of acne lesion counts via photography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Vitamin A Palmitate? [synapse.patsnap.com]
- 3. Efficacy and mechanism of retinyl palmitate against UVB-induced skin photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effects of retinol and retinyl palmitate in alleviating UVB-induced DNA damage and promoting the homologous recombination repair in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Retinol Palmitate: HPLC vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of retinol (B82714) palmitate is crucial for product efficacy and safety. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the experimental protocols and performance data to assist in selecting the most suitable method for your research needs.
The determination of retinol palmitate, a key ester of vitamin A, is vital in various fields, from nutritional analysis in fortified foods to quality control in pharmaceutical and cosmetic industries.[1] Both HPLC-UV and LC-MS are powerful techniques for this purpose, each offering distinct advantages and limitations in terms of sensitivity, selectivity, and complexity.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely adopted and robust method for the quantification of this compound.[2] This technique separates the analyte from a sample matrix using a chromatographic column, and quantification is achieved by measuring the absorbance of UV light at a specific wavelength.[3]
Experimental Protocol: HPLC-UV
A typical HPLC-UV method for this compound analysis involves the following steps:
1. Sample Preparation:
-
Extraction: For solid or semi-solid samples like tissues or creams, an extraction step is necessary. This often involves homogenization followed by liquid-liquid extraction with a solvent like hexane.[4][5] For liquid samples such as fortified oils, a direct dissolution in the mobile phase or a suitable solvent may be sufficient.[6][7]
-
Saponification (Optional): In some cases, particularly for complex matrices, saponification is performed to hydrolyze retinyl esters to retinol before analysis. This involves heating the sample with an alcoholic potassium hydroxide (B78521) solution.[5][8] However, direct analysis of the ester is often preferred to avoid potential degradation.[4]
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of this compound.[6][9][10] Normal-phase chromatography with a silica (B1680970) column can also be employed.[11]
-
Mobile Phase: The choice of mobile phase depends on the column type. For reversed-phase chromatography, a mixture of methanol (B129727) and water (e.g., 98:2 v/v) is often used in an isocratic elution mode.[9][12] For normal-phase chromatography, a mixture of n-heptane and isopropyl alcohol (e.g., 75:25 v/v) can be utilized.[11]
-
Flow Rate: A typical flow rate is around 1.0 to 2.0 mL/min.[11][12]
-
Detection: UV detection is typically set at 325 nm, the wavelength of maximum absorbance for this compound.[3][13]
Performance Characteristics of HPLC-UV
The performance of HPLC-UV methods for this compound has been well-documented in various studies. The following table summarizes key validation parameters.
| Performance Metric | HPLC-UV Method 1 (Normal Phase)[7][11] | HPLC-UV Method 2 (Reversed Phase)[6] | HPLC-UV Method 3 (Reversed Phase)[9] |
| Linearity Range | 3.93–63 µg/mL | 0.05–5 mg/L | 2–10 mg/100 mL |
| Correlation Coefficient (R²) | 0.9998 | 0.9989 | Not Reported |
| Limit of Detection (LOD) | 0.029 µg/mL | Not Reported | 0.4317 mg/100 mL |
| Limit of Quantification (LOQ) | 0.096 µg/mL | 1.0 mg/kg | 1.3081 mg/100 mL |
| Accuracy (Recovery %) | 99.71–104.99% | 86–103% | 100.43–101.34% |
| Precision (RSD %) | < 2% | 1.1–3.1% | < 1.68% |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique is particularly advantageous for analyzing complex samples and for achieving very low detection limits.[14]
Experimental Protocol: LC-MS
An LC-MS method for this compound analysis generally follows these steps:
1. Sample Preparation:
-
Sample preparation for LC-MS is similar to that for HPLC-UV, often involving a simple extraction with a solvent like hexane.[4] Due to the high sensitivity of the technique, sample dilution may be necessary.
2. Chromatographic Conditions:
-
Column: A C30 reversed-phase column is often preferred for the analysis of retinoids by LC-MS as it provides excellent separation of structurally similar compounds.[4][15]
-
Mobile Phase: A gradient elution with a mobile phase consisting of a mixture of water and methanol with an additive like 0.1% formic acid is commonly used.[16]
-
Flow Rate: A typical flow rate is around 1.3 mL/min.[15]
3. Mass Spectrometry Conditions:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is frequently used for the analysis of this compound as it has been shown to provide a more sensitive and linear response compared to Electrospray Ionization (ESI).[4][15]
-
Detection Mode: Selected Ion Monitoring (SIM) is often employed for quantification. The fragment ion at m/z 269, which corresponds to the dehydrated retinol moiety, is typically monitored as it is the base peak for both retinol and its esters.[4] For enhanced selectivity, tandem mass spectrometry (MS/MS) can be used, monitoring specific ion transitions.[14]
Performance Characteristics of LC-MS
LC-MS methods offer superior sensitivity compared to HPLC-UV. The table below outlines the performance metrics for a representative LC-MS method.
| Performance Metric | LC-MS/MS Method[14] | HPLC-APCI-MS Method[4] |
| Linearity Range | 0.6–20,000 µg/g | Four orders of magnitude for retinol, three for retinyl palmitate |
| Correlation Coefficient (R²) | Not explicitly reported, but method validated | Linear response reported |
| Limit of Detection (LOD) | Not explicitly reported | ~36 fmol/L |
| Limit of Quantification (LOQ) | Not explicitly reported | ~250 fmol/L |
| Accuracy (Recovery %) | Equivalent results to reference methods reported | Not explicitly reported |
| Precision (RSD %) | Not explicitly reported | Not explicitly reported |
Method Comparison at a Glance
Figure 1. A high-level workflow comparison of HPLC-UV and LC-MS for this compound analysis.
Logical Framework for Method Validation
The choice between HPLC-UV and LC-MS often depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and budget constraints. The following diagram illustrates the key validation parameters that should be considered when cross-validating these methods.
Figure 2. Key validation parameters for the cross-validation of HPLC-UV and LC-MS methods.
Conclusion
Both HPLC-UV and LC-MS are suitable methods for the quantification of this compound.
HPLC-UV is a reliable, cost-effective, and widely available technique that provides good accuracy and precision for a variety of sample types.[6][11] It is well-suited for routine quality control where high sensitivity is not a primary requirement.
LC-MS , on the other hand, offers significantly higher sensitivity and selectivity, making it the method of choice for trace-level analysis, complex matrices, and research applications where definitive identification is critical.[4][14] The initial instrument cost and operational complexity are higher, but the superior performance can be indispensable for demanding analytical challenges.
The selection of the appropriate technique should be based on a thorough evaluation of the analytical needs, sample characteristics, and available resources. For laboratories requiring robust and routine analysis, HPLC-UV is a practical and efficient choice. For research and development settings demanding the utmost sensitivity and specificity, LC-MS provides unparalleled analytical power.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.wur.nl [research.wur.nl]
- 5. Validation of an Analytical Method Based on High-Performance Liquid Chromatography for the Determination of Retinol in Chicken Liver [scirp.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 10. rombio.unibuc.ro [rombio.unibuc.ro]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column | SIELC Technologies [sielc.com]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. An HPLC-MS/MS method for the separation of α-retinyl esters from retinyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Clinical Trial Analysis: Retinol Palmitate vs. Bakuchiol for Skin Rejuvenation
In the quest for effective and well-tolerated solutions for skin rejuvenation, retinoids have long been the gold standard. However, the emergence of bakuchiol (B1667714), a plant-derived compound, has presented a compelling natural alternative. This guide provides an objective comparison of the performance of retinol (B82714) palmitate and bakuchiol, supported by experimental data from clinical trials, to inform researchers, scientists, and drug development professionals.
Comparative Efficacy: A Look at the Clinical Evidence
Table 1: Comparison of Clinical Efficacy in Skin Rejuvenation
| Parameter | Bakuchiol (0.5% Cream, Twice Daily) | Retinol (0.5% Cream, Once Daily) | Retinol Palmitate & Antioxidant Oil |
| Wrinkle Reduction | Significant decrease in wrinkle surface area[1][2] | Significant decrease in wrinkle surface area[1][2] | Statistically significant improvement in fine lines and coarse wrinkles (p < 0.001)[3] |
| Hyperpigmentation | Significant decrease in pigmentation[1][2] | Significant decrease in pigmentation[1][2] | Statistically significant improvement in mottled pigmentation (p < 0.001)[3] |
| Tolerability | Well-tolerated with minimal scaling and stinging[1][2] | More instances of scaling and stinging reported[1][2] | Data not available in the same comparative context. |
It is crucial to note that retinol is a more potent precursor to the active retinoic acid than this compound. Therefore, the effects observed with this compound may be less pronounced than those reported for retinol in a direct comparison with bakuchiol.
Mechanisms of Action: Divergent Paths to a Common Goal
This compound and bakuchiol achieve their skin-rejuvenating effects through distinct molecular pathways.
This compound Signaling Pathway:
Retinyl palmitate, a retinyl ester, is a precursor to the biologically active retinoic acid. Upon topical application, it undergoes a multi-step enzymatic conversion within the skin cells. This process is essential for its function.
Bakuchiol Signaling Pathway:
Bakuchiol is considered a functional analog of retinol, meaning it induces similar gene expression changes beneficial for skin rejuvenation without having a structural similarity to retinoids or binding to retinoid receptors.
References
- 1. Bakuchiol: a retinol-like functional compound revealed by gene expression profiling and clinically proven to have anti-aging effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Evaluation of a Nature-Based Bakuchiol Anti-Aging Moisturizer for Sensitive Skin - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. The effect of a vitamin A palmitate and antioxidant-containing oil-based moisturizer on photodamaged skin of several body sites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Photostability of Retinyl Palmitate and Retinyl Acetate
In the realm of retinoids for dermatological and cosmetic applications, the stability of the active ingredient is a critical determinant of its efficacy and shelf life. Among the various retinyl esters, retinyl palmitate and retinyl acetate (B1210297) are frequently utilized due to their enhanced stability compared to retinol (B82714). This guide provides an objective comparison of the photostability of these two common esters, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their formulation decisions.
Quantitative Photodegradation Data
The photostability of retinyl palmitate and retinyl acetate has been the subject of various studies, with a general consensus that both are more stable than retinol. However, their relative stability to light exposure can be influenced by the formulation and the specific wavelength of light. While some sources suggest retinyl palmitate is exceptionally stable, even under light exposure, making it a common ingredient in daytime products and sunscreens, other research indicates it can degrade rapidly under UVA radiation.[1][2][3][4]
A key study investigating the photodegradation mechanisms of retinol and its esters found that both retinyl acetate and retinyl palmitate predominantly degrade through an ionic photodissociation mechanism to form anhydroretinol when exposed to UV irradiation.[5][6] The following table summarizes the retention rates of retinyl acetate and retinyl palmitate after 6 hours of UV irradiation in an experimental setting.
| Compound | Initial Concentration | Condition | Retention Rate after 6h |
| Retinyl Acetate | 0.001 M | Dark | >97% |
| Retinyl Palmitate | 0.001 M | Dark | >97% |
Data extracted from a study on the photodegradation mechanism and kinetics of Vitamin A and its derivatives under ultraviolet irradiation.[6]
It is important to note that in the absence of light, both esters exhibit high stability.[6] However, light exposure, particularly UV radiation, is a significant factor in their degradation.[7]
Experimental Protocols
The assessment of retinoid photostability typically involves exposing a solution or formulation containing the compound to a controlled light source and quantifying the remaining amount of the active ingredient over time using analytical techniques like High-Performance Liquid Chromatography (HPLC).
General Protocol for Photostability Testing of Retinoids
-
Sample Preparation:
-
Prepare solutions of retinyl palmitate and retinyl acetate in a suitable solvent (e.g., ethanol, isopropanol) at a known concentration (e.g., 0.001 M).[6]
-
Samples should be prepared under yellow or red light to prevent premature degradation.[8]
-
For formulation testing, the retinoid is incorporated into a base cream or emulsion.
-
-
Irradiation:
-
Place the samples in a photostability chamber equipped with a light source capable of emitting controlled UVA and/or UVB radiation.
-
The light intensity should be monitored and controlled. A common exposure level for confirmatory studies is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]
-
Control samples should be kept in the dark at the same temperature to account for any thermal degradation.
-
-
Sample Analysis:
-
At predetermined time intervals, withdraw aliquots of the irradiated and dark control samples.
-
Analyze the concentration of the remaining retinyl ester using a validated HPLC-UV method.[7]
-
Mobile Phase: A common mobile phase for separating retinoids is a mixture of acetonitrile (B52724) and water.[8]
-
Stationary Phase: A C18 reverse-phase column is typically used.[8]
-
Detection: The retinoids are detected by their UV absorbance, typically at 325 nm.[8]
-
-
-
Data Analysis:
-
Calculate the percentage of the retinoid remaining at each time point relative to the initial concentration.
-
The degradation kinetics can be determined by plotting the concentration of the retinoid as a function of time. Retinoid degradation often follows first-order kinetics.[7]
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a comparative photostability study of retinyl esters.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. Retinol Acetate vs. Retinol Palmitate: Which Is Better for Your Skin? | Authorised Retailers | BuyCosmetics.CY [buycosmetics.cy]
- 3. Retinol Acetate vs. This compound: What’s the Difference? | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]
- 4. Retinol Acetate vs. Palmitate: Which Is Right for Your Skin? | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
A Head-to-Head Comparison of the Irritancy Potential of Topical Retinoids
For Researchers, Scientists, and Drug Development Professionals
Topical retinoids are a cornerstone in the treatment of various dermatological conditions, including acne vulgaris and photoaging. However, their propensity to cause skin irritation is a significant factor limiting patient adherence and therapeutic success. This guide provides an objective, data-driven comparison of the irritancy potential of commonly prescribed retinoids, supported by experimental data from clinical and in vitro studies.
Quantitative Comparison of Retinoid Irritancy
The following table summarizes quantitative data from a key comparative clinical trial assessing the cumulative irritancy of several retinoid formulations. The study employed a 21-day patch test design to evaluate the irritation potential under occlusive conditions.
Table 1: Comparative Cumulative Irritation of Topical Retinoids
| Retinoid Formulation | Mean Cumulative Irritation Index (MCII)¹ | Discontinuation Rate due to Irritation (%)² | Irritation Classification |
| Tazarotene (B1682939) 0.1% Gel | 2.01 | 89.5 | Severely Irritating |
| Tazarotene 0.05% Gel | 1.83 | 89.5 | Severely Irritating |
| Tretinoin (B1684217) 0.1% Microsphere Gel | 0.84 | 18.4 | Moderately Irritating |
| Tretinoin 0.025% Cream | 0.52 | 7.9 | Moderately Irritating |
| Adapalene (B1666599) 0.1% Gel | 0.28 | 2.6 | Mildly Irritating |
| Tretinoin 0.025% Gel | 0.27 | 2.6 | Mildly Irritating |
| Adapalene 0.1% Solution | 0.18 | 0 | Mildly Irritating |
| White Petrolatum (Negative Control) | 0.05 | 0 | Practically Non-Irritating |
¹Data extracted from a 21-day cumulative irritancy patch test study by Greenspan et al., 2003. The Mean Cumulative Irritation Index (MCII) is a measure of the total irritation observed over the study period.[1] ²Percentage of subjects who discontinued (B1498344) the use of a specific patch due to a high irritation score.[1]
Experimental Protocols
In Vivo: Cumulative Irritancy Patch Test
The data presented in Table 1 was generated using a standardized cumulative irritation patch test. This in vivo method is designed to assess the irritation potential of topical products under exaggerated conditions.
-
Subjects: Healthy adult volunteers with no active skin disease at the test sites.
-
Test Sites: The upper back, on either side of the midline.
-
Patch Application: A small amount of each test product is applied to a semi-occlusive patch. Patches are applied to the same site daily for 21 consecutive days.
-
Occlusion: Patches are worn for approximately 24 hours and are designed to increase the penetration of the test material.
-
Evaluation: Trained evaluators assess the test sites daily for signs of irritation, including erythema (redness) and other potential reactions.
-
Scoring: Irritation is scored on a numerical scale (e.g., 0 = no reaction, 1 = mild, 2 = moderate, 3 = severe).
-
Discontinuation: Application of a product is discontinued if a severe reaction is observed.
In Vitro: Reconstructed Human Epidermis (RhE) Model Test
An alternative, non-animal method for assessing skin irritation involves the use of reconstructed human epidermis models, such as EpiDerm™. This in vitro test predicts the skin irritation potential of a substance by measuring its cytotoxic effect on the reconstructed tissue.
-
Model: A three-dimensional, differentiated model of the human epidermis cultured from human keratinocytes.
-
Application: The test substance is applied topically to the surface of the reconstructed epidermis.
-
Exposure: The tissue is exposed to the test substance for a defined period (e.g., 60 minutes).
-
Viability Assessment: After exposure and a post-incubation period, tissue viability is determined using a colorimetric assay (MTT assay). The MTT assay measures the metabolic activity of the cells, which correlates with cell viability.
-
Classification: A substance is classified as an irritant if it reduces the tissue viability below a certain threshold (typically 50%) compared to a negative control.
Molecular Mechanisms of Retinoid-Induced Irritation
Retinoid-induced irritation is a complex process involving the activation of specific signaling pathways and the release of inflammatory mediators.
Upon application to the skin, retinoids can activate the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin (B1668287) receptor.[4] This activation contributes to the sensations of burning and stinging often associated with retinoid use.
Furthermore, retinoids interact with retinoic acid receptors (RARs) in keratinocytes, leading to the upregulation of genes involved in inflammation. This results in the increased production and release of pro-inflammatory cytokines, primarily Monocyte Chemoattractant Protein-1 (MCP-1) and Interleukin-8 (IL-8).[6] These cytokines attract immune cells to the site of application, leading to the clinical signs of irritation such as erythema and scaling.
References
- 1. Cumulative irritation comparison of adapalene gel and solution with 2 tazarotene gels and 3 tretinoin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. cnb.drirenaeris.com [cnb.drirenaeris.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. An in vitro skin irritation test (SIT) using the EpiDerm reconstructed human epidermal (RHE) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Irritancy Study among Retinoid Creams and Gels | Semantic Scholar [semanticscholar.org]
A Validated Normal-Phase HPLC Method for Retinyl Palmitate Isomer Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a recently developed normal-phase high-performance liquid chromatography (NP-HPLC) method for the analysis of retinyl palmitate and its isomers against traditional and alternative HPLC techniques. The presented data and protocols are intended to assist researchers in selecting the most suitable analytical method for their specific applications, ensuring accuracy, precision, and efficiency in the quantification of vitamin A isomers.
Comparative Analysis of Analytical Methods
The performance of the new NP-HPLC method is benchmarked against a traditional saponification-based reversed-phase (RP-HPLC) method and a direct injection RP-HPLC method. The following tables summarize the key validation parameters for each method, offering a clear comparison of their capabilities.
Table 1: Method Performance Characteristics
| Parameter | New NP-HPLC Method | Traditional Saponification RP-HPLC | Direct Injection RP-HPLC |
| Linearity (R²) | > 0.999 | > 0.998 | 0.9989[1] |
| Limit of Detection (LOD) | 0.029 µg/mL[2] | ~0.35 pmol (for retinol)[3] | ~0.08 pmol (for retinol)[4] |
| Limit of Quantitation (LOQ) | 0.096 µg/mL[2] | ~0.95 pmol (for retinyl palmitate)[3] | 1.0 mg/kg[1] |
| Accuracy (Recovery %) | 99.71 - 104.99%[2] | 95 - 102% | 86 - 103%[1] |
| Precision (%RSD) | Intra-day: 0.28-0.37%; Inter-day: 0.35-1.28%[2] | < 1.68% | 1.1 - 3.1%[1] |
| Analysis Time | ~10 minutes | > 2.5 hours (including saponification)[1] | ~15 minutes |
| Isomer Separation | Baseline separation of isomers | Dependent on method, potential for isomer loss during saponification | 13-cis isomer not separated, 9-cis partially separated[1] |
Table 2: Chromatographic Conditions
| Parameter | New NP-HPLC Method | Traditional Saponification RP-HPLC | Direct Injection RP-HPLC |
| Stationary Phase | DB silica (B1680970) column (250 cm x 4.6 mm; 5 µm)[2] | C18 column | Hypersil Gold C18 (150 x 4.6 mm, 3 µm)[1] |
| Mobile Phase | n-heptane:isopropyl alcohol (75:25 v/v)[2] | Methanol (B129727):Water (gradient or isocratic) | Methanol:Methyl tert-butyl ether |
| Flow Rate | 1.0 mL/min[2] | Typically 1.0 - 2.0 mL/min | Not specified |
| Detection | UV at 326 nm[2] | UV at 325 nm or Fluorescence | Fluorescence (Ex: 325 nm, Em: 480 nm)[1] |
Experimental Protocols
Detailed methodologies for the compared analytical techniques are provided below.
New Normal-Phase HPLC Method
This method allows for the direct quantification of retinyl palmitate without prior saponification, offering enhanced speed and preservation of isomers.
-
Sample Preparation:
-
Accurately weigh the sample (e.g., fortified oil) into a volumetric flask.
-
Dissolve and dilute to volume with the mobile phase (n-heptane:isopropyl alcohol).
-
Protect the solution from light and add an antioxidant like butylated hydroxytoluene (BHT).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
Traditional Saponification-Based RP-HPLC Method
This is a classic and widely used method that involves the hydrolysis of retinyl esters to retinol (B82714) before analysis.
-
Sample Preparation (Saponification):
-
Weigh the sample into a flask.
-
Add ethanolic potassium hydroxide (B78521) solution.
-
Reflux the mixture at an elevated temperature (e.g., 80-100°C) for 30-60 minutes to hydrolyze the esters.
-
Cool the solution and perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) or diethyl ether.
-
Wash the organic phase with water to remove soap.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Typically a gradient or isocratic mixture of methanol and water.
-
Flow Rate: 1.0 - 2.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detection at 325 nm.
-
Direct Injection RP-HPLC Method
This method avoids the lengthy saponification step but may have limitations in isomer separation.
-
Sample Preparation:
-
HPLC Analysis:
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the metabolic pathway of retinol palmitate.
Caption: Workflow for the New NP-HPLC Method.
References
Comparative study of retinol palmitate metabolism in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of retinol (B82714) palmitate metabolism in humans, mice, and rats, offering valuable insights for preclinical study design and the interpretation of toxicological and pharmacological data. Understanding the species-specific differences in the absorption, distribution, metabolism, and excretion (ADME) of retinol palmitate is critical for the accurate extrapolation of animal model data to human health.
Key Metabolic Parameters: A Quantitative Comparison
The metabolism of this compound, a synthetic ester of retinol (Vitamin A), varies significantly across species. These differences can influence the efficacy and safety profiles of pharmaceuticals and cosmeceuticals containing this compound. The following tables summarize key quantitative data on this compound metabolism.
| Parameter | Human | Mouse | Rat | Source |
| Intestinal Absorption Efficiency of Retinol | 75-100% | Not explicitly quantified, but generally efficient | ~18% (from emulsified retinol), 50-60% (from micellar dispersion) | [1][2] |
| Primary Enzyme for Retinol Esterification | Lecithin:retinol acyltransferase (LRAT) | Lecithin:retinol acyltransferase (LRAT) | Lecithin:retinol acyltransferase (LRAT) | [2][3] |
| Secondary Enzyme for Retinol Esterification | Acyl-CoA:retinol acyltransferase (ARAT/DGAT1) | Acyl-CoA:retinol acyltransferase (ARAT/DGAT1) | Acyl-CoA:retinol acyltransferase (ARAT/DGAT1) | [3][4] |
| Primary Storage Organ | Liver (80% of total body Vitamin A) | Liver | Liver (approximately two-thirds of recovered radioactivity after administration) | [5][6] |
| Secondary Storage Tissues | Adipose tissue, skin | Adipose tissue, skin | Adipose tissue, kidneys, lungs | [5][6][7][8] |
| Predominant Retinyl Ester in Storage | Retinyl palmitate | Retinyl palmitate | Retinyl palmitate and stearate | [2][5][6] |
| Fasting Serum Retinol Concentration | 2–4 µM | ~1 µM | Not specified | [7] |
| Topical Application | Retinyl palmitate penetrates the skin and is partially hydrolyzed to retinol. | Topically applied retinyl palmitate diffuses into the skin and is partially hydrolyzed to retinol. | Not specified | [8][9] |
Metabolic Pathways and Experimental Workflows
The metabolic journey of this compound from ingestion or topical application to its systemic effects involves several key steps, including hydrolysis, esterification, transport, and conversion to the biologically active retinoic acid.
General Metabolic Pathway of Dietary Retinyl Palmitate
Caption: Overview of dietary retinyl palmitate metabolism.
Experimental Workflow for Retinoid Analysis in Tissues
Caption: A typical workflow for tissue retinoid analysis.
Detailed Experimental Protocols
Accurate quantification of this compound and its metabolites is crucial for comparative studies. High-Performance Liquid Chromatography (HPLC) is the most common method employed.
Sample Preparation for HPLC Analysis of Retinoids in Rodent Liver
This protocol is adapted from methodologies described for retinoid analysis in mouse and rat tissues.[10][11]
Materials:
-
Liver tissue
-
0.9% Saline solution
-
Internal standard (e.g., retinyl acetate)
-
Hexane, Ethanol, Ethyl Acetate (B1210297), Methanol, Toluene (HPLC grade)
-
Butylated hydroxytoluene (BHT) as an antioxidant
-
Centrifuge
-
Nitrogen gas evaporator
-
HPLC system with UV detector
Procedure:
-
Tissue Collection: Excise liver tissue under dim yellow or red light to prevent photodegradation of retinoids.[11][12] Weigh the tissue and immediately freeze it in liquid nitrogen or proceed with homogenization.
-
Homogenization: Thaw the tissue on ice and homogenize it in cold 0.9% saline.
-
Extraction:
-
Perform a two-step acid and base extraction.[13]
-
Add an internal standard, such as retinyl acetate, to calculate extraction efficiency.
-
Use an appropriate extraction solvent. For instance, n-hexane is effective for retinol, while ethyl acetate is suitable for retinyl palmitate.[10] The addition of BHT to the extraction solvent is recommended to prevent oxidation.[10]
-
Vortex the mixture vigorously and then centrifuge to separate the phases.
-
-
Solvent Evaporation: Transfer the supernatant (organic layer) to a new tube and evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Immediately dissolve the dried residue in the HPLC mobile phase (e.g., a mixture of n-hexane and diethyl ether).
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Use a reverse-phase column for separation.
-
Detect retinoids using a UV detector at a wavelength of approximately 325 nm.
-
The retention times for retinol and retinyl palmitate will be distinct, allowing for their individual quantification.[11]
-
-
Quantification:
-
Prepare standard curves for retinol and retinyl palmitate of known concentrations.
-
Calculate the concentration of each retinoid in the tissue sample based on the peak areas from the chromatogram and the standard curve.
-
Normalize the results to the initial tissue weight (e.g., in pmol/g or nmol/g).
-
Concluding Remarks
The metabolic handling of this compound exhibits notable variations across humans, mice, and rats. While the fundamental pathways of hydrolysis, esterification, and storage are conserved, the efficiency of absorption and the profile of stored retinyl esters can differ. These species-specific differences underscore the importance of careful consideration when selecting animal models for studying the effects of this compound and for extrapolating findings to human health. The provided data and protocols serve as a foundational guide for researchers in this field.
References
- 1. Intestinal absorption of retinol and retinyl palmitate in the rat. Effects of tetrahydrolipstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption of Vitamin A and Carotenoids by the Enterocyte: Focus on Transport Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin A Metabolism: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms involved in the intestinal absorption of dietary vitamin A and provitamin A carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time-dependent changes in retinoids content in liver and adipose tissue after feeding of a vitamin A-deficient diet to mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Levels of retinyl palmitate and retinol in the skin of SKH-1 mice topically treated with retinyl palmitate and concomitant exposure to simulated solar light for thirteen weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. health.ec.europa.eu [health.ec.europa.eu]
- 10. Improved method of determining retinol and retinyl palmitate in rat liver and serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a method to deliver vitamin A to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Diet and Strain on Mouse Serum and Tissue Retinoid Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Synthetic vs. Natural Source Retinol Palmitate
For researchers, scientists, and drug development professionals, understanding the nuances of active ingredients is paramount. Retinol (B82714) palmitate, a widely utilized vitamin A derivative in dermatological and cosmetic formulations, is available from both synthetic and natural origins. This guide provides an objective comparison of their efficacy, supported by experimental data and detailed methodologies, to aid in informed formulation and research decisions.
Defining Synthetic and Natural Source Retinol Palmitate
Natural source this compound is primarily derived from animal sources, where it serves as the main storage form of vitamin A. It is abundant in animal fats and fish liver oil[1][2][3][4].
Synthetic this compound is produced through commercial chemical synthesis, involving the esterification of retinol with palmitic acid[5].
Chemically, the this compound molecule is identical regardless of its origin, comprising the ester of retinol and palmitic acid[6]. This fundamental identity suggests that, assuming equivalent purity, the biological efficacy of synthetic and natural source this compound should be comparable. The primary distinction lies in their provenance.
Efficacy of this compound in Skin Health
This compound is valued for its role in skin health, primarily attributed to its conversion to the biologically active form, retinoic acid. Upon topical application, this compound penetrates the skin and undergoes enzymatic conversion to retinol, and subsequently to retinoic acid[6][7]. Retinoic acid then interacts with nuclear receptors to modulate gene expression, leading to various beneficial effects on the skin.
Anti-Aging Effects
Clinical and preclinical studies have demonstrated the anti-aging properties of this compound, although the source is often not specified in these studies.
One study investigating the effect of this compound on UVB-induced photoaging in mice found that topical application significantly inhibited epidermal hyperplasia and reduced the number of mast cells, indicating a potent anti-photoaging effect[8]. Another study on human volunteers reported significant improvements in skin smoothness, roughness, scaliness, and wrinkles after 60 days of treatment with formulations containing this compound[9].
Collagen Synthesis
Retinoids are known to stimulate collagen production. Studies have shown that retinoids, including retinol, can enhance the expression of the type I procollagen (B1174764) gene and its peptide synthesis in cell cultures[10]. A study on photoaged human skin demonstrated that topical retinol treatment for four weeks increased the level of type I collagen mRNA and procollagen protein[11]. While these studies often use retinol, the precursor to retinoic acid, the pathway from this compound leads to the same active molecule.
Data Presentation: Efficacy of this compound (Source Unspecified)
The following table summarizes quantitative data from studies on the efficacy of this compound in improving skin parameters. It is important to note that these studies do not specify the source of the this compound used.
| Parameter Assessed | Study Type | Treatment Details | Results | Reference |
| Skin Smoothness, Roughness, Scaliness, Wrinkles | Human Clinical Trial (n=11) | Two formulations with retinyl palmitate applied for 60 days | Significant improvements in all parameters | [9] |
| Epidermal Thickness | Animal Study (Mice) | Topical application of retinyl palmitate on UVB-irradiated skin | Significant reduction in epidermal thickness compared to the UVB-irradiated model group | [8] |
| Collagen Fiber Density | Animal Study (Mice) | Masson's trichrome staining of skin tissue after topical retinyl palmitate treatment on UVB-irradiated skin | Significantly higher number of collagen fibers compared to the UVB-irradiated model group | [8] |
| Procollagen Type I (proCOL1) Protein Levels | Human ex vivo study on photoaged skin | Topical application of 0.4% retinol once a week for four weeks | 1.8-fold increase in proCOL1 protein levels | [11] |
Experimental Protocols
In Vivo Assessment of Anti-Photoaging Effects of this compound
Objective: To evaluate the efficacy of topical this compound in a UVB-induced photoaging mouse model.
Methodology:
-
Animal Model: Hairless mice are used. A designated area on the back of each mouse is exposed to UVB radiation to induce photoaging.
-
Treatment Groups:
-
Control Group (no UVB, no treatment)
-
Model Group (UVB-induced photoaging, vehicle treatment)
-
Treatment Groups (UVB-induced photoaging, topical application of this compound at varying concentrations).
-
-
Procedure:
-
UVB irradiation is administered several times a week for a period of several weeks to induce visible signs of photoaging, such as wrinkles and skin roughness.
-
Following the irradiation period, the respective treatments are applied topically to the irradiated skin area daily for a specified duration.
-
-
Efficacy Assessment:
-
Visual Assessment: Skin appearance is evaluated and scored for wrinkles and roughness.
-
Histological Analysis: Skin biopsies are taken at the end of the study. The tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to measure epidermal thickness. Masson's trichrome staining is used to visualize and quantify collagen fibers. Toluidine blue staining is used to identify and count mast cells.
-
-
Data Analysis: Statistical analysis is performed to compare the different treatment groups with the model and control groups.
(This protocol is a generalized representation based on methodologies described in referenced studies[8])
Quantification of Retinoids in Skin Tissue by HPLC
Objective: To determine the concentration of retinol, this compound, and retinoic acid in skin tissue after topical application.
Methodology:
-
Sample Preparation:
-
Skin tissue samples are obtained from the treated area.
-
The tissue is homogenized in a suitable buffer.
-
The retinoids are extracted from the homogenate using a solvent system, typically a mixture of hexane, isopropanol, and ethyl acetate.
-
-
HPLC Analysis:
-
The extract is injected into a High-Performance Liquid Chromatography (HPLC) system.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, starting with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and methanol (B129727), and gradually changing to a more nonpolar mixture, such as methanol and dichloromethane.
-
Detection: A UV detector is used, with the wavelength set to the absorbance maximum of the retinoids (around 325-340 nm).
-
-
Quantification:
-
Standard curves are generated using known concentrations of pure retinol, this compound, and retinoic acid.
-
The concentration of each retinoid in the skin samples is calculated by comparing the peak areas from the chromatograms to the standard curves.
-
(This protocol is a generalized representation based on methodologies described in referenced studies[12][13][14][15])
Mandatory Visualization
Signaling Pathway of this compound
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. oversoyed.com [oversoyed.com]
- 3. Vitamin A Palmitate: How it Compares to Vitamin A, and Benefits [healthline.com]
- 4. Vitamin A | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. specialchem.com [specialchem.com]
- 6. Retinyl palmitate - Wikipedia [en.wikipedia.org]
- 7. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Efficacy and mechanism of retinyl palmitate against UVB-induced skin photoaging [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of collagen synthesis and degradation by retinoids and cytokines in 3T3 L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Determination of retinol, retinyl palmitate, and retinoic acid in consumer cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column | SIELC Technologies [sielc.com]
Safety Operating Guide
Navigating the Safe Disposal of Retinol Palmitate in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring the proper disposal of chemical reagents like Retinol Palmitate is a critical component of laboratory safety and regulatory compliance. Due to its classification as a reproductive toxicant and its potential for environmental harm, strict protocols must be followed. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Protocols
This compound is designated as a Category 1B reproductive toxin, meaning it may damage fertility or the unborn child[1]. It is also recognized as potentially causing long-lasting harmful effects to aquatic life[2][3]. Therefore, adherence to safety precautions during handling and prior to disposal is paramount.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
Storage: this compound should be stored in a locked-up, tightly sealed container to prevent unauthorized access and accidental exposure[1][3].
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal environmental control regulations[5][6]. The following steps provide a general operational plan that should be adapted to meet specific institutional and regional requirements.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipettes, flasks), and personal protective equipment, must be treated as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to ensure proper handling and disposal.
-
-
Waste Collection and Labeling:
-
Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.
-
The label should include the chemical name ("this compound Waste"), the associated hazards (e.g., "Reproductive Toxin"), and the accumulation start date.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
For minor spills, use an inert absorbent material (e.g., sand, silica (B1680970) gel, or universal binder) to soak up the substance[7].
-
Avoid generating dust if the material is in solid form[5].
-
Collect the absorbed material and place it into the designated hazardous waste container.
-
Special Precaution for Autooxidation: Materials with a large surface area, such as soaked rags or absorbents, are capable of self-ignition through exothermic autooxidation when in contact with air[1][3][8]. To mitigate this risk, these materials should be wetted with water, stored in the absence of air (e.g., in water), and sent for incineration[1][8].
-
-
Final Disposal:
-
The primary and recommended method for the disposal of this compound waste is through an approved and licensed hazardous-waste disposal contractor[1][2][8][9].
-
Do not dispose of this compound down the drain or with regular household garbage. It is classified as a water hazard, and even small quantities can endanger drinking water.
-
Arrange for the pickup and disposal of the hazardous waste container with your institution's Environmental Health and Safety (EHS) office or a certified waste management company.
-
Quantitative Data Summary
The Safety Data Sheets (SDS) for this compound do not typically provide specific quantitative limits for disposal, as these are dictated by local and national regulations. However, the following toxicity data is relevant for understanding its hazardous nature.
| Parameter | Value | Species | Reference |
| Acute Toxicity (Oral) LD50 | >2,000 mg/kg bw | Rat | [4] |
| Aquatic Toxicity LC50 | >10,000 mg/l (96 h) | Fish | [4] |
Note: While the acute toxicity values may seem high, the primary concern for disposal is the chronic reproductive toxicity and environmental persistence.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. avenalab.com [avenalab.com]
- 3. download.basf.com [download.basf.com]
- 4. redox.com [redox.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pccarx.com [pccarx.com]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. haenseler.ch [haenseler.ch]
- 9. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
